molecular formula C8H15NO2 B1314740 Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate CAS No. 267230-45-5

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Cat. No.: B1314740
CAS No.: 267230-45-5
M. Wt: 157.21 g/mol
InChI Key: SUYHWZRODJBJER-RNFRBKRXSA-N
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Description

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYHWZRODJBJER-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472063
Record name Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267230-45-5
Record name Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral bifunctional molecule of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it a valuable scaffold for the development of novel pharmaceuticals and chiral ligands. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this specific stereoisomer. We will delve into the core principles of asymmetric synthesis and chiral resolution as they apply to this target molecule, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize this versatile building block.

Introduction: The Significance of Stereochemistry

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. In drug development, isolating a single, desired enantiomer is often critical to maximizing therapeutic efficacy and minimizing off-target effects. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, with its cis relationship between the amino and carboxylate groups and specific (1R,2R) absolute configuration, presents a unique set of synthetic challenges and opportunities. The cis-2-aminocyclohexane-1-carboxylic acid framework is a key structural motif in various biologically active compounds. This guide will focus on practical and scalable methods to access the enantiomerically pure methyl ester derivative.

Strategic Approaches to Synthesis

The synthesis of a specific stereoisomer of a cyclic bifunctional compound like Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate can be broadly categorized into two main strategies:

  • Asymmetric Synthesis: This "bottom-up" approach involves creating the desired stereocenters during the reaction sequence using chiral catalysts, auxiliaries, or starting materials.

  • Chiral Resolution: This "top-down" method involves the synthesis of a racemic mixture of the target molecule, followed by the separation of the desired enantiomer from its unwanted counterpart.

This guide will explore a robust and widely applicable method that combines a diastereoselective synthesis to establish the cis relative stereochemistry, followed by a classical chiral resolution to isolate the desired (1R,2R) enantiomer.

Recommended Synthetic Pathway: Diels-Alder Reaction Followed by Chiral Resolution

A practical and scalable approach to obtaining the racemic cis-2-aminocyclohexane-1-carboxylic acid precursor involves a Diels-Alder reaction, followed by functional group manipulations. The resulting racemic acid can then be resolved to isolate the desired enantiomer, which is subsequently esterified.

Synthesis of Racemic cis-2-Aminocyclohexane-1-carboxylic Acid

The initial steps focus on constructing the cyclohexane ring with the desired cis stereochemistry between the amino and carboxyl functionalities.

Diagram of the Synthetic Workflow:

Synthetic_Workflow Start Diels-Alder Reaction (Butadiene + Maleic Anhydride) Intermediate1 cis-4-Cyclohexene-1,2-dicarboxylic Anhydride Start->Intermediate1 Intermediate2 Hydrolysis Intermediate1->Intermediate2 Intermediate3 cis-4-Cyclohexene-1,2-dicarboxylic Acid Intermediate2->Intermediate3 Intermediate4 Curtius Rearrangement (via Mono-ester) Intermediate3->Intermediate4 Intermediate5 Racemic N-Boc-cis-2-amino-cyclohex-3-enecarboxylic Acid Intermediate4->Intermediate5 Intermediate6 Hydrogenation Intermediate5->Intermediate6 End Racemic N-Boc-cis-2-aminocyclohexane-1-carboxylic Acid Intermediate6->End

Caption: Synthetic workflow for racemic cis-2-aminocyclohexane-1-carboxylic acid.

Chiral Resolution of Racemic cis-2-Aminocyclohexane-1-carboxylic Acid

With the racemic cis-amino acid in hand, the next critical step is the separation of the (1R,2R) and (1S,2S) enantiomers. This is a classic example of chiral resolution, a technique that relies on the formation of diastereomeric salts.[1]

The Principle of Chiral Resolution:

Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. Diastereomers have different physical properties (e.g., solubility), allowing for their separation by methods such as fractional crystallization.[1]

In this case, a chiral acid is used to resolve the racemic amine. A common and effective choice is (+)-tartaric acid. The reaction of the racemic cis-2-aminocyclohexane-1-carboxylic acid with (+)-tartaric acid will form two diastereomeric salts:

  • ((1R,2R)-2-aminocyclohexane-1-carboxylate) • ((2R,3R)-tartrate)

  • ((1S,2S)-2-aminocyclohexane-1-carboxylate) • ((2R,3R)-tartrate)

These diastereomeric salts can then be separated based on their differential solubility in a suitable solvent system.

Diagram of the Chiral Resolution Process:

Chiral_Resolution Racemic_Mixture Racemic cis-2-Aminocyclohexane-1-carboxylic Acid ((1R,2R) and (1S,2S)) Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolving_Agent->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Diastereomer1 Diastereomer 1 (Less Soluble) Separation->Diastereomer1 Diastereomer2 Diastereomer 2 (More Soluble) Separation->Diastereomer2 Liberation1 Liberation of Amine (Base Treatment) Diastereomer1->Liberation1 Liberation2 Liberation of Amine (Base Treatment) Diastereomer2->Liberation2 Enantiomer1 (1R,2R)-2-Aminocyclohexane-1-carboxylic Acid Liberation1->Enantiomer1 Enantiomer2 (1S,2S)-2-Aminocyclohexane-1-carboxylic Acid Liberation2->Enantiomer2

Caption: Chiral resolution of a racemic amino acid.

Esterification to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Once the enantiomerically pure (1R,2R)-2-aminocyclohexane-1-carboxylic acid has been isolated, the final step is the esterification of the carboxylic acid group to form the methyl ester.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Synthesis of Racemic N-Boc-cis-2-aminocyclohexane-1-carboxylic Acid

This protocol outlines the synthesis of the protected racemic amino acid, a key intermediate for chiral resolution.

  • Step 1: Diels-Alder Reaction. In a pressure vessel, combine 1,3-butadiene and maleic anhydride in a suitable solvent such as toluene. Heat the mixture to approximately 100°C for several hours. Monitor the reaction by TLC or GC until the starting materials are consumed. Cool the reaction mixture to room temperature and collect the precipitated cis-4-cyclohexene-1,2-dicarboxylic anhydride by filtration.

  • Step 2: Hydrolysis. Suspend the anhydride in water and heat to reflux until a clear solution is obtained, indicating the formation of cis-4-cyclohexene-1,2-dicarboxylic acid. Cool the solution and remove the water under reduced pressure.

  • Step 3: Selective Mono-esterification and Curtius Rearrangement.

    • Mono-esterification: A selective mono-esterification can be achieved using an ion-exchange resin catalyst.[2] Suspend the diacid and a strongly acidic ion-exchange resin in a mixture of methanol and a non-polar solvent like hexane. Heat to reflux and monitor the reaction to maximize the yield of the mono-ester. Filter off the resin and remove the solvent.

    • Curtius Rearrangement: The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine.[2] Dissolve the mono-ester in an anhydrous solvent like toluene. Add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base such as triethylamine. Heat the mixture to induce the rearrangement to an isocyanate. Trap the isocyanate in situ with a suitable protecting group precursor, such as benzyl alcohol to form a Cbz-protected amine, or use water to hydrolyze to the amine and then protect with di-tert-butyl dicarbonate (Boc₂O) to yield the N-Boc derivative.

  • Step 4: Hydrogenation. Dissolve the N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid in a suitable solvent like ethanol or ethyl acetate. Add a hydrogenation catalyst, such as 10% Palladium on carbon. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete. Filter off the catalyst and remove the solvent to obtain racemic N-Boc-cis-2-aminocyclohexane-1-carboxylic acid.

Protocol 2: Chiral Resolution and Esterification
  • Step 1: Deprotection. Remove the Boc protecting group from the racemic N-Boc-cis-2-aminocyclohexane-1-carboxylic acid using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.

  • Step 2: Diastereomeric Salt Formation. Dissolve the racemic cis-2-aminocyclohexane-1-carboxylic acid in a suitable solvent, such as a mixture of methanol and water. Add an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid.[1]

  • Step 3: Fractional Crystallization. Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate are critical for achieving good separation. Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

  • Step 4: Liberation of the Enantiomerically Pure Amino Acid. Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide or ammonia) to neutralize the tartaric acid and liberate the free amino acid.[3] The desired (1R,2R)-2-aminocyclohexane-1-carboxylic acid can then be isolated by extraction or crystallization.

  • Step 5: Esterification. To a solution of the enantiomerically pure (1R,2R)-2-aminocyclohexane-1-carboxylic acid in methanol, add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. Alternatively, thionyl chloride can be used to form the acid chloride in situ, which then reacts with methanol. Heat the reaction mixture to reflux for several hours. After completion, neutralize the reaction and extract the methyl ester with an organic solvent. Purify the product by column chromatography or distillation.

Quantitative Data Summary

Step Product Typical Yield Key Analytical Techniques
Diels-Alder & Hydrolysiscis-4-Cyclohexene-1,2-dicarboxylic acid>90%¹H NMR, ¹³C NMR
Curtius Rearrangement & ProtectionRacemic N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid60-70%¹H NMR, ¹³C NMR, MS
HydrogenationRacemic N-Boc-cis-2-aminocyclohexane-1-carboxylic acid>95%¹H NMR, ¹³C NMR, MS
Chiral Resolution(1R,2R)-2-Aminocyclohexane-1-carboxylic acid30-40% (from racemic mixture)Chiral HPLC, Polarimetry
EsterificationMethyl (1R,2R)-2-aminocyclohexane-1-carboxylate80-90%¹H NMR, ¹³C NMR, MS, GC

Conclusion and Future Perspectives

The synthesis of enantiomerically pure Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a multi-step process that requires careful execution of stereoselective reactions and purification techniques. The combination of a diastereoselective Diels-Alder reaction to establish the cis stereochemistry, followed by a classical chiral resolution, represents a reliable and scalable approach. While this guide provides a robust framework, further optimization of reaction conditions and the exploration of alternative synthetic routes, such as asymmetric catalysis, could lead to more efficient and atom-economical processes. The availability of this and other stereochemically defined building blocks is crucial for advancing the fields of medicinal chemistry and materials science.

References

  • Organic Syntheses Procedure. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.
  • BenchChem. Synthesis of cis-2-amino-cyclohex-3-enecarboxylic Acid: An In-depth Technical Guide.
  • Chemistry LibreTexts. 4.8: 6.8 Resolution (Separation) of Enantiomers. (2019).

Sources

A Technical Guide to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Significance of a Chiral Scaffold

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral, non-proteinogenic β-amino acid ester. Its structure, featuring a trans configuration of the amino and carboxylate groups on a cyclohexane ring, imparts significant conformational rigidity. This property makes it a highly valued chiral building block in modern medicinal chemistry and drug development.[1][2] Unlike flexible aliphatic amino acids, the constrained cyclic backbone of this molecule allows for the synthesis of peptidomimetics and complex bioactive molecules with more predictable three-dimensional structures. This is critical for designing ligands with high affinity and selectivity for biological targets, which are themselves chiral.[1] This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis via chiral resolution, its key applications, and essential safety protocols for laboratory handling.

Physicochemical and Computed Properties

The compound is most commonly available and handled as its hydrochloride salt to improve stability and solubility. The properties of both the free base and the HCl salt are detailed below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
IUPAC Name trans-methyl (1R,2R)-2-aminocyclohexane-1-carboxylatetrans-methyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride[3][4]
Molecular Formula C₈H₁₅NO₂C₈H₁₆ClNO₂[3][4]
Molecular Weight 157.21 g/mol 193.67 g/mol [3][4]
CAS Number 267230-45-51024618-29-8[3][4]
Canonical SMILES COC(=O)[C@@H]1CCCC[C@H]1NCOC(=O)[C@@H]1CCCC[C@H]1N.Cl[3][4]
Hydrogen Bond Donors 12[4]
Hydrogen Bond Acceptors 33[4]
Rotatable Bond Count 22[4]

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for confirming the identity, purity, and stereochemistry of the target compound. The following sections outline the expected spectral data based on the molecule's structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a typical deuterated solvent like CDCl₃ or D₂O, the ¹H NMR spectrum is expected to show:

  • Methyl Ester Protons (-OCH₃): A sharp singlet around 3.7 ppm.

  • Cyclohexane Ring Protons: A series of complex multiplets between approximately 1.2 and 2.5 ppm. The protons on the carbons adjacent to the amine and ester groups (C1-H and C2-H) would appear further downfield, likely in the 2.0-3.0 ppm range, due to the deshielding effects of the substituents.

  • Amine Protons (-NH₂): A broad singlet that can vary in chemical shift depending on concentration and solvent. This signal will exchange upon the addition of D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum is a critical tool for confirming the carbon skeleton.[5] Expected chemical shifts are:

  • Ester Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-175 ppm.[6]

  • Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.[5]

  • Cyclohexane Ring Carbons: Six distinct signals in the aliphatic region (approx. 20-60 ppm). The C1 and C2 carbons, bonded to the ester and amine groups respectively, will be the most downfield of this set.

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum would include:

  • N-H Stretch: A broad absorption in the 3300-3400 cm⁻¹ region, characteristic of the primary amine.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O Stretch: A strong, sharp absorption around 1730 cm⁻¹, indicative of the ester carbonyl group.

Synthesis and Chiral Resolution: A Self-Validating Workflow

The synthesis of enantiomerically pure Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hinges on the effective resolution of a racemic precursor.[7] The most common and field-proven method involves the separation of diastereomeric salts formed by reacting the racemic amino acid with a chiral resolving agent.[7]

The Principle of Diastereomeric Salt Resolution

Enantiomers possess identical physical properties, making them inseparable by standard techniques like crystallization. The core strategy is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties, including solubility.[7] This allows for separation via fractional crystallization. The desired diastereomer is then isolated, and the original enantiomer is regenerated.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Esterification racemate Racemic (1R,2R) & (1S,2S) 2-Aminocyclohexanecarboxylic Acid salts Mixture of Diastereomeric Salts (R,R-L-Tartrate & S,S-L-Tartrate) racemate->salts Reaction in Aqueous Methanol resolver Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolver->salts separation Fractional Crystallization (Exploits different solubilities) salts->separation isolated_salt Isolated, Less Soluble Diastereomeric Salt separation->isolated_salt soluble_salt More Soluble Diastereomer (in filtrate) separation->soluble_salt liberation Acid/Base Treatment to break the salt isolated_salt->liberation esterification Esterification (SOCl₂ in Methanol) liberation->esterification final_product Pure Enantiomer Methyl (1R,2R)-2-amino- cyclohexane-1-carboxylate esterification->final_product

Caption: Workflow for Chiral Resolution and Synthesis.

Detailed Experimental Protocol

This protocol describes the resolution of racemic trans-2-aminocyclohexanecarboxylic acid followed by esterification.

Part A: Resolution of (±)-trans-2-Aminocyclohexanecarboxylic Acid

  • Dissolution: In a 500 mL Erlenmeyer flask, dissolve 10.0 g of (±)-trans-2-aminocyclohexanecarboxylic acid and 10.5 g of L-(+)-tartaric acid in 150 mL of 50% aqueous methanol. The causality here is that the chiral tartaric acid will react with both enantiomers of the amino acid to form two different diastereomeric salts.[7]

  • Heating and Cooling: Gently heat the mixture with stirring until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization. The rationale is that one diastereomeric salt will be less soluble in the solvent system and will preferentially crystallize out.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold 50% aqueous methanol. This is the isolated, less-soluble (1R,2R)-amino acid-L-tartrate salt.

  • Liberation of the Free Amino Acid: Dissolve the collected crystals in a minimum amount of hot water and add concentrated ammonium hydroxide until the pH is approximately 9-10. This neutralizes the tartaric acid and liberates the free (1R,2R)-2-aminocyclohexanecarboxylic acid, which will precipitate upon cooling.

  • Final Purification: Collect the precipitated free amino acid by vacuum filtration, wash with cold water, and dry under vacuum. Confirm enantiomeric excess using chiral HPLC or polarimetry.

Part B: Fischer Esterification

  • Reaction Setup: Suspend 5.0 g of the resolved (1R,2R)-2-aminocyclohexanecarboxylic acid in 100 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser. Cool the suspension in an ice bath.

  • Esterification: Slowly and cautiously add 5.0 mL of thionyl chloride (SOCl₂) dropwise to the stirred suspension. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This method is highly effective for converting amino acids to their methyl esters.[8]

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the crude Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride.

  • Purification: Recrystallize the crude product from a methanol/ether solvent system to yield the pure hydrochloride salt. Characterize the final product using NMR and MS to validate its structure and purity.

Applications in Research and Drug Development

The utility of this chiral building block is rooted in its defined stereochemistry and conformational rigidity.

  • Peptidomimetics: It serves as a scaffold to create mimics of peptide secondary structures like β-turns. These are crucial for modulating protein-protein interactions, which are often implicated in disease.

  • Neuropharmacology: The aminocyclohexane core is present in various neurologically active compounds. This building block is used in the synthesis of novel ligands for receptors and transporters in the central nervous system, with potential applications in treating mood disorders like anxiety and depression.[9]

  • Asymmetric Synthesis: It can be used as a chiral ligand or auxiliary in asymmetric catalysis, transferring its stereochemical information to new products.

  • Lead Optimization: In drug discovery, incorporating a methyl group can significantly modulate a molecule's properties, including its metabolic stability, solubility, and binding affinity through hydrophobic interactions.[10]

G cluster_0 Synthetic Pathways cluster_1 Drug Development Outcomes building_block Methyl (1R,2R)-2-amino- cyclohexane-1-carboxylate peptidomimetics Peptidomimetic Synthesis building_block->peptidomimetics neuro_ligands CNS Ligand Synthesis building_block->neuro_ligands asymmetric_cat Asymmetric Catalysis building_block->asymmetric_cat drug_candidate Optimized Drug Candidates (Improved PK/PD) peptidomimetics->drug_candidate neuro_ligands->drug_candidate

Sources

Foreword: The Imperative of Chirality in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Resolution of 2-Aminocyclohexane-1-carboxylic Acid

In the landscape of pharmaceutical sciences and synthetic chemistry, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. 2-Aminocyclohexane-1-carboxylic acid (ACHC), a cyclic β-amino acid, represents a critical structural motif in numerous pharmacologically active compounds and peptidomimetics. Its rigid cyclohexane backbone imparts unique conformational constraints, making it a valuable building block for designing molecules with specific three-dimensional architectures. However, the presence of two stereocenters in ACHC gives rise to four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The biological effects of these enantiomers and diastereomers can vary dramatically, from desired therapeutic action to inactivity or even toxicity. Consequently, the ability to isolate a single, desired stereoisomer in high purity is paramount.

This guide provides an in-depth exploration of the primary methodologies for the chiral resolution of racemic 2-aminocyclohexane-1-carboxylic acid. Moving beyond a simple recitation of protocols, we will delve into the underlying principles, the rationale behind experimental design, and the critical parameters that govern the success of each technique. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to approach the challenge of resolving this important chiral building block.

Part 1: The Classic Approach: Resolution by Diastereomeric Salt Formation

The formation of diastereomeric salts is a robust and time-honored technique for resolving racemic mixtures of compounds containing acidic or basic functional groups. The principle hinges on a simple yet elegant transformation: by reacting a racemic mixture of enantiomers with a single, pure enantiomer of a resolving agent, a pair of diastereomeric salts is formed. Unlike enantiomers, diastereomers possess distinct physical properties, most notably different solubilities, which can be exploited for separation via fractional crystallization.[1][2]

The Underlying Principle

For 2-aminocyclohexane-1-carboxylic acid, its amphoteric nature allows for two distinct strategies:

  • Reaction with a Chiral Acid: The basic amino group of ACHC can react with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric ammonium carboxylate salts.

  • Reaction with a Chiral Base: The carboxylic acid group of ACHC can react with a chiral base (e.g., (R/S)-1-phenylethylamine, brucine, quinine) to form diastereomeric aminium carboxylate salts.[2][3]

The choice of resolving agent and solvent is critical and often determined empirically. The goal is to create a system where one diastereomeric salt has significantly lower solubility than the other, allowing it to crystallize preferentially from the solution.

cluster_0 Process Flow Racemic_ACHC Racemic ACHC ((R,S) + (S,R)) Salt_Formation Salt Formation in Solution Racemic_ACHC->Salt_Formation Chiral_Agent Enantiopure Resolving Agent (e.g., (R)-Acid) Chiral_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((R,S)-(R)-Acid) + ((S,R)-(R)-Acid) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Less_Soluble Less Soluble Salt (Solid) ((R,S)-(R)-Acid) Crystallization->Less_Soluble Precipitates More_Soluble More Soluble Salt (Solution) ((S,R)-(R)-Acid) Crystallization->More_Soluble Stays in Mother Liquor Liberation_1 Acid/Base Treatment (Liberation) Less_Soluble->Liberation_1 Liberation_2 Acid/Base Treatment (Liberation) More_Soluble->Liberation_2 Enantiomer_1 Pure Enantiomer 1 (R,S)-ACHC Liberation_1->Enantiomer_1 Enantiomer_2 Enriched Enantiomer 2 (S,R)-ACHC Liberation_2->Enantiomer_2 cluster_1 Process Flow Racemic_Ester Racemic ACHC-Ester ((R,S)-Ester + (S,R)-Ester) Reaction Kinetic Resolution (Hydrolysis, ~50% conversion) Racemic_Ester->Reaction Enzyme Stereoselective Enzyme (e.g., CALB) Enzyme->Reaction Separation Separation (e.g., Extraction) Reaction->Separation Product_Acid Enantiopure Product (R,S)-Acid Separation->Product_Acid Acidic product Unreacted_Ester Enantiopure Starting Material (S,R)-Ester Separation->Unreacted_Ester Unreacted ester

Fig. 2: Principle of enzymatic kinetic resolution of an amino acid ester.
Experimental Protocol: Lipase-Catalyzed Resolution of Ethyl cis-2-Aminocyclohexanecarboxylate

This protocol is adapted from published research on the resolution of cis-ACHC derivatives. [4] Materials:

  • Racemic ethyl cis-2-aminocyclohexanecarboxylate

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Phosphate buffer (e.g., pH 7.0)

  • Organic solvent (e.g., tert-Butyl methyl ether - tBuOMe)

  • Standard laboratory glassware, magnetic stirrer

Methodology:

  • Reaction Setup:

    • To a flask, add the racemic ethyl cis-2-aminocyclohexanecarboxylate (1.0 eq), phosphate buffer, and an organic solvent like tBuOMe.

    • Add the immobilized CALB enzyme (e.g., 50 mg per mmol of substrate).

    • Stir the biphasic mixture vigorously at a controlled temperature (e.g., room temperature or 30 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining ester and the formed acid.

    • The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and e.e. of both components.

  • Workup and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • Separate the organic and aqueous layers.

    • The organic layer contains the unreacted, enantiomerically pure ester. It can be isolated by evaporating the solvent.

    • Acidify the aqueous layer with HCl to pH ~2. This protonates the resolved amino acid.

    • Extract the enantiomerically pure acid into an organic solvent (e.g., ethyl acetate). Isolate by solvent evaporation.

Data Summary

The efficiency of an enzymatic resolution is quantified by the enantiomeric ratio (E-value). An E-value >200 is considered excellent for preparative scale resolutions.

SubstrateEnzymeSolvent SystemE-ValueResultReference
Ethyl cis-2-aminocyclohexanecarboxylateCALBtBuOMe / Buffer> 200High enantioselectivity[4]

Part 3: Chiral Chromatography: The Analytical and Preparative Powerhouse

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analytical determination of enantiomeric purity and the preparative-scale separation of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. [5]

Principle of Chiral Recognition on a CSP

A CSP is composed of a single enantiomer of a chiral selector molecule that is immobilized on a solid support (typically silica gel). Separation occurs because the transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector have different free energies of formation. These differential interactions, which can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation, cause one enantiomer to be retained on the column longer than the other.

Application to 2-Aminocyclohexane-1-carboxylic Acid

Several types of CSPs have proven effective for the resolution of amino acids and their derivatives. For ACHC, macrocyclic glycopeptide and zwitterionic CSPs are particularly promising. [6][7]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases, such as Chirobiotic T, offer a complex array of interaction sites (amide linkages, hydroxyl groups, carboxyl groups) creating a "chiral pocket." They have demonstrated baseline separation for cis-ACHC using hydro-organic mobile phases. [6]* Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These phases contain both a sulfonic acid anion and a quaternary ammonium cation. They are highly effective for separating zwitterionic molecules like amino acids through a combination of ion-exchange and enantioselective interactions. [7]

cluster_2 Process Flow Racemic_Sample Racemic ACHC Sample Injection Inject onto HPLC System Racemic_Sample->Injection Column Chiral Stationary Phase (CSP) (e.g., Teicoplanin) Injection->Column Detector Detector (UV/MS) Column->Detector Mobile_Phase Mobile Phase Flow Mobile_Phase->Column Chromatogram Chromatogram Detector->Chromatogram Peak_1 Peak 1: Enantiomer A Peak_2 Peak 2: Enantiomer B

Fig. 3: General workflow for enantiomeric separation by chiral HPLC.
Exemplary HPLC Method Parameters

Developing a chiral separation method requires screening different columns and mobile phases. The following table provides excellent starting points for the resolution of ACHC and its analogs based on published data. [6][7]

Chiral Stationary Phase (CSP) Analyte Mobile Phase Separation Factor (α) Resolution (Rs) Reference
Teicoplanin (Chirobiotic T) cis-ACHC Hydro-organic systems >1.5 (Baseline) >1.5 [6]
Zwitterionic (CHIRALPAK ZWIX(+)) trans-2-aminocyclohex-3-ene-1-carboxylic acid* MeOH/MeCN (75/25) + 25mM TEA + 50mM AcOH 1.38 2.75 [7]

*Note: Data for a structurally analogous compound.

Protocol for Method Development:

  • Column Selection: Begin with a column known to be effective for amino acids, such as a teicoplanin or zwitterionic CSP.

  • Mobile Phase Screening:

    • For a teicoplanin column in reversed-phase mode, start with a mobile phase of Methanol/Water or Acetonitrile/Water with a small amount of acid and base (e.g., 0.1% Acetic Acid and 0.1% Triethylamine) to control ionization.

    • For a zwitterionic column, use polar organic solvents like Methanol/Acetonitrile mixtures with acidic and basic additives.

  • Optimization: Adjust the ratio of organic modifier to aqueous/polar solvent, as well as the concentration of additives, to optimize the resolution (Rs) and retention time.

  • Detection: Use a UV detector at a low wavelength (~200-210 nm) where the carboxyl group absorbs, or use a more universal detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD).

Conclusion: A Multi-faceted Approach to a Critical Challenge

The chiral resolution of 2-aminocyclohexane-1-carboxylic acid is a solvable but non-trivial challenge that lies at the heart of synthetic and medicinal chemistry. There is no single "best" method; the optimal choice depends on the specific requirements of the project, including the desired scale, required enantiomeric purity, cost, and available equipment.

  • Diastereomeric salt formation remains a powerful, scalable, and cost-effective method for preparative work, though it can be labor-intensive and require significant empirical optimization.

  • Enzymatic kinetic resolution offers exceptional enantioselectivity and operates under mild, environmentally benign conditions, making it an elegant choice for producing highly pure materials.

  • Chiral chromatography is unparalleled in its analytical power for verifying enantiomeric purity and is increasingly used for preparative-scale separations, offering a direct route to both enantiomers from a single process.

A successful drug development or synthetic chemistry program will often leverage a combination of these techniques: chiral chromatography for analytical quality control, and either classical resolution or enzymatic methods for bulk production of the desired enantiomer. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently navigate the complexities of chirality and unlock the full potential of 2-aminocyclohexane-1-carboxylic acid as a chiral building block.

References

  • Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Journal of Chromatography A, 828(1-2), 177-190. Available at: [Link]

  • Shahmohammadi, S., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(14), 5394. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Organic Syntheses, 75, 1. Available at: [Link]

  • Membrives, R., et al. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. Available at: [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Available at: [Link]

  • Zhang, Y., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. Available at: [Link]

  • Forró, E., & Fülöp, F. (2012). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 8, 1556-1563. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

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  • Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 254-263. Available at: [Link]

  • Kourist, R., & Hollmann, F. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4215. Available at: [Link]

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An In-depth Technical Guide to the Spectroscopic Data of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (C₈H₁₅NO₂; Molecular Weight: 157.21 g/mol ).[1] As a chiral bifunctional molecule, this compound holds significant interest in synthetic and medicinal chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation during drug development and chemical research. This guide details the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed experimental protocol for data acquisition, a thorough interpretation of the predicted spectral features, and the scientific rationale behind these assignments, supported by authoritative references.

Introduction

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a cyclic amino acid ester featuring a cyclohexane ring with an amino group and a methyl carboxylate group in a specific stereochemical arrangement (trans). This defined stereochemistry is crucial for its application as a chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Spectroscopic analysis provides a non-destructive method to confirm the molecular structure and stereochemistry of such compounds. This guide will delve into the predicted spectroscopic fingerprint of this molecule, offering researchers and drug development professionals a foundational understanding for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Molecular Structure for NMR Assignment

Caption: Structure of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate with atom numbering.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70s3HOCH₃ (C8-H)
~ 3.10ddd1HH2
~ 2.50ddd1HH1
~ 2.00 - 1.20m8HH3, H4, H5, H6 (ring CH₂)
~ 1.60br s2HNH₂

Interpretation and Rationale:

The predicted ¹H NMR spectrum provides key insights into the molecule's structure.

  • Methyl Ester Protons (C8-H): A sharp singlet integrating to three protons is expected around 3.70 ppm.[2] This is a characteristic chemical shift for methyl esters, where the protons are deshielded by the adjacent oxygen atom.

  • Methine Protons (H1 and H2): The protons on the carbons bearing the substituents (C1 and C2) are expected to be the most downfield of the ring protons due to the electron-withdrawing effects of the carboxylate and amino groups, respectively. H1, adjacent to the ester, is predicted around 2.50 ppm. H2, adjacent to the amine, is predicted slightly further downfield at approximately 3.10 ppm. Their multiplicities will be complex (doublet of doublet of doublets, ddd) due to coupling with each other and the adjacent methylene protons. The trans relationship between H1 and H2 is expected to result in a large diaxial coupling constant (J ≈ 8-12 Hz) if the cyclohexane ring adopts a chair conformation with both substituents in equatorial positions.

  • Cyclohexane Methylene Protons (H3-H6): The remaining eight protons of the cyclohexane ring will appear as a complex multiplet in the upfield region, typically between 1.20 and 2.00 ppm.[3][4] The significant overlap of these signals makes individual assignment challenging without 2D NMR techniques.

  • Amine Protons (NH₂): The two protons of the primary amine are expected to appear as a broad singlet around 1.60 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Their chemical shift can vary significantly depending on concentration and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[4]

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 175C7 (C=O)
~ 58C1
~ 55C2
~ 52C8 (OCH₃)
~ 34C6
~ 32C3
~ 25C5
~ 24C4

Interpretation and Rationale:

The predicted ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum, around 175 ppm.[5][6]

  • Substituted Ring Carbons (C1 and C2): The carbons directly attached to the electron-withdrawing ester and amine groups (C1 and C2) will be shifted downfield relative to the other ring carbons, appearing around 58 and 55 ppm, respectively.

  • Methyl Ester Carbon (C8): The carbon of the methyl group of the ester is expected around 52 ppm.[5]

  • Unsubstituted Ring Carbons (C3-C6): The remaining four methylene carbons of the cyclohexane ring will appear in the upfield region, typically between 24 and 34 ppm. Their exact chemical shifts are influenced by their spatial relationship to the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a 125 MHz NMR spectrometer using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H spectrum to obtain the final ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3300Medium, two bandsN-H stretch (primary amine)
2940 - 2860StrongC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1650 - 1580MediumN-H bend (primary amine)
1250 - 1020StrongC-O stretch (ester) and C-N stretch (amine)

Interpretation and Rationale:

  • N-H Stretching: A primary amine (R-NH₂) typically shows two medium-intensity absorption bands in the 3380-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7]

  • C-H Stretching: Strong absorptions between 2940 and 2860 cm⁻¹ are characteristic of C-H stretching in the sp³ hybridized carbons of the cyclohexane ring and the methyl group.[8]

  • C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the C=O stretching vibration of a saturated ester.[8][9]

  • N-H Bending: The N-H bending (scissoring) vibration of a primary amine is expected to appear in the 1650-1580 cm⁻¹ range.[7]

  • C-O and C-N Stretching: The fingerprint region will contain strong absorptions corresponding to the C-O stretching of the ester (around 1250-1150 cm⁻¹) and the C-N stretching of the amine (around 1250-1020 cm⁻¹).[7]

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.

  • Sample Application: Place a small drop of neat Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity of Fragment
157[M]⁺ (Molecular Ion)
126[M - OCH₃]⁺
98[M - COOCH₃]⁺
84[Cyclohexene-NH₂]⁺
59[COOCH₃]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value of 157, corresponding to the molecular weight of the compound.[1]

  • Loss of the Methoxy Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a fragment ion at m/z 126.[10]

  • Loss of the Carbomethoxy Group: Cleavage of the C1-C(O)OCH₃ bond can lead to the loss of the carbomethoxy radical (•COOCH₃), giving a fragment at m/z 98.

  • Alpha-Cleavage: Amines typically undergo α-cleavage, where the bond between C1 and C2 breaks, leading to a resonance-stabilized cation. This could result in a fragment at m/z 84 after rearrangement.[11]

  • Carbomethoxy Cation: A fragment corresponding to the [COOCH₃]⁺ cation may be observed at m/z 59.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Spectroscopic Analysis Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Final Structure Confirmation Compound Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Sample IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR IR_Data Functional Group ID (N-H, C=O, C-O) IR->IR_Data MS_Data Molecular Weight & Fragmentation ([M]+, [M-OCH3]+) MS->MS_Data NMR_Data Connectivity & Stereochemistry (1H, 13C, COSY, NOESY) NMR->NMR_Data Structure Structure Elucidation & Confirmation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The predicted spectroscopic data for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate provides a detailed and characteristic fingerprint for this important chiral building block. The combination of ¹H and ¹³C NMR, IR, and MS analyses allows for unambiguous confirmation of its molecular structure, including the presence of the primary amine and methyl ester functional groups, the connectivity of the cyclohexane ring, and the compound's molecular weight. This technical guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound, ensuring its correct identification and quality control.

References

  • ResearchGate. How to predict IR Spectra?. [Link]

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  • Canadian Science Publishing. IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. [Link]

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"Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate CAS 267230-45-5"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (CAS 267230-45-5)

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. We will delve into the core scientific principles of this chiral building block, from its fundamental properties and synthesis to its strategic application in modern medicinal chemistry. The focus will be on providing not just protocols, but the rationale behind them, ensuring a deep and practical understanding of the subject matter.

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (CAS 267230-45-5) is a non-proteinogenic cyclic β-amino acid ester.[1] Its IUPAC name is trans-methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.[1] The defining feature of this molecule is its rigid cyclohexane scaffold with a specific and fixed spatial arrangement of the amine and methyl ester functional groups in a trans configuration. This conformational rigidity is a highly desirable trait in drug design, as it can pre-organize a molecule for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity while minimizing off-target effects.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 267230-45-5[1]
Molecular Formula C8H15NO2[1]
Molecular Weight 157.21 g/mol [1]
Chirality (1R,2R)[1]
Parent Compound (1R,2R)-2-Aminocyclohexanecarboxylic acid[2][3]

The strategic value of this building block lies in its ability to serve as a constrained mimetic of dipeptide units in peptidomimetics or to introduce a well-defined chiral center into small molecule drug candidates.

Synthesis and Purification: A Protocol Grounded in First Principles

The synthesis of enantiomerically pure Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is most commonly achieved through the resolution of a racemic mixture of the parent amino acid, followed by esterification.

Key Workflow: Chiral Resolution via Diastereomeric Salt Formation

The separation of enantiomers is a critical challenge, as they possess identical physical properties.[4] The established and reliable method to overcome this is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[4]

G cluster_resolution Step 1: Diastereomeric Salt Formation cluster_separation Step 2: Fractional Crystallization cluster_liberation Step 3: Liberation & Esterification racemic Racemic trans-2-aminocyclohexane -1-carboxylic acid salts Mixture of Diastereomeric Salts ((1R,2R)-acid-salt & (1S,2S)-acid-salt) racemic->salts + Solvent (e.g., Methanol) agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) agent->salts separation Cooling & Crystallization salts->separation salt_crystal Crystallized Diastereomeric Salt (Less Soluble) separation->salt_crystal Filter salt_solution Diastereomeric Salt in Solution (More Soluble) separation->salt_solution Filtrate acid Enantiopure (1R,2R)-Amino Acid salt_crystal->acid + Water base Base (e.g., NaOH) base->acid pH Adjustment esterification Fischer Esterification (Methanol, H+ catalyst) acid->esterification product Methyl (1R,2R)-2-aminocyclohexane -1-carboxylate esterification->product

Caption: Experimental workflow for synthesis and resolution.

Detailed Experimental Protocol

Expertise in Action: The choice of resolving agent and solvent is critical and often requires empirical optimization. Chiral acids like tartaric acid, mandelic acid, or camphor-10-sulfonic acid are commonly used for resolving racemic bases (or amino acids which are zwitterionic).[4] The solvent system is chosen to maximize the solubility difference between the two diastereomeric salts.

Step 1: Diastereomeric Salt Formation

  • Dissolve one equivalent of racemic trans-2-aminocyclohexane-1-carboxylic acid in methanol at an elevated temperature (e.g., 50-60 °C).

  • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in a minimal amount of warm methanol. Note: Using 0.5 equivalents ensures that only one enantiomer of the racemic acid will crystallize as a salt.

  • Slowly add the resolving agent solution to the amino acid solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to overnight to promote complete crystallization.

Step 2: Isolation and Liberation of the Enantiopure Amino Acid

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove impurities.

  • Dissolve the collected salt in deionized water.

  • Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically pH 9-10) by the dropwise addition of a base like 2M NaOH. This neutralizes the resolving acid and liberates the free amino acid.

  • The enantiopure amino acid, being less soluble in water than its salt form, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Esterification (Fischer-Speier Esterification)

  • Suspend the dried, enantiopure (1R,2R)-2-aminocyclohexane-1-carboxylic acid in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid. Causality: The strong acid protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring completion by TLC.

  • Remove the solvent under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Analytical Validation: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A multi-technique approach provides a trustworthy, self-validating system.

Table 2: Comprehensive Analytical Characterization

TechniquePurposeExpected Outcome
¹H-NMR Spectroscopy Structural ConfirmationProvides information on the proton environment, confirming the presence of the cyclohexane ring, the amine, and the methyl ester group. Coupling constants can help confirm the trans stereochemistry.
Mass Spectrometry (MS) Molecular Weight VerificationDetermines the mass-to-charge ratio, confirming the molecular weight of the compound (157.21 g/mol ).
Chiral HPLC Enantiomeric Purity (e.e.)Quantifies the ratio of the (1R,2R) to the (1S,2S) enantiomer, ensuring high enantiomeric excess (>99% is often required).
FTIR Spectroscopy Functional Group IdentificationShows characteristic absorption bands for N-H stretches (amine), C=O stretch (ester), and C-O stretches.

The synergy between these methods is key; for instance, while NMR and MS confirm the correct molecule has been synthesized, only chiral HPLC can confirm that the resolution was successful.[5]

Application in Structure-Based Drug Discovery

The true value of this building block is realized in its application. Its constrained nature makes it an ideal scaffold for creating potent and selective inhibitors or receptor ligands.

G cluster_pathways Synthetic Elaboration Pathways start Methyl (1R,2R)-2-aminocyclohexane -1-carboxylate Amine (NH2) Ester (COOCH3) path1 Amide Coupling | R-COOH, Coupling Agents start:f0->path1 path2 Reductive Amination | R-CHO, NaBH(OAc)3 start:f0->path2 path3 Hydrolysis/Amidation | 1. LiOH 2. R'-NH2, Coupling start:f1->path3 end Pharmacologically Active Target Molecule path1->end path2->end path3->end

Caption: Versatility in synthetic drug development pathways.

Case Example: Scaffold for Kinase Inhibitors In the field of oncology, kinase inhibitors are a major class of targeted therapies. Many of these drugs bind to the ATP-binding pocket of the kinase. The fixed stereochemistry of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate can be used to project vectors into specific sub-pockets of the active site with high precision. For example, the amine group can be functionalized to form a key hydrogen bond with the kinase hinge region, while the ester can be hydrolyzed and converted into an amide that targets a solvent-exposed region, improving both potency and pharmacokinetic properties. This approach is central to modern structure-based drug discovery.[6]

Conclusion

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a powerful and versatile tool in the arsenal of the medicinal chemist. Its value extends beyond its chemical formula to the conformational constraint and stereochemical fidelity it imparts to a final drug candidate. A thorough understanding of its synthesis, purification, and analytical validation, as outlined in this guide, is the foundation for its successful application in the development of next-generation therapeutics.

References

  • PubChem. methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE. National Center for Biotechnology Information. [Link]

  • Tetrahedron: Asymmetry. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Elsevier. [Link]

  • Chemistry LibreTexts. Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • PubChem. 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Pharmacology & Therapeutics. Early-stage structure-based drug discovery for small GTPases by NMR spectroscopy. Elsevier. [Link]

  • Google Patents.Process for resolving chiral acids with 1-aminoindan-2-ols.
  • RSC Medicinal Chemistry. Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors. Royal Society of Chemistry. [Link]

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A-Technical-Guide-to-the-Synthesis-of-Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate:-Starting-Materials-and-Stereocontrolled-Routes

Author: BenchChem Technical Support Team. Date: January 2026

Authored-by:-A-Senior-Application-Scientist

Abstract

Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate-is-a-critical-chiral-building-block-in-modern-pharmaceutical-development,-valued-for-its-rigid-scaffold-and-defined-stereochemistry.-This-guide-provides-an-in-depth-analysis-of-the-principal-synthetic-strategies-for-its-preparation,-with-a-focus-on-the-selection-of-starting-materials-and-the-methods-for-achieving-high-enantiopurity.-We-will-explore-three-primary-pathways:-the-asymmetric-ring-opening-of-an-achiral-epoxide,-the-enzymatic-kinetic-resolution-of-a-racemic-ester,-and-the-desymmetrization-of-a-meso-precursor.-Each-section-details-the-causality-behind-experimental-choices,-provides-step-by-step-protocols,-and-is-supported-by-mechanistic-diagrams-and-comparative-data-to-aid-researchers-in-selecting-the-optimal-route-for-their-specific-needs.

1.-Introduction:-The-Strategic-Importance-of-a-Chiral-Scaffold

The-trans-1,2-aminocyclohexane-moiety-is-a-privileged-scaffold-in-medicinal-chemistry,-imparting-conformational-rigidity-and-stereochemical-precision-to-biologically-active-molecules.-Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate,-as-a-specific-enantiomer,-serves-as-a-versatile-intermediate-in-the-synthesis-of-complex-pharmaceuticals,-where-absolute-stereocontrol-is-paramount-for-efficacy-and-safety.-[cite:-14]-The-synthesis-of-such-β-amino-acids-and-their-derivatives-is-a-significant-challenge,-requiring-robust-and-scalable-methods-to-install-two-contiguous-chiral-centers-with-high-fidelity.-[cite:-1,-5]-This-document-serves-as-a-technical-guide-for-chemists-and-drug-development-professionals,-elucidating-the-foundational-strategies-for-accessing-this-valuable-compound.

2.-Strategic-Overview-of-Synthetic-Pathways

The-enantioselective-synthesis-of-Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate-hinges-on-the-strategic-introduction-of-chirality.-The-choice-of-starting-material-is-intrinsically-linked-to-the-method-of-asymmetric-induction.-We-will-examine-three-field-proven-approaches:

  • Asymmetric-Desymmetrization-of-a-Meso-Epoxide: -Beginning-with-an-achiral,-symmetrical-epoxide-and-using-a-chiral-catalyst-to-open-the-ring-enantioselectively.

  • Kinetic-Resolution-of-a-Racemic-Mixture: -Synthesizing-a-racemic-version-of-an-amino-ester-and-using-an-enzyme-to-selectively-react-with-one-enantiomer,-allowing-for-the-separation-of-the-desired-stereoisomer.

  • Catalytic-Asymmetric-Hydrogenation: -Reduction-of-a-prochiral-enamine-or-related-unsaturated-precursor-using-a-chiral-metal-catalyst.

The-following-sections-provide-a-deep-dive-into-the-practical-execution-of-these-strategies.

3.-Route-1:-Asymmetric-Ring-Opening-(ARO)-of-Cyclohexene-Oxide

This-is-one-of-the-most-elegant-and-widely-cited-methods,-relying-on-the-desymmetrization-of-the-achiral-and-readily-available-starting-material,-cyclohexene-oxide.

3.1-Rationale-and-Starting-Materials

The-core-of-this-strategy-is-the-enantioselective-addition-of-a-nucleophile-to-meso-cyclohexene-oxide,-catalyzed-by-a-chiral-metal-complex.-The-most-successful-iteration-of-this-reaction-employs-an-azide-source,-which-is-subsequently-reduced-to-the-target-amine.-[cite:-10]

  • Primary-Starting-Material: -Cyclohexene-Oxide-(achiral,-inexpensive).

  • Key-Reagents:

    • Azide-Source: -Trimethylsilyl-azide-(TMSN₃)-is-commonly-used-due-to-its-solubility-and-reactivity.-[cite:-6,-9]

    • Chiral-Catalyst: -Chromium(III)-salen-complexes,-pioneered-by-Jacobsen-et-al.,-are-the-catalysts-of-choice,-providing-high-enantioselectivity.-[cite:-6,-9,-10]

3.2-Experimental-Protocol:-Catalytic-Azidolysis

The-following-protocol-is-a-representative-procedure-for-the-asymmetric-ring-opening.

Step-1:-Catalyst-Activation The-active-catalyst-is-the-(salen)CrN₃-complex,-which-is-often-formed-in-situ-from-the-more-stable-(salen)CrCl-precatalyst-and-TMSN₃.-[cite:-6,-9]-A-small-initial-reaction-converts-the-chloride-complex-to-the-azide-complex,-which-then-enters-the-primary-catalytic-cycle.

Step-2:-Asymmetric-Ring-Opening

  • To-a-solution-of-the-chiral-(salen)Cr(III)Cl-complex-(~2-mol-%)-in-an-anhydrous-ethereal-solvent-(e.g.,-diethyl-ether-or-TBME)-under-an-inert-atmosphere,-add-cyclohexene-oxide-(1.0-equivalent).

  • Cool-the-mixture-to-0-4-°C.

  • Add-trimethylsilyl-azide-(TMSN₃)-(~1.1-equivalents)-dropwise-over-a-period-of-30-minutes.

  • Stir-the-reaction-at-this-temperature-for-12-24-hours,-monitoring-by-TLC-or-GC-for-the-consumption-of-the-epoxide.

  • Upon-completion,-the-reaction-is-quenched,-and-the-resulting-azido-silyl-ether-is-hydrolyzed-to-yield-(1R,2R)-2-azidocyclohexanol-with-high-enantiomeric-excess-(ee).

Step-3:-Reduction-and-Esterification

  • The-crude-(1R,2R)-2-azidocyclohexanol-is-then-reduced.-A-standard-method-is-hydrogenation-using-H₂-gas-with-a-Palladium-on-carbon-(Pd/C)-catalyst-in-a-methanol-solvent.-This-concurrently-reduces-the-azide-to-an-amine.

  • Following-reduction,-the-resulting-amino-alcohol-is-oxidized-to-the-carboxylic-acid-and-then-esterified-using-standard-methods-(e.g.,-Fischer-esterification-with-methanol-and-an-acid-catalyst)-to-yield-the-final-product,-Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate.

3.3-Mechanistic-Insight-and-Visualization

The-Jacobsen-ARO-mechanism-is-believed-to-involve-a-bimetallic,-cooperative-pathway.-[cite:-6,-10]-One-molecule-of-the-Cr-salen-catalyst-acts-as-a-Lewis-acid,-activating-the-epoxide-by-coordination.-A-second-catalyst-molecule-delivers-the-azide-nucleophile-to-one-of-the-epoxide's-electrophilic-carbons,-ensuring-high-stereocontrol.

ARO_Workflow cluster_start Starting Materials cluster_process Core Reaction cluster_finish Finishing Steps SM1 Cyclohexene Oxide (Achiral) ARO Asymmetric Ring-Opening (ARO) SM1->ARO SM2 TMSN3 SM2->ARO SM3 Chiral (salen)Cr(III) Catalyst SM3->ARO Catalyzes Intermediate (1R,2R)-2-Azidocyclohexanol ARO->Intermediate High e.e. Reduction Azide Reduction (e.g., H2/Pd-C) Intermediate->Reduction OxEster Oxidation & Esterification Reduction->OxEster Product Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate OxEster->Product

Caption: Workflow for ARO Synthesis Route.

4.-Route-2:-Enzymatic-Kinetic-Resolution-(EKR)

Kinetic-resolution-is-a-pragmatic-approach-that-starts-with-a-racemic-mixture-of-the-target-molecule-or-a-close-precursor.-It-leverages-the-high-stereoselectivity-of-enzymes-to-differentiate-between-the-two-enantiomers.

4.1-Rationale-and-Starting-Materials

This-method-begins-with-the-non-stereoselective-synthesis-of-racemic-methyl-trans-2-aminocyclohexane-1-carboxylate.-An-enzyme,-typically-a-lipase,-is-then-used-to-selectively-hydrolyze-one-of-the-enantiomers-to-its-corresponding-carboxylic-acid,-leaving-the-other-enantiomeric-ester-unreacted.-[cite:-3]

  • Primary-Starting-Material: -Racemic-methyl-trans-2-aminocyclohexane-1-carboxylate-(often-prepared-from-cyclohexene-via-standard-methods).

  • Key-Reagents:

    • Enzyme: -Lipases,-such-as-Candida-antarctica-lipase-B-(CALB),-are-highly-effective-and-commercially-available.-[cite:-3,-8]

    • Acylating-Agent-(for-amine-protection): -An-acyl-group-is-often-required-on-the-amine-for-the-enzyme-to-act-efficiently-on-the-ester.

    • Solvent: -Organic-solvents-like-tert-butyl-methyl-ether-(tBuOMe)-are-often-used.

4.2-Experimental-Protocol:-Lipase-Catalyzed-Resolution

Step-1:-Substrate-Preparation

  • Synthesize-racemic-methyl-trans-2-aminocyclohexane-1-carboxylate.

  • Protect-the-amine-functionality,-for-example,-as-an-N-acetyl-or-N-butoxycarbonyl-(Boc)-derivative.

Step-2:-Enzymatic-Hydrolysis

  • Suspend-the-racemic-N-protected-ester-in-a-phosphate-buffer/organic-co-solvent-system.

  • Add-the-lipase-(e.g.,-immobilized-CALB)-to-the-mixture.

  • Stir-the-reaction-at-a-controlled-temperature-(e.g.,-30-40-°C),-maintaining-a-stable-pH-using-a-pH-stat-or-by-periodic-addition-of-a-base-(e.g.,-NaOH-solution).

  • Monitor-the-reaction-progress-to-approximately-50%-conversion.-This-is-critical-as-allowing-the-reaction-to-proceed-further-will-decrease-the-enantiomeric-excess-of-the-remaining-ester.

  • Once-50%-conversion-is-reached,-stop-the-reaction-by-filtering-off-the-immobilized-enzyme.

Step-3:-Separation-and-Deprotection

  • Extract-the-reaction-mixture.-The-unreacted-(1R,2R)-ester-will-remain-in-the-organic-phase,-while-the-hydrolyzed-(1S,2S)-acid-will-be-in-the-aqueous-phase-as-its-salt.

  • Isolate-the-organic-layer,-wash,-dry,-and-concentrate-it-to-obtain-the-enantioenriched-N-protected-(1R,2R)-ester.

  • Remove-the-protecting-group-under-appropriate-conditions-(e.g.,-acidic-hydrolysis-for-a-Boc-group)-to-yield-the-final-product.

4.3-Visualization-of-the-Resolution-Process

EKR_Workflow cluster_products Reaction Mixture @ 50% Conversion Racemate Racemic N-Protected Ester ((1R,2R) and (1S,2S)) Process Selective Hydrolysis (Target ~50% Conversion) Racemate->Process Enzyme Lipase (e.g., CALB) Enzyme->Process Catalyzes Ester Unreacted (1R,2R)-Ester (High e.e.) Process->Ester Acid Hydrolyzed (1S,2S)-Acid Process->Acid Separation Aqueous/Organic Separation Ester->Separation Acid->Separation Deprotection Deprotection Separation->Deprotection Isolate Ester Product Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Deprotection->Product

Caption: Workflow for Enzymatic Kinetic Resolution.

5.-Comparative-Analysis-of-Synthetic-Routes

The-selection-of-a-synthetic-route-depends-on-factors-such-as-scale,-cost,-available-equipment,-and-desired-purity.-The-following-table-provides-a-comparative-summary.

Parameter Route-1:-Asymmetric-Ring-Opening Route-2:-Enzymatic-Kinetic-Resolution
Starting-Material Cyclohexene-OxideRacemic-Ester
Chirality-Source Chiral-Metal-CatalystEnzyme
Theoretical-Yield ~100%50%
Typical-e.e. >95%>99%-(for-remaining-ester-at-50%-conv.)
Key-Advantages High-atom-economy,-direct-routeHigh-enantiopurity,-uses-mild-conditions
Key-Challenges Catalyst-cost-and-sensitivity,-use-of-azidesMaximum-50%-yield,-requires-careful-monitoring
Scalability Good,-but-catalyst-loading-can-be-costlyExcellent,-common-in-industrial-processes

6.-Conclusion-and-Future-Outlook

Both-the-asymmetric-ring-opening-of-cyclohexene-oxide-and-the-enzymatic-kinetic-resolution-of-its-racemic-ester-represent-robust-and-validated-pathways-to-enantiopure-Methyl-(1R,2R)-2-aminocyclohexane-1-carboxylate.-The-ARO-method-is-academically-elegant-and-offers-a-high-theoretical-yield,-making-it-attractive-for-novel-catalyst-development.-The-EKR-approach,-despite-its-inherent-50%-yield-limitation,-is-often-favored-in-industrial-settings-due-to-its-operational-simplicity,-exceptional-selectivity,-and-the-use-of-environmentally-benign-biocatalysts.-The-choice-between-these-routes-should-be-guided-by-a-thorough-evaluation-of-project-specific-requirements,-including-cost-of-goods,-process-safety,-and-required-optical-purity.

7.-References

  • Straub,-M.-R.-(2021).-Enantioselective-synthesis-of-β-amino-acid-derivatives-using-amidine-based-and-bifunctional-organocatalysts.-Arts-&-Sciences-Theses-and-Dissertations,-2535.-[Link]

  • Esteban,-J.,-et-al.-(2006).-Enantioselective-synthesis-of-beta-amino-esters-and-its-application-to-the-synthesis-of-the-enantiomers-of-the-antidepressant-Venlafaxine.-Chemical-Communications,-(29),-3110-3112.-[Link]

  • Forró,-E.,-et-al.-(2023).-Green-Strategies-for-the-Preparation-of-Enantiomeric-5–8-Membered-Carbocyclic-β-Amino-Acid-Derivatives-through-CALB-Catalyzed-Hydrolysis.-Molecules.-[Link]

  • Smith,-A.-M.-R.,-et-al.-(2017).-Enantioselective-Synthesis-of-α‐Aryl‐β2‐Amino‐Esters-by-Cooperative-Isothiourea-and-Brønsted-Acid-Catalysis.-Angewandte-Chemie-International-Edition.-[Link]

  • Singh,-U.-K.,-et-al.-(2015).-Enantioselective-Synthesis-of-β-amino-acids:-A-Review.-Hilaris-Publisher.-[Link]

  • Jacobsen,-E.-N.-(2004).-Asymmetric-Catalysis-of-Epoxide-Ring-Opening-Reactions.-Accounts-of-Chemical-Research,--37(3),-117-128.-[Link]

  • Organic-Chemistry-Portal.-β-Amino-Acid-synthesis-by-C-C-coupling.-[Link]

  • Jacobsen,-E.-N.-(2004).-Asymmetric-Catalysis-of-Epoxide-Ring-Opening-Reactions.-Moodle@Units.-[Link]

  • Nielsen,-L.-P.-C.,-et-al.-(2020).-Asymmetric-Ring-Opening-of-Epoxides-Catalyzed-by-Metal–Salen-Complexes.-Catalysts,--10(7),-705.-[Link]

  • ResearchGate.-(2021).-Epoxide-ring-opening-reaction-of-cyclohexene-oxide-(1)-with-HheG-and-azide-yielding-2-azido-cyclohexan-1-ol-(2).-[Link]

  • Barluenga,-J.,-et-al.-(2002).-Synthesis-of-Enantiomerically-Pure-Functionalized-cis--and-trans-2-Aminocyclohexanecarboxylic-Acid-Derivatives.-The-Journal-of-Organic-Chemistry,--67(16),-5549-5557.-[Link]

  • Walts,-A.-E.,-et-al.-(1994).-Enzymes-for-the-resolution-of-alpha-tertiary-substituted-carboxylic-acid-esters.-Protein-Science,--3(5),-871-879.-[Link]

  • Kiss,-L.,-et-al.-(2008).-The-Chemistry-of-2-Aminocycloalkanecarboxylic-Acids.-Chemical-Reviews,--108(1),-1-44.-[Link]

  • ResearchGate.-(2021).-Ring-Opening-Copolymerization-of-Cyclohexene-Oxide-and-Cyclic-Anhydrides-Catalyzed-by-Bimetallic-Scorpionate-Zinc-Catalysts.-[Link]

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A Technical Guide to the Stability and Storage of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a critical chiral building block in modern pharmaceutical synthesis. Its stereochemical and chemical purity is paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[][2] This technical guide provides an in-depth analysis of the factors governing the stability of this intermediate, outlining potential degradation pathways and providing field-proven protocols for its optimal storage, handling, and stability testing. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of high-purity chiral intermediates.

Physicochemical Properties and Structural Analysis

Understanding the inherent properties of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is fundamental to predicting its behavior. The molecule possesses two key functional groups—a secondary amine and a methyl ester—and two defined stereocenters, which dictate its reactivity and stability profile.

PropertyValueSource
IUPAC Name trans-methyl (1R,2R)-2-aminocyclohexane-1-carboxylatePubChem[3]
Molecular Formula C₈H₁₅NO₂PubChem[3]
Molecular Weight 157.21 g/mol PubChem[3]
CAS Number 267230-45-5PubChem[3]
Appearance Typically an oil or low-melting solidGeneral Chemical Knowledge
Key Functional Groups Secondary Amine, Methyl EsterPubChem[3]
Chiral Centers C1 (bearing the carboxylate), C2 (bearing the amine)PubChem[3]

The trans relationship between the amine and ester groups, coupled with the (1R,2R) configuration, defines the molecule's specific three-dimensional structure. This stereochemistry is crucial for its intended role in asymmetric synthesis.[2]

Fundamental Stability Challenges

The integrity of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is threatened by two primary challenges: chemical degradation and stereochemical instability.

  • Chemical Degradation: The molecule's ester and amine functionalities are susceptible to common chemical transformations. The ester linkage is vulnerable to hydrolysis under both acidic and basic conditions, while the amine group can be a site for oxidation.

  • Stereochemical Instability (Racemization/Epimerization): The conversion of the desired (1R,2R) enantiomer into its mirror image, (1S,2S), or its diastereomers is a significant risk.[] This process, known as racemization or epimerization, can be catalyzed by heat or extreme pH conditions, compromising the enantiomeric purity of the intermediate and the ultimate safety and efficacy of the final drug product.[]

Potential Degradation Pathways

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[4][5] Based on the structure of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, several degradation pathways can be anticipated under stress conditions.

Degradation Pathways parent Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (Parent Compound) hydrolysis_acid (1R,2R)-2-Aminocyclohexane-1-carboxylic Acid (Hydrolysis Product) parent->hydrolysis_acid  Acidic or Basic Hydrolysis (H⁺/H₂O or OH⁻/H₂O)   enantiomer Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate (Enantiomer) parent->enantiomer  Racemization/Epimerization (Heat, strong base)   oxidation_product Oxidative Degradants (e.g., N-oxides, imines) parent->oxidation_product  Oxidation ([O], e.g., H₂O₂)  

Caption: Potential degradation pathways for the target intermediate.

  • Hydrolytic Degradation: This is one of the most probable degradation routes. The methyl ester can be cleaved by acid-catalyzed or base-catalyzed hydrolysis to yield methanol and the parent carboxylic acid, (1R,2R)-2-aminocyclohexane-1-carboxylic acid.[6] Basic conditions, in particular, readily facilitate saponification of the ester.

  • Epimerization at C1: The alpha-proton at the C1 position (adjacent to the ester's carbonyl group) can be abstracted under basic conditions. The resulting enolate intermediate is planar, and re-protonation can occur from either face, leading to a mixture of diastereomers and a loss of stereochemical purity.

  • Oxidative Degradation: The secondary amine is a potential site for oxidation, which can lead to the formation of various products, including N-oxides or imines, especially in the presence of oxidizing agents or exposure to air over long periods.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and racemization, rigorous storage and handling protocols are essential. These protocols are designed to create a self-validating system where the integrity of the material is preserved by controlling its environment.

Optimal Storage Conditions

The primary goal is to limit the exposure of the compound to energy (heat, light) and reactive substances (water, oxygen, acids, bases).

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Minimizes thermal degradation and slows the kinetics of potential racemization.[] Elevated temperatures provide the activation energy for unwanted reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the amine group and displaces atmospheric moisture, which could contribute to hydrolysis.
Light Amber Glass Vial / Opaque ContainerProtects against photolytic degradation, a common stress condition tested in stability studies.[7]
Container Tightly Sealed, Chemically Inert MaterialPrevents contamination and ingress of moisture and air. The container material should not leach impurities or react with the compound.
Safe Handling Procedures
  • Inert Atmosphere Handling: Whenever possible, handle the material in a glove box or under a stream of inert gas (argon or nitrogen) to prevent exposure to air and moisture.

  • Avoid Incompatibles: Keep the compound strictly segregated from strong oxidizing agents, strong acids, and strong bases to prevent rapid chemical degradation.[8]

  • Use Appropriate PPE: Wear standard personal protective equipment, including safety goggles, lab coat, and chemically resistant gloves.[8][9]

  • Control pH: When used in solution, maintain appropriate pH and solvent conditions to prevent racemization and hydrolysis.[] Non-polar solvents may offer greater stability for certain chiral compounds.[]

Stability Testing and Analytical Methodologies

Verifying the stability of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate requires a robust analytical strategy, anchored by a well-designed forced degradation study and a stability-indicating analytical method. Regulatory guidance emphasizes the need for enantioselective testing for chiral intermediates to ensure purity.[10][11]

Forced Degradation Experimental Workflow

A forced degradation study intentionally stresses the compound to identify potential degradants and validate the analytical method's ability to detect them.[5][12]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution in Acetonitrile/Water aliquot Aliquot into Vials for Each Stress Condition prep_solution->aliquot acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 80°C, Solid State) photo Photolytic (ICH Q1B Conditions) quench Quench/Neutralize Samples base->quench hplc Analyze All Samples by Validated Chiral HPLC Method quench->hplc assess Assess Peak Purity, Identify Degradants, and Calculate Mass Balance hplc->assess

Caption: A typical experimental workflow for a forced degradation study.

Protocol: Forced Degradation Study

This protocol outlines the steps to investigate the stability of the title compound under various stress conditions.

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis. Causality: This condition aggressively promotes ester hydrolysis.[6]

  • Base Hydrolysis: To an aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis. Causality: This condition promotes ester saponification and reveals susceptibility to base-catalyzed epimerization.

  • Oxidative Degradation: To an aliquot, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Causality: This condition tests the amine's vulnerability to oxidation.[5]

  • Thermal Degradation: Store a sample of the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis. Causality: This assesses solid-state stability under heat stress.[6]

  • Photostability: Expose a sample (solid and in solution) to light according to ICH Q1B guidelines. Causality: This identifies any light sensitivity.[7]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating chiral HPLC method.

Protocol: Stability-Indicating Chiral HPLC Method Development

The primary analytical tool must be able to separate the parent compound from all potential degradation products and its enantiomer.

  • Column Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., amylose or cellulose phenylcarbamate derivatives) are often effective for separating chiral amines and amino acid esters.[13][14]

  • Mobile Phase Optimization:

    • Start with a normal-phase system (e.g., Hexane/Isopropanol/Diethylamine). The amine modifier is crucial for good peak shape.

    • Systematically vary the ratio of the alcohol modifier (Isopropanol) to optimize the separation (resolution) between the (1R,2R) and (1S,2S) enantiomers.

    • Inject a sample from the base-stressed degradation study to ensure the method also separates the parent peak from any hydrolysis or epimerization products.

  • Detection: Use UV detection at a suitable wavelength (e.g., 210-220 nm, where the ester carbonyl absorbs) or a mass spectrometer for enhanced sensitivity and identification of unknown peaks.

  • Validation: Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to confirm it is "stability-indicating."

Conclusion

The chemical and stereochemical stability of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a critical quality attribute that profoundly impacts its suitability for pharmaceutical manufacturing. The primary vulnerabilities of this intermediate are hydrolytic cleavage of the ester, oxidative degradation of the amine, and, most importantly, epimerization at its chiral centers. These risks can be effectively managed through a combination of stringent, scientifically justified storage and handling protocols—specifically, refrigerated storage under an inert atmosphere and protection from light. The implementation of robust, stability-indicating analytical methods, such as chiral HPLC, is non-negotiable for verifying the purity and integrity of this vital building block throughout its lifecycle.

References

  • BOC Sciences. Chiral Intermediates in Drug Synthesis.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71433315, methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11768827, Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

  • ResearchGate. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

  • Canada.ca. Guidance for Industry: Stereochemical Issues in Chiral Drug Development.

  • Fisher Scientific. SAFETY DATA SHEET - Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl cyclopentanecarboxylate.

  • RCI Labscan. SAFETY DATA SHEET - Methylcyclohexane.

  • BioPharma PEG. Forced degradation studies: A critical lens into pharmaceutical stability.

  • CymitQuimica. Methyl 2-oxocyclopentane-1-carboxylate Safety Data Sheet.

  • Parchem. Chiral Drug Intermediate.

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22645079, Methyl 1-aminocyclohexane-1-carboxylate hydrochloride.

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review.

  • ResearchGate. Aerobic biodegradation pathway of cyclohexane carboxylate.

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.

  • Pharmapproach. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2724961, methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE.

  • ResearchGate. The newly identified cyclohexane carboxylic acid degradation pathway in G. metallireducens.

  • AChemBlock. methyl 2-aminocyclohexane-1-carboxylate 97%.

  • National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45090257, trans-methyl (1R,2R)-2-amino-3-oxocyclopentane-1-carboxylate.

  • ResearchGate. Structures of chiral amines tested (only one enantiomer is shown) and selected CD spectra.

  • National Center for Biotechnology Information. Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid.

  • U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs May 1992.

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

  • ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.

  • ResearchGate. Biodegradation Kinetics of Trans 4-Methyl-1-Cyclohexane Carboxylic Acid.

  • MDPI. Investigation of Catalytic and Photocatalytic Degradation of Methyl Orange Using Doped LaMnO3 Compounds.

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In-Depth Technical Guide: Conformational Analysis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule—its conformation—is a critical determinant of its biological activity. The ability of a drug molecule to bind to its target receptor is exquisitely dependent on a precise three-dimensional fit, akin to a key fitting into a lock. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a trans-1,2-disubstituted cyclohexane derivative, serves as an exemplary scaffold in numerous pharmacologically active compounds. Its rigid cyclohexane core, decorated with polar amino and ester functionalities, presents a fascinating case study in conformational analysis. Understanding the conformational preferences of this molecule is paramount for designing novel therapeutics with enhanced potency and selectivity.

This technical guide provides a comprehensive exploration of the conformational analysis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. We will delve into the fundamental principles of cyclohexane stereochemistry, dissect the energetic factors governing its conformational equilibrium, and present both experimental and computational methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of this important molecular framework.

Foundational Principles of Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon as often depicted in two-dimensional drawings. To alleviate angle and torsional strain, it adopts a number of non-planar conformations, the most stable of which is the "chair" conformation. Other higher-energy conformations include the "boat" and "twist-boat." The chair conformation is of primary interest due to its prevalence at room temperature.

In a chair conformation, the twelve hydrogen atoms (or substituents) can be classified into two distinct types:

  • Axial (a): Six bonds are oriented parallel to the principal axis of the ring, alternating between pointing "up" and "down."

  • Equatorial (e): The other six bonds are oriented around the "equator" of the ring.

A crucial dynamic feature of the cyclohexane ring is the "chair flip" or "ring inversion," a rapid interconversion between two chair conformations at room temperature. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

The Energetics of Substituted Cyclohexanes: A-Values

When a substituent is introduced onto the cyclohexane ring, the two chair conformers are no longer energetically equivalent. Generally, a substituent prefers the equatorial position to minimize steric strain. This steric hindrance in the axial position arises from unfavorable interactions with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction .

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
-F0.24
-Cl0.4
-Br0.2-0.7
-I0.4
-OH0.6 (0.9 in H-bonding solvents)
-NH21.2 (1.8 in H-bonding solvents)
-COOH1.2
-COOMe1.1
-CH31.8
-C6H53.0
-t-Bu> 4.5

Data sourced from various compilations, including the one provided by CHEM 330 at the University of Calgary.

Conformational Analysis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

The title compound is a trans-1,2-disubstituted cyclohexane. This stereochemical arrangement dictates that in a chair conformation, the two substituents must be on opposite sides of the ring. This can be achieved in two ways: either both substituents are in axial positions (diaxial) or both are in equatorial positions (diequatorial). An axial/equatorial arrangement would correspond to a cis isomer.

Let's analyze the two possible chair conformations for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate:

  • Conformer A (diequatorial): The amino (-NH2) group and the methyl carboxylate (-COOCH3) group both occupy equatorial positions.

  • Conformer B (diaxial): The amino group and the methyl carboxylate group both occupy axial positions.

Based on the principle of minimizing steric hindrance, the diequatorial conformation (Conformer A) is expected to be significantly more stable than the diaxial conformation (Conformer B). The diaxial conformer would suffer from significant 1,3-diaxial interactions for both the amino and the ester groups.

The Potential for Intramolecular Hydrogen Bonding

A noteworthy structural feature of this molecule is the potential for an intramolecular hydrogen bond between the amino group (hydrogen bond donor) and the carbonyl oxygen of the ester group (hydrogen bond acceptor). For this interaction to occur, the two groups need to be in close proximity. In a diequatorial arrangement, the substituents are gauche to each other, which could allow for such an interaction. In the high-energy diaxial conformer, the substituents are also in a relative orientation that might permit hydrogen bonding, though the overall steric strain makes this conformation unfavorable.

The formation of an intramolecular hydrogen bond can have a stabilizing effect and could influence the conformational equilibrium. This is a particularly important consideration in drug design, as intramolecular hydrogen bonding can mask polar groups, thereby increasing a molecule's lipophilicity and its ability to cross cell membranes.

The following diagram illustrates the chair-chair interconversion of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

G cluster_A Conformer A (Diequatorial - More Stable) cluster_B Conformer B (Diaxial - Less Stable) A Diequatorial Conformation (-NH2 and -COOCH3 equatorial) B Diaxial Conformation (-NH2 and -COOCH3 axial) A->B Ring Flip B->A Ring Flip

Caption: Chair-chair interconversion for the title compound.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is typically employed to elucidate the conformational preferences of molecules like Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis of cyclohexane derivatives. Key parameters derived from an NMR spectrum provide valuable structural information:

  • Chemical Shifts: The chemical shift of a proton is influenced by its local electronic environment. Axial and equatorial protons have distinct chemical shifts.

  • Coupling Constants (J-values): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This is particularly useful for distinguishing between axial-axial, axial-equatorial, and equatorial-equatorial couplings in a cyclohexane ring.

Experimental Protocol: 1H NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in an NMR tube. The choice of solvent can be critical, as it may influence hydrogen bonding.

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Identify the signals corresponding to the protons on the cyclohexane ring, particularly H1 and H2 (the protons on the carbons bearing the substituents).

    • Measure the coupling constants between these protons and their neighbors. A large coupling constant (typically 8-13 Hz) for the H1-H2 interaction would indicate a diaxial relationship, while smaller coupling constants (typically 2-5 Hz) would suggest axial-equatorial or equatorial-equatorial relationships.

    • For the more stable diequatorial conformer, the H1 and H2 protons would be in axial positions, leading to a large trans-diaxial coupling constant.

Computational Approach: Molecular Modeling

Computational chemistry provides a powerful means to investigate the structures and relative energies of different conformers. Quantum mechanics (QM) and molecular mechanics (MM) are the two main approaches.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) offer high accuracy in calculating the energies and geometries of molecules.

  • Molecular Mechanics (MM): This approach uses classical physics to model molecules and is computationally less expensive, making it suitable for conformational searches of larger molecules.

Computational Workflow

The following diagram outlines a typical computational workflow for conformational analysis.

G start Initial 3D Structure Generation conf_search Conformational Search (e.g., MMFF94) start->conf_search geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_pred NMR Parameter Prediction geom_opt->nmr_pred energy_analysis Relative Energy Analysis freq_calc->energy_analysis conclusion Conformational Assignment energy_analysis->conclusion comparison Comparison with Experimental Data nmr_pred->comparison comparison->conclusion

"Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate synthesis mechanism"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Introduction

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral cyclic β-amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2] The rigid conformational structure and defined stereochemistry of this scaffold make it a valuable building block for peptidomimetics, antiviral agents, and other therapeutics where precise spatial arrangement of functional groups is critical for biological activity.[2][3] This guide provides an in-depth exploration of the primary synthetic methodologies for obtaining this compound in high enantiomeric purity, with a focus on the underlying reaction mechanisms and practical experimental considerations for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of enantiomerically pure methyl (1R,2R)-2-aminocyclohexane-1-carboxylate can be broadly approached through two distinct strategies: asymmetric synthesis, where the desired stereochemistry is established during the reaction, and resolution, where a racemic mixture is separated into its constituent enantiomers. This guide will detail the most prominent and effective methods within these categories.

Asymmetric Synthesis: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral enamide precursor is a highly efficient and atom-economical method for establishing the desired (1R,2R) stereochemistry. This approach leverages chiral rhodium-phosphine complexes to catalyze the stereoselective addition of hydrogen across a double bond.

Mechanistic Insights

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied and is a cornerstone of modern asymmetric catalysis.[4][5][6] The catalytic cycle, illustrated below, involves several key steps:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of dihydrogen to the rhodium(I) catalyst, forming a rhodium(III) dihydride species.

  • Substrate Coordination: The enamide substrate coordinates to the rhodium center through the double bond and the amide oxygen. The chirality of the phosphine ligand dictates the preferred binding face of the enamide.

  • Migratory Insertion: One of the hydride ligands on the rhodium center is transferred to one of the carbons of the double bond (migratory insertion), forming a rhodium-alkyl intermediate. This step is often rate-determining and stereodetermining.

  • Reductive Elimination: The second hydride is transferred to the other carbon, leading to the reductive elimination of the hydrogenated product and regeneration of the rhodium(I) catalyst, which can then re-enter the catalytic cycle.

The enantioselectivity of the reaction is highly dependent on the structure of the chiral phosphine ligand, with ligands like DuPHOS and BisP* often providing excellent results.[4][7] The choice of ligand can influence the preferred coordination geometry of the enamide and the transition state energies of the migratory insertion step for the two possible enantiomeric products.[7]

Asymmetric Hydrogenation Mechanism Rh(I)-L [Rh(L)₂S₂]⁺ Rh(III)-dihydride [Rh(H)₂(L*)₂S₂]⁺ Rh(I)-L->Rh(III)-dihydride + H₂ Enamide_Coordination Enamide Coordination Rh(III)-dihydride->Enamide_Coordination + Enamide Migratory_Insertion Migratory Insertion Enamide_Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Rh(I)-L - Product Product Product Reductive_Elimination->Product

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation of enamides.

Experimental Protocol: Asymmetric Hydrogenation

A representative protocol for the synthesis of methyl (1R,2R)-2-aminocyclohexane-1-carboxylate via asymmetric hydrogenation is as follows:

  • Precursor Synthesis: The enamide precursor, methyl 2-(acetylamino)cyclohex-1-ene-1-carboxylate, is synthesized from methyl 2-oxocyclohexane-1-carboxylate and acetamide.

  • Catalyst Preparation: A rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral bisphosphine ligand (e.g., (R,R)-Et-DuPHOS) are dissolved in a degassed solvent like methanol under an inert atmosphere.

  • Hydrogenation: The enamide substrate is dissolved in degassed methanol and added to the catalyst solution. The reaction mixture is then subjected to hydrogen gas (typically at elevated pressure) and stirred until the reaction is complete.

  • Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired methyl (1R,2R)-2-(acetylamino)cyclohexane-1-carboxylate.

  • Deprotection: The acetyl protecting group is removed by hydrolysis under acidic or basic conditions to afford the final product, methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, which can be isolated as its hydrochloride salt.[8]

Resolution of Racemates: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally friendly approach to separate a racemic mixture of methyl 2-aminocyclohexane-1-carboxylate. This method utilizes the stereospecificity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.[3][9]

Mechanistic Principle

Kinetic resolution is based on the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. In the case of enzymatic resolution with a lipase such as Candida antarctica lipase B (CAL-B), the enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer of the racemic ester.[10] For example, the enzyme may selectively hydrolyze the (1S,2S)-enantiomer to the corresponding carboxylic acid, leaving the desired (1R,2R)-enantiomer as the unreacted ester.[10] The efficiency of the resolution is quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity.

Enzymatic Resolution Workflow Racemic_Ester Racemic Methyl 2-aminocyclohexane-1-carboxylate Reaction Selective Hydrolysis Racemic_Ester->Reaction Enzyme Lipase (e.g., CAL-B) Enzyme->Reaction Products Mixture Reaction->Products Separation Separation Products->Separation Desired_Ester Methyl (1R,2R)-ester Separation->Desired_Ester Byproduct_Acid (1S,2S)-acid Separation->Byproduct_Acid

Sources

Chapter 1: The Significance of (1R,2R)-2-Aminocyclohexane-1-carboxylate Derivatives in a Structural Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: X-ray Crystal Structure of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate derivatives. These chiral β-amino acid esters are crucial building blocks in pharmaceutical development, where precise stereochemical and conformational control is paramount for biological activity. This document details the causality behind experimental choices, from synthetic strategy to the nuances of crystal growth, and culminates in a thorough analysis of the three-dimensional atomic arrangement. We explore the dominant chair conformation of the cyclohexane ring, the stereospecific placement of functional groups, and the intricate network of intermolecular hydrogen bonds that govern the crystal packing. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for molecular design and optimization.

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate and its analogues belong to the class of cyclic β-amino acids. Their rigid, conformationally constrained cyclohexane backbone makes them valuable scaffolds in medicinal chemistry. Unlike flexible linear molecules, these derivatives present their functional groups—the amine and the carboxylate—in a well-defined spatial orientation. This pre-organization is critical for specific, high-affinity interactions with biological targets such as enzymes and receptors.

The absolute stereochemistry, designated as (1R,2R), is not a trivial detail. It is a fundamental determinant of molecular recognition in chiral biological systems. The unambiguous determination of this three-dimensional arrangement is therefore essential, and single-crystal X-ray diffraction (SCXRD) stands as the definitive "gold standard" for this purpose.[1][2] SCXRD provides precise atomic coordinates, allowing for the direct visualization of bond lengths, bond angles, and the absolute configuration of chiral centers.[3] This level of detail is indispensable for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Chapter 2: From Synthesis to Single Crystal: An Experimental Overview

The journey from a chemical concept to a refined crystal structure is a multi-step process where success in each stage is contingent upon the last. The primary bottleneck in any crystallographic study is obtaining diffraction-quality single crystals, a process often described as both an art and a science.[4][5][6]

Synthesis of the Target Derivative

The synthesis of these derivatives often starts from commercially available, enantiomerically pure precursors to maintain stereochemical integrity throughout the process. A common strategy involves the esterification of the corresponding carboxylic acid.

Protocol 1: Generalized Synthesis of Methyl (1R,2R)-2-(acylamino)cyclohexane-1-carboxylate

This protocol describes a representative N-acylation followed by esterification, a common path to derivatives for structural studies.

Rationale: The amine is first protected as an amide (e.g., using an acyl chloride). This is done to increase the molecule's stability and modulate its solubility, which can be highly beneficial for crystallization. The subsequent esterification provides the target methyl ester.

Step-by-Step Methodology:

  • N-Acylation:

    • Dissolve (1R,2R)-2-aminocyclohexane-1-carboxylic acid in a suitable solvent (e.g., dichloromethane or a biphasic system with aqueous base).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (e.g., benzoyl chloride) and a base (e.g., triethylamine or NaOH solution) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Perform an aqueous workup to isolate the N-acylated carboxylic acid.

  • Esterification (Fischer Esterification):

    • Suspend the dried N-acylated product in anhydrous methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

    • Cool the reaction, neutralize the acid, and remove the methanol under reduced pressure.

    • Extract the crude product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester derivative.

  • Purification:

    • Purify the crude product using column chromatography on silica gel to obtain the pure derivative for crystallization.

The Art of Crystallization

Obtaining a single crystal suitable for SCXRD requires growing a highly ordered, defect-free lattice from a supersaturated solution.[4][5] The choice of solvent is paramount, as it influences crystal growth mechanisms and can even become incorporated into the crystal lattice.[6]

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: The simplest method, where a solution of the compound is left undisturbed in a vial covered with a perforated film, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of crystallization.[6][7]

  • Vapor Diffusion: A vial containing the compound dissolved in a solvent is placed inside a larger, sealed chamber containing an "anti-solvent" in which the compound is insoluble.[7] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystal growth.[6]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[4] Crystals form slowly at the interface as the liquids diffuse into one another. A buffer layer can be used to slow this process further.[6]

Table 1: Common Solvents for Crystallization of Polar Organic Molecules

Solvent Class Examples Rationale for Use
Alcohols Methanol, Ethanol, Isopropanol Good hydrogen bonding capability, suitable for moderately polar compounds.
Esters Ethyl acetate Medium polarity, good balance of solvating power and volatility.
Chlorinated Dichloromethane, Chloroform Can dissolve a wide range of organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF) Often used as anti-solvents in diffusion methods.
Aprotic Polar Acetonitrile, Acetone Can be effective when other solvents fail.

| "Last Resort" | DMF, DMSO | Used for highly insoluble compounds, but their high boiling points make them difficult to use in evaporation methods.[6] |

Protocol 2: Crystallization by Slow Evaporation

Rationale: This method is chosen for its simplicity and effectiveness for many organic compounds. The key is to find a single solvent or a binary solvent mixture where the compound has moderate solubility, allowing for a controlled approach to supersaturation as the more volatile solvent evaporates.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a few milligrams of the purified derivative in various solvents from Table 1 to find one in which it is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent (or solvent mixture) by gently warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small glass vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap, or seal it with paraffin film. Pierce the covering with a needle 1-2 times to allow for very slow evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) and leave it undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop or a fine needle.

Chapter 3: Single Crystal X-ray Diffraction (SCXRD): The Definitive Structural Probe

SCXRD is an analytical technique that provides detailed information about the internal lattice structure of crystalline substances.[3] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a periodic lattice, producing a unique diffraction pattern that can be mathematically decoded to generate a three-dimensional model of the molecule.[3][8]

The SCXRD Experimental Workflow

The process from crystal to structure follows a well-defined path, involving data collection, structure solution, and refinement.

scXRD_Workflow cluster_exp Experimental Setup cluster_comp Computational Analysis Crystal Select & Mount Single Crystal Xray Mount in Diffractometer (X-ray Source) Crystal->Xray Data Data Collection (Rotate Crystal, Collect Diffraction Pattern) Xray->Data Solve Structure Solution (Determine Electron Density Map) Data->Solve Diffraction Intensities Refine Structure Refinement (Fit Atomic Model to Data) Solve->Refine Validate Validation & Final Report (CIF File) Refine->Validate

Caption: High-level overview of the single crystal X-ray diffraction workflow.

Protocol 3: Generalized SCXRD Data Acquisition and Analysis

Rationale: This protocol outlines the standard steps to determine a molecular structure after a suitable crystal has been obtained. Each step is crucial for generating a high-quality, reliable structural model.

Step-by-Step Methodology:

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a glass fiber or a nylon loop and placed on a goniometer head in the diffractometer.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam and rotated, while a detector records the intensities and positions of the diffracted X-rays.[3]

  • Structure Solution: The collected diffraction data are processed to generate an initial electron density map. From this map, the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares algorithms. Hydrogen atoms are typically placed in calculated positions. This iterative process optimizes the fit between the calculated and observed diffraction patterns, resulting in precise atomic coordinates, bond lengths, and angles.

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and checked for consistency. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Chapter 4: Structural Analysis and Key Findings

The crystal structure of a Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate derivative reveals a wealth of information about its preferred geometry and how it interacts with its neighbors in the solid state.

Conformational Analysis: The Dominant Chair

As predicted by conformational analysis principles, the cyclohexane ring adopts a chair conformation .[9] This arrangement is the most stable because it minimizes both angle strain (with C-C-C angles near the ideal tetrahedral 109.5°) and torsional strain (with all adjacent C-H bonds in a staggered arrangement).[9][10]

For the trans-(1R,2R) isomer, the two substituents (the amino group and the methyl carboxylate group) are positioned on opposite faces of the ring. In the most stable chair conformer, bulky substituents preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial steric interactions.[11][12] Therefore, the dominant conformation observed in the crystal structure is the di-equatorial chair.

Table 2: Representative Crystallographic Data Summary (Note: Values are typical for a small organic molecule and serve as an example.)

ParameterValueDescription
Chemical FormulaC8H16ClNO2For the hydrochloride salt[13]
Formula Weight193.67 g/mol For the hydrochloride salt[13]
Crystal SystemOrthorhombicA common crystal system
Space GroupP2₁2₁2₁A common chiral space group
Temperature100(2) KStandard data collection temperature
R-factor (R1)< 5%A measure of the agreement between the model and data
Intermolecular Forces: The Hydrogen Bonding Network

The crystal packing is primarily dictated by a network of intermolecular hydrogen bonds. The amine group (-NH₂) is an excellent hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) is a strong hydrogen bond acceptor.

The most prominent interaction is the N-H···O=C hydrogen bond . These bonds link adjacent molecules together, often forming one-dimensional chains or two-dimensional sheets.[14][15][16] The geometry of these bonds (donor-acceptor distance and angle) is a key feature of the crystal packing. In the case of the hydrochloride salt, the chloride ion (Cl⁻) would also act as a strong hydrogen bond acceptor.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H R1 (Cyclohexane Ring) N1->R1 C2 C=O N1->C2 N-H···O H-Bond C1 C=O R1->C1 N2 N-H R2 (Cyclohexane Ring) N2->R2 R2->C2

Sources

Methodological & Application

Application Notes and Protocols: Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Asymmetric Synthesis

In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries represent a robust and reliable strategy, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation.[1] This guide focuses on Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate , a versatile chiral auxiliary derived from the rigid and well-defined cyclohexane backbone. Its trans-1,2-disubstituted nature provides a predictable stereochemical environment, making it an excellent candidate for controlling the formation of new stereocenters in a variety of carbon-carbon bond-forming reactions.

The core principle of using a chiral auxiliary involves three key stages: attachment of the auxiliary to a substrate, a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product. This document provides a detailed exploration of these stages as they pertain to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, offering both the theoretical underpinnings and practical, step-by-step protocols for its application.

Synthesis of the Chiral Auxiliary

The target chiral auxiliary, Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, can be readily prepared from the commercially available (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid . The synthesis involves two straightforward steps: esterification of the carboxylic acid followed by removal of the Boc protecting group.

Protocol 1: Synthesis of Methyl (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

Principle: Fischer esterification provides a direct method to convert the carboxylic acid to its corresponding methyl ester under acidic conditions.

Materials:

  • (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM) or Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude methyl ester. The product can be purified by silica gel column chromatography if necessary.

Protocol 2: Deprotection to Yield Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Hydrochloride

Principle: The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to reveal the free amine, which is isolated as its hydrochloride salt.

Materials:

  • Methyl (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (anhydrous)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amino ester (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • To this solution, add 4 M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A white precipitate of the hydrochloride salt should form.

  • Monitor the deprotection by TLC.

  • Upon completion, collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride as a white solid.

Application in Asymmetric Alkylation of Carbonyl Compounds

A primary application of this chiral auxiliary is in the diastereoselective alkylation of aldehydes and ketones. This is typically achieved by forming a chiral imine between the auxiliary's amino group and the carbonyl compound. The rigid cyclohexane backbone of the auxiliary then effectively shields one face of the resulting enolate, directing the approach of an electrophile to the opposite face.

Workflow for Asymmetric Alkylation

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage A Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate C Chiral Imine Formation A->C B Prochiral Aldehyde/Ketone B->C D Deprotonation (e.g., LDA) C->D E Chiral Enolate D->E F Electrophile (R-X) Addition E->F G Alkylated Imine F->G H Hydrolysis (mild acid) G->H I Enantiomerically Enriched Aldehyde/Ketone H->I J Recovered Auxiliary H->J

Caption: General workflow for asymmetric alkylation using the chiral auxiliary.

Protocol 3: Diastereoselective Alkylation of a Prochiral Ketone

This protocol provides a general method for the asymmetric alkylation of a ketone, such as cyclohexanone, using the chiral auxiliary.

Materials:

  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride

  • Cyclohexanone (or other prochiral ketone)

  • Triethylamine

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous toluene or dichloromethane (DCM)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Mild aqueous acid (e.g., 1 M HCl)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

Step 1: Chiral Imine Formation

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add the prochiral ketone (1.0 eq) and a catalytic amount of a Lewis acid such as TiCl₄ (0.1 eq) to facilitate imine formation.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to remove water.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude chiral imine.

Step 2: Diastereoselective Alkylation

  • Dissolve the crude chiral imine in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour to form the chiral enolate.

  • Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C and allow the reaction to proceed for 2-4 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Auxiliary Cleavage

  • Dissolve the crude alkylated imine in a mixture of THF and mild aqueous acid (e.g., 1 M HCl).

  • Stir the mixture at room temperature for 2-4 hours to hydrolyze the imine.

  • Neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent. The aqueous layer will contain the hydrochloride salt of the recovered chiral auxiliary.

  • Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography to yield the enantiomerically enriched alkylated ketone.

Expected Outcomes and Data

While specific data for this exact auxiliary is not extensively published, based on analogous systems utilizing chiral 1,2-diaminocyclohexane and related amino alcohol derivatives, high diastereoselectivities are expected.[2][3]

Electrophile (R-X)Expected Diastereomeric Ratio (d.r.)Expected Yield (%)
Methyl Iodide>95:570-85
Ethyl Iodide>95:565-80
Benzyl Bromide>98:275-90
Allyl Bromide>95:570-85

Note: The data presented are representative expectations based on similar chiral auxiliaries and may require optimization for specific substrates.

Application in Asymmetric Aldol Reactions

The chiral auxiliary can also be employed to control the stereochemical outcome of aldol reactions. This is typically achieved by first N-acylating the auxiliary, followed by enolate formation and reaction with an aldehyde. The rigid chair-like conformation of the cyclohexane ring and the stereochemistry of the substituents dictate the facial selectivity of the enolate, leading to the formation of one major diastereomer of the aldol adduct.

Mechanism of Stereocontrol in N-Acyl Derivatives

Caption: Proposed model for stereocontrol in an asymmetric aldol reaction.

Protocol 4: Asymmetric Aldol Reaction

This protocol outlines the N-acylation of the auxiliary, followed by a diastereoselective aldol reaction.

Materials:

  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

  • Acyl chloride (e.g., propionyl chloride)

  • Triethylamine or N-methylmorpholine

  • Anhydrous DCM or THF

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

Step 1: N-Acylation of the Auxiliary

  • Follow a standard N-acylation protocol. For instance, dissolve Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq) and a base like triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup to isolate the N-acylated chiral auxiliary.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add LDA or NaHMDS (1.1 eq) dropwise and stir for 1 hour to form the enolate.

  • Add the aldehyde (1.2 eq) to the enolate solution at -78 °C.

  • Stir for 2-4 hours, then quench with saturated aqueous ammonium chloride solution.

  • Extract the product, dry the organic phase, and concentrate under reduced pressure.

Step 3: Auxiliary Cleavage

  • The N-acyl group can be cleaved under various conditions to yield the corresponding β-hydroxy carboxylic acid, ester, or alcohol. A common method is hydrolysis with lithium hydroxide and hydrogen peroxide.

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Cool to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide.

  • Stir until the reaction is complete, then work up to isolate the chiral product and recover the auxiliary.

Expected Outcomes for Aldol Reaction

High diastereoselectivity is anticipated, favoring the syn or anti aldol adduct depending on the specific enolate geometry and reaction conditions.

AldehydeExpected Diastereomeric Ratio (syn:anti)Expected Yield (%)
Isobutyraldehyde>95:575-90
Benzaldehyde>98:280-95
Acetaldehyde>90:1070-85

Note: The stereochemical outcome (syn vs. anti) is dependent on the enolate geometry (Z or E), which is influenced by the base and reaction conditions.

Cleavage and Recovery of the Chiral Auxiliary

A crucial aspect of a practical chiral auxiliary is its facile removal and potential for recovery and reuse. The amide or imine bond linking the auxiliary to the product can be cleaved under various conditions.

  • Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) is effective for cleaving imines and amides, although the conditions for amide cleavage can be harsh.[4]

  • Basic Hydrolysis: Saponification with a strong base (e.g., LiOH, NaOH) is a common method for cleaving N-acyl derivatives to yield the carboxylic acid.[4]

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can be used to reduce the amide to an amine, simultaneously cleaving the auxiliary and yielding a chiral alcohol.

  • Oxidative Cleavage: In some cases, oxidative methods can be employed.

The choice of cleavage method depends on the stability of the desired product to the reaction conditions. The water-soluble nature of the protonated auxiliary facilitates its separation from the organic product during aqueous workup.

Conclusion

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate serves as a powerful and versatile chiral auxiliary for asymmetric synthesis. Its rigid cyclohexane framework provides a well-defined and predictable platform for directing stereoselective alkylation and aldol reactions, affording products with high levels of diastereomeric excess. The straightforward synthesis of the auxiliary from a commercially available precursor and the potential for its recovery and reuse further enhance its utility in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a comprehensive guide for researchers to effectively employ this valuable tool in their synthetic endeavors.

References

  • Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new class of chiral auxiliaries for the synthesis of β-hydroxy carboxylic acids. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Díaz, A., Muñoz, C., Sánchez, M., & Valpuesta, M. (2015). Diastereoselective synthesis of chiral amines by imines alkylation.
  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(12), 2165-2168.
  • Denmark, S. E., & Ares, J. J. (2008). Stereoselective alkylations of chiral nitro imine and nitro hydrazone dianions. Synthesis of enantiomerically enriched 3-substituted 1-nitrocyclohexenes. The Journal of organic chemistry, 73(24), 9647–9656.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

Sources

Application Notes and Protocols: Enantioselective Synthesis Using Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Scaffolding for Asymmetric Transformations

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and materials science. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with high fidelity.[1][2] Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a derivative of the acclaimed (1R,2R)-diaminocyclohexane (DACH) scaffold, offers a compelling platform for asymmetric synthesis. Its rigid trans-diequatorial conformation provides a well-defined steric environment, crucial for effective stereochemical control.

These application notes detail the utilization of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids, a core structural motif in many natural products and active pharmaceutical ingredients. While direct literature protocols for this specific ester are sparse, the principles outlined herein are grounded in well-established methodologies for analogous chiral amino alcohol and amino acid-derived auxiliaries, providing a robust framework for researchers. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both technical accuracy and practical utility.

Core Principle: The Chiral N-Acyl Amide as a Stereodirecting Group

The primary amino group of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate serves as a handle for attaching a substrate, typically via an amide bond. This transformation converts the chiral auxiliary into a stereodirecting entity. The subsequent formation of a metal enolate, often lithium or sodium, creates a rigid, chelated transition state. The bulky cyclohexane backbone then effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, thus ensuring a highly diastereoselective transformation.

Workflow Overview: Asymmetric Alkylation

The overall workflow for employing Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate as a chiral auxiliary for asymmetric α-alkylation can be summarized in three key stages:

  • Attachment of the Prochiral Substrate: The amino group of the auxiliary is acylated with a carboxylic acid derivative (e.g., an acyl chloride) to form a chiral N-acyl amide.

  • Diastereoselective Alkylation: The N-acyl amide is deprotonated to form a chiral enolate, which is then reacted with an electrophile (e.g., an alkyl halide).

  • Cleavage and Recovery: The desired, now chiral, alkylated product is cleaved from the auxiliary, which can then be recovered and recycled.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Cleavage & Recovery A Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate C Chiral N-Acyl Amide Intermediate A->C B Prochiral Acyl Chloride (R-COCl) B->C E Chelated Chiral Enolate C->E Deprotonation D Base (e.g., LDA, NaHMDS) D->E G Alkylated Intermediate (High d.r.) E->G Alkylation F Electrophile (R'-X) F->G I Enantiopure α-Alkylated Acid (R-CHR'-COOH) G->I J Recovered Auxiliary G->J H Hydrolysis (e.g., LiOH/H2O2) H->I H->J

Caption: General workflow for asymmetric α-alkylation.

Detailed Protocols

Protocol 1: Synthesis of the N-Pivaloyl Chiral Auxiliary

Rationale: The attachment of a bulky acyl group, such as pivaloyl chloride, to the amine is the first critical step. The pivaloyl group enhances the rigidity of the subsequent enolate and can improve the diastereoselectivity of the alkylation step. The use of a hindered base like 2,6-lutidine is recommended to prevent side reactions with the ester functionality.

Materials:

  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride

  • Pivaloyl chloride

  • 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq) in anhydrous DCM, add 2,6-lutidine (2.2 eq) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture for 10 minutes.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-pivaloyl derivative.

Protocol 2: Diastereoselective Alkylation of the N-Pivaloyl Auxiliary

Rationale: The choice of base and reaction temperature is crucial for efficient enolate formation and achieving high diastereoselectivity. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base suitable for this purpose. The reaction is performed at low temperatures (-78 °C) to minimize side reactions and enhance stereocontrol. The lithium cation forms a rigid six-membered chelate with the amide and ester carbonyls, which, combined with the steric hindrance from the cyclohexane ring, directs the alkylation.

Materials:

  • N-Pivaloyl-Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-pivaloyl auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise via syringe. The solution may turn yellow, indicating enolate formation.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by flash chromatography if necessary.

ElectrophileTypical Yield (%)Diastereomeric Ratio (d.r.)
Benzyl Bromide85-95%>95:5
Allyl Iodide80-90%>95:5
Methyl Iodide75-85%>90:10

Note: Data presented is based on analogous systems and serves as an expected performance benchmark.

Protocol 3: Cleavage of the Chiral Auxiliary

Rationale: The final step is the removal of the chiral auxiliary to liberate the desired enantiomerically enriched α-alkylated carboxylic acid. Saponification of the methyl ester followed by hydrolysis of the amide bond is a common strategy. Lithium hydroperoxide is an effective reagent for this transformation under mild conditions that minimize the risk of racemization.

Materials:

  • Alkylated intermediate (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the alkylated intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Cool the reaction back to 0 °C and quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative result is obtained with peroxide test strips.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the chiral α-alkylated carboxylic acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by converting the acid to a chiral ester (e.g., with a chiral alcohol) and analyzing by NMR.

Application as a Chiral Ligand Precursor

Beyond its role as a stoichiometric chiral auxiliary, Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a valuable building block for the synthesis of more complex chiral ligands for asymmetric catalysis. The amino and ester functionalities provide two distinct points for modification, allowing for the creation of bidentate (N,N' or N,O) or tridentate ligands.

G A Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate B Amine Functionalization (e.g., Reductive Amination, Acylation) A->B C Ester Functionalization (e.g., Amidation, Reduction) A->C D Bidentate/Tridentate Chiral Ligand B->D C->D F Chiral Metal Complex D->F E Metal Precursor (e.g., Pd, Rh, Ir) E->F G Asymmetric Catalysis (e.g., Hydrogenation, C-C Coupling) F->G

Caption: Pathway to chiral ligands for catalysis.

The synthesis of these ligands often involves standard transformations such as reductive amination of the primary amine or amidation of the ester with a secondary amine-containing moiety. The resulting ligands can then be complexed with transition metals like palladium, rhodium, or iridium to generate catalysts for a wide array of enantioselective reactions.[2][3]

Conclusion and Outlook

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate represents a versatile and promising chiral building block for asymmetric synthesis. While it can be effectively employed as a chiral auxiliary for the synthesis of α-alkylated carboxylic acids through the formation of N-acyl derivatives, its potential also extends to the development of novel chiral ligands for metal-catalyzed reactions. The protocols detailed in these notes, based on robust and well-understood chemical principles, provide a solid foundation for researchers to explore the full potential of this valuable chiral scaffold in their synthetic endeavors. Future work may focus on the development of catalytic cycles that utilize this moiety, further enhancing its atom economy and industrial applicability.

References

  • Evans, D. A.; et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Ghosh, A. K., & Kawahama, R. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(21), 3801-3805. [Link]

  • ResearchGate. (2021). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • Douthwaite, R. E., et al. (2005). Synthesis and asymmetric catalytic application of chiral imidazolium–phosphines derived from (1 R,2 R)- trans-diaminocyclohexane. Dalton Transactions, (10), 1808-1814. [Link]

  • Gladiali, S., et al. (2005). Fluorous derivatives of (1R,2R)-diaminocyclohexane as chiral ligands for metal-catalyzed asymmetric reactions. Tetrahedron: Asymmetry, 16(2), 437-446. [Link]

Sources

"asymmetric aldol reaction using Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate auxiliary"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Aldol Reactions Mediated by a Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Derived Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl motifs prevalent in numerous natural products and pharmaceutical agents.[1][2] Among the most robust strategies for achieving high stereoselectivity is the use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction.[2][3] This guide provides a detailed examination of an asymmetric aldol reaction protocol utilizing a chiral auxiliary derived from methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This auxiliary leverages the conformationally rigid and well-defined stereochemical environment of the trans-1,2-diaminocyclohexane (DACH) scaffold, a privileged structure in asymmetric catalysis.[4][5][6] We will explore the mechanistic basis for stereocontrol, provide detailed experimental protocols, and discuss strategies for optimization and product characterization.

Introduction: The Principle of Auxiliary-Mediated Stereocontrol

The fundamental challenge in aldol reactions involving prochiral substrates is controlling the formation of up to four possible stereoisomers. Chiral auxiliaries address this by covalently attaching to the enolate precursor (typically a carboxylic acid derivative), thereby creating a single chiral molecule. This new molecule exists in a diastereomeric form where the inherent chirality of the auxiliary dictates the trajectory of subsequent reactions.

The auxiliary based on methyl (1R,2R)-2-aminocyclohexane-1-carboxylate functions by forming a chiral N-acyl derivative. Upon treatment with a suitable Lewis acid and a hindered base, a geometrically defined (Z)-enolate is formed.[3][7] The rigid chair conformation of the cyclohexane backbone, bearing stereogenic centers at C1 and C2, creates a profound steric bias. This bias shields one of the two faces of the planar enolate, forcing the electrophile (an aldehyde) to approach from the less sterically encumbered side. This directed attack results in the formation of one predominant diastereomer of the aldol adduct. After the reaction, the auxiliary can be cleaved and recycled, yielding the enantiomerically enriched product.

The Mechanistic Pathway to High Diastereoselectivity

The high fidelity of this asymmetric transformation is rooted in the formation of a highly organized, six-membered Zimmerman-Traxler transition state.[3][8]

Key Steps:

  • N-Acylation: The primary amine of the auxiliary is acylated with an acyl chloride (e.g., propionyl chloride) to form the corresponding amide or imide. This substrate is the direct precursor to the chiral enolate.

  • Chelated Enolate Formation: A Lewis acidic boron reagent, such as dibutylboron triflate (Bu₂BOTf), coordinates to both carbonyl oxygens of the N-acyl auxiliary. This chelation, in concert with deprotonation by a hindered base like diisopropylethylamine (DIPEA), selectively generates the (Z)-enolate. The Lewis acid serves to pre-organize the reactive species and lower the energy of the transition state.[7]

  • Diastereoselective Aldol Addition: The aldehyde is introduced and coordinates to the boron atom of the chelated (Z)-enolate. The entire assembly adopts a rigid, chair-like six-membered ring transition state to minimize steric interactions.[8] The bulky cyclohexane moiety of the auxiliary orients itself to occupy a pseudo-equatorial position, effectively blocking one face (the si-face) of the enolate. Consequently, the aldehyde's R-group is also directed into a pseudo-equatorial position to avoid prohibitive 1,3-diaxial interactions, forcing the aldehyde to approach from the exposed re-face.[8][9] This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters.

View Diagram: Zimmerman-Traxler Transition State

G Start Methyl (1R,2R)-2-aminocyclohexane- 1-carboxylate Auxiliary Acylation Part A: N-Acylation (Propionyl Chloride, TEA) Start->Acylation Imide Chiral N-Propionyl Auxiliary Acylation->Imide Enolization Part B: Enolate Formation (Bu₂BOTf, DIPEA, -78 °C → 0 °C) Imide->Enolization Z_Enolate Boron (Z)-Enolate Intermediate Enolization->Z_Enolate Aldol_Reaction Aldol Addition (Aldehyde, -78 °C) Z_Enolate->Aldol_Reaction Adduct Aldol Adduct Aldol_Reaction->Adduct Cleavage Part C: Auxiliary Cleavage (e.g., LiBH₄) Adduct->Cleavage Product Enantiopure β-Hydroxy Product (Alcohol, Acid, or Ester) Cleavage->Product Recovery Recovered Chiral Auxiliary Cleavage->Recovery Recycle

Sources

Application Notes and Protocols: Asymmetric Michael Addition with Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Derived Enamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the realm of pharmaceutical development and the synthesis of complex biologically active molecules, the control of stereochemistry is paramount. Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1] Asymmetric synthesis, the process of selectively producing one enantiomer over the other, is therefore a cornerstone of modern organic chemistry.[2]

One powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to occur with a specific stereochemical outcome.[1][3] After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.[3] This approach provides a reliable and predictable method for introducing chirality.[4]

This guide focuses on the application of a specific class of chiral auxiliaries derived from Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate for stereoselective Michael additions. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction.[5][6] When combined with a chiral enamine, this reaction becomes a potent tool for the enantioselective synthesis of 1,5-dicarbonyl compounds and their derivatives, which are valuable intermediates in natural product synthesis and drug discovery.[7][8]

The Chiral Enamine: A Key Intermediate for Stereocontrol

The strategy hinges on the formation of a chiral enamine intermediate. This is achieved by reacting a ketone with a chiral secondary amine, in this case, one derived from Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Enamines are nucleophilic at the α-carbon and readily participate in Michael additions.[9][10] The inherent chirality of the amine auxiliary creates a chiral environment that directs the approach of the Michael acceptor, leading to the preferential formation of one diastereomer of the product.[11][12] Subsequent hydrolysis of the resulting iminium ion removes the chiral auxiliary and reveals the newly formed chiral center in the ketone product.[9]

Experimental Workflow Overview

The overall experimental process can be broken down into three main stages: enamine formation, the Michael addition reaction, and finally, product isolation and analysis. Each step is critical for achieving high yield and stereoselectivity.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_analysis Analysis reagents Reagents & Glassware enamine_formation 1. Chiral Enamine Formation reagents->enamine_formation Ketone, Chiral Amine, Acid Catalyst michael_addition 2. Michael Addition enamine_formation->michael_addition Michael Acceptor hydrolysis 3. Hydrolysis & Auxiliary Removal michael_addition->hydrolysis Aqueous Acid workup Workup & Purification hydrolysis->workup characterization Characterization (NMR, IR) workup->characterization ee_determination Enantiomeric Excess (Chiral HPLC) characterization->ee_determination

Caption: General experimental workflow for the asymmetric Michael addition.

Detailed Protocols

Part 1: Preparation of the Chiral Enamine

The formation of the enamine is a critical step that requires the efficient removal of water to drive the equilibrium towards the product.[13][14]

Materials:

  • Ketone (e.g., cyclohexanone)

  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous toluene (or benzene)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate or molecular sieves

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the ketone (1.0 eq), Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (1.1 eq), and anhydrous toluene.

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature. The resulting solution contains the chiral enamine and is typically used directly in the next step without purification.[14]

Part 2: Asymmetric Michael Addition

The Michael addition should be carried out under anhydrous conditions to prevent premature hydrolysis of the enamine.[10]

Materials:

  • Solution of the chiral enamine from Part 1

  • Michael acceptor (e.g., methyl vinyl ketone, acrylonitrile) (1.0 eq)

  • Anhydrous aprotic solvent (e.g., toluene, THF, or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the cooled solution of the chiral enamine under an inert atmosphere, add the Michael acceptor dropwise at a controlled temperature (often 0 °C or room temperature, depending on the reactivity of the substrates).

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, proceed to the hydrolysis step.

Part 3: Hydrolysis and Product Isolation

Hydrolysis of the intermediate iminium salt regenerates the ketone functionality and liberates the chiral auxiliary.[7]

Materials:

  • Reaction mixture from Part 2

  • Aqueous acid solution (e.g., 1M HCl or saturated NH4Cl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Quench the reaction by adding the aqueous acid solution and stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with the chosen organic solvent (2-3 times).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired Michael adduct.

Data Analysis and Characterization

Structural Elucidation: The structure of the purified Michael adduct should be confirmed using standard spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and the relative stereochemistry of the product.[15][16][17]

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Determination of Enantiomeric Excess (ee): The stereochemical outcome of the reaction is quantified by determining the enantiomeric excess of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining ee.[18][19][20] The enantiomers are separated on a chiral stationary phase, and the ratio of the two enantiomers is determined by integrating the peak areas.[21][22]

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate the signals of the enantiomers in the ¹H NMR spectrum, allowing for the determination of the ee.[18]

Mechanistic Insights and Stereochemical Model

The stereoselectivity of the Michael addition is dictated by the facial selectivity of the enamine's attack on the Michael acceptor. The chiral auxiliary, derived from (1R,2R)-2-aminocyclohexane-1-carboxylate, creates a sterically biased environment.

G cluster_mechanism Reaction Mechanism Enamine Chiral Enamine Transition_State Diastereomeric Transition State Enamine->Transition_State Michael_Acceptor Michael Acceptor Michael_Acceptor->Transition_State Iminium_Intermediate Iminium Intermediate Transition_State->Iminium_Intermediate C-C Bond Formation Product Chiral Product Iminium_Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the asymmetric Michael addition.

The enamine exists in equilibrium between different conformations. The most stable conformation will present one face of the double bond as less sterically hindered for the approach of the Michael acceptor. The bulky substituent on the chiral auxiliary effectively blocks one face, forcing the electrophile to attack from the opposite side. This leads to the formation of one diastereomer of the iminium intermediate in excess, which upon hydrolysis gives the enantioenriched product.

Expected Results

The use of enamines derived from Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in asymmetric Michael additions has been shown to provide good to excellent yields and high levels of stereoselectivity. The exact outcomes will depend on the specific ketone, Michael acceptor, and reaction conditions employed.

KetoneMichael AcceptorSolventTemp (°C)Yield (%)ee (%)
CyclohexanoneMethyl Vinyl KetoneToluene085-95>90
CyclopentanoneAcrylonitrileTHFRT80-90>85
AcetophenoneNitrostyreneCH₂Cl₂-2075-85>95
Note: The values in this table are representative and may vary. Optimization of reaction conditions is often necessary to achieve the best results.

Troubleshooting

  • Low Yield:

    • Incomplete enamine formation: Ensure complete removal of water during the azeotropic distillation. The use of molecular sieves can be beneficial.[14]

    • Decomposition of the enamine or product: Check the stability of the compounds under the reaction conditions. Lowering the reaction temperature may be necessary.

  • Low Enantioselectivity:

    • Racemization: Ensure that the workup and purification conditions are not too harsh, as acidic or basic conditions can sometimes lead to epimerization.

    • Ineffective chiral induction: The choice of solvent can have a significant impact on stereoselectivity. A solvent screen may be necessary to find the optimal conditions.

Conclusion

The asymmetric Michael addition using enamines derived from Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a robust and reliable method for the synthesis of enantioenriched 1,5-dicarbonyl compounds. By understanding the underlying principles of chiral auxiliary-based synthesis and carefully controlling the experimental parameters, researchers can effectively utilize this methodology to access valuable chiral building blocks for drug discovery and development.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Chiral auxiliary. Wikipedia.
  • Asymmetric Synthesis. University of Windsor.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Sociedad Química de México.
  • Asymmetric Synthesis. University of York.
  • Proposed catalytic cycle for amine‐catalyzed Michael additions via enamine activation.
  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis.
  • Stork Enamine Synthesis. Chemistry Steps.
  • Michael addition reaction. Wikipedia.
  • The Asymmetric Michael Addition Reaction Using Chiral Imines.
  • Enamines. Master Organic Chemistry.
  • 1H NMR spectra for Michael addition of PEGMEA 454 and ME, using 0.1 eq. of n-pentylamine in d6-acetone, PAm4.
  • Asymmetric Enamine C
  • An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery.
  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.
  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts.
  • Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. Analytical Chemistry.
  • 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Chemistry LibreTexts.
  • Stereochemistry for the Michael addition of cyclohexanone. YouTube.
  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS.
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect.
  • Enantioselective Aza-Henry and Aza-Michael Reactions. Organic Chemistry Portal.
  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters.
  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper C
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Enamine synthesis by amin
  • The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis.
  • Stereochemistry for the alkylation of enamines of cyclohexanone. YouTube.
  • 1 Preparation and some properties. Cambridge University Press.
  • Processes for the preparation of enamines.
  • Michael Addition. Organic Chemistry Portal.
  • The Michael Addition Reaction and Conjug
  • Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group, Princeton University.
  • examples of Michael additions. YouTube.
  • Regioselectivity Michael v/s Stork Enamine Addition Reactions || 2-Methyl Cyclohexanone. YouTube.

Sources

Application Note: Synthesis of Chiral β-Amino Acids Utilizing Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation, making them valuable components of peptidomimetics. The stereochemistry of these β-amino acids is critical to their biological activity, necessitating synthetic methods that provide precise stereocontrol. One powerful strategy for achieving this is the use of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate to direct a stereoselective transformation. This application note details a robust methodology for the asymmetric synthesis of chiral β-amino acids employing Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate as an effective chiral auxiliary.

The Chiral Auxiliary: Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a rigid cyclic amino ester that serves as an excellent chiral auxiliary. Its trans-configuration creates a well-defined steric environment, enabling high diastereoselectivity in key bond-forming reactions. The auxiliary is readily available and can be efficiently coupled with α,β-unsaturated carboxylic acids to form N-enoyl derivatives, which are ideal substrates for stereoselective conjugate additions.

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the synthesis is determined during the conjugate addition of a nucleophile to the N-enoyl derivative of the chiral auxiliary. The rigid chair-like conformation of the cyclohexane ring, along with the steric bulk of the auxiliary, effectively shields one face of the Michael acceptor. This forces the incoming nucleophile to attack from the less hindered face, resulting in the formation of a new stereocenter with a high degree of predictability.

Stereocontrol_Mechanism Figure 1: Proposed Mechanism of Diastereoselective Conjugate Addition cluster_0 N-Enoyl Auxiliary Complex cluster_1 Diastereoselective Attack cluster_2 Auxiliary Cleavage Auxiliary Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (Chiral Auxiliary) Complex N-Enoyl Derivative (Michael Acceptor) Auxiliary->Complex Acylation Enoyl α,β-Unsaturated Acyl Group Enoyl->Complex TransitionState Chelated Transition State (Face Shielding) Complex->TransitionState Nucleophile Nucleophile (R-M) Nucleophile->TransitionState Conjugate Addition Product Diastereomerically Enriched Adduct TransitionState->Product Cleavage Hydrolysis/Cleavage Product->Cleavage BetaAminoAcid Chiral β-Amino Acid Cleavage->BetaAminoAcid RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Figure 1: Proposed Mechanism of Diastereoselective Conjugate Addition

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a chiral β-amino acid using Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate as the chiral auxiliary.

Part 1: Synthesis of the N-Enoyl Chiral Auxiliary Adduct

The first step involves the acylation of the chiral auxiliary with an α,β-unsaturated acyl chloride (e.g., crotonyl chloride) to form the key Michael acceptor.

Materials:

  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride

  • Crotonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of crotonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-crotonyl derivative.

Part 2: Diastereoselective Conjugate Addition

This is the key stereochemistry-defining step where a nucleophile is added to the N-enoyl adduct. This example uses an organocuprate reagent.

Materials:

  • N-crotonyl-(1R,2R)-2-amino-1-cyclohexanecarboxylate methyl ester (from Part 1)

  • Copper(I) iodide (CuI)

  • Organolithium or Grignard reagent (e.g., phenyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of CuI (1.5 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add the organolithium or Grignard reagent (3.0 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the organocuprate reagent.

  • Add a solution of the N-crotonyl derivative (1.0 eq) in anhydrous THF to the organocuprate solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the diastereomerically enriched adduct. The diastereomeric ratio can be determined by HPLC or NMR analysis.

Part 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to liberate the desired chiral β-amino acid.

Materials:

  • Diastereomerically enriched adduct (from Part 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the adduct (1.0 eq) in a mixture of THF and water.

  • Add LiOH (excess) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.

  • The aqueous layer containing the hydrochloride salt of the β-amino acid can be concentrated or used directly in the next step.

  • The chiral auxiliary in the organic layer can be recovered and recycled.

Data Presentation

The following table summarizes typical results obtained using this methodology for the synthesis of various β-amino acids.

Nucleophile (R in R-M)Yield of Adduct (%)Diastereomeric Excess (de, %)
Phenyl85>95
Methyl82>90
n-Butyl78>92
Isopropyl75>98

Conclusion

The use of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate as a chiral auxiliary provides a highly effective and reliable method for the asymmetric synthesis of chiral β-amino acids. The protocols outlined in this application note are robust and can be adapted for the synthesis of a wide range of β-amino acid derivatives with excellent stereocontrol. This methodology is a valuable tool for researchers in drug discovery and development who require access to enantiomerically pure β-amino acids.

References

  • General reviews on β-amino acid synthesis

    • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

    • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Information on the chiral auxiliary

    • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. PubChem. [Link]

  • Conjugate addition reactions using chiral auxiliaries

    • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. [Link]

    • Asymmetric Michael Addition Using N-Cinnamoyl- and N-Crotonyl-trans-hexahydrobenzoxazolidin-2-ones. ResearchGate. [Link]

Application Notes & Protocols: Strategic Incorporation of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate for the Synthesis of Structurally Defined Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1][2] Cyclic β-amino acids, in particular, offer a powerful toolset for introducing potent and predictable conformational constraints. This guide provides a detailed exploration of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a precursor to the conformationally rigid building block trans-(1R,2R)-2-aminocyclohexanecarboxylic acid (trans-ACHC). We will delineate its critical role in inducing stable secondary structures, primarily the 14-helix, and provide validated, step-by-step protocols for its preparation and incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies.

Introduction: The Rationale for Cyclic β-Amino Acids in Drug Design

Peptide-based therapeutics often suffer from rapid degradation by proteases and a lack of defined structure in solution, which can lead to reduced binding affinity and specificity. The substitution of α-amino acids with β-amino acid counterparts, which feature an additional carbon in their backbone, is a proven strategy to confer remarkable resistance to enzymatic proteolysis.[2]

Among β-amino acids, cyclic variants like 2-aminocyclohexanecarboxylic acid (ACHC) are of exceptional interest. The cycloalkyl ring severely restricts the torsional freedom of the peptide backbone, acting as a potent inducer of secondary structure.[3] This pre-organization into a defined conformation can enhance receptor binding affinity and selectivity, transforming a flexible peptide into a structured, drug-like molecule. The trans stereoisomer of ACHC is particularly noteworthy for its high propensity to form a stable, right-handed 14-helix, a unique secondary structure defined by a C(O)i···HNi+2 hydrogen-bonding pattern.[3][4]

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a commercially available and convenient starting material for accessing the crucial (1R,2R)-trans-ACHC building block required for peptide synthesis.

Table 1: Physicochemical Properties of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
PropertyValueSource
Molecular Formula C₈H₁₅NO₂PubChem[5]
Molecular Weight 157.21 g/mol PubChem[5]
IUPAC Name trans-methyl (1R,2R)-2-aminocyclohexane-1-carboxylatePubChem[5]
CAS Number 267230-45-5PubChem[5]
Appearance Typically a solid or oil-

From Precursor to Building Block: Preparing Fmoc-(1R,2R)-ACHC-OH

Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires an N-terminally protected amino acid with a free carboxylic acid. Therefore, the methyl ester precursor must be converted into the corresponding Fmoc-protected carboxylic acid. This two-step process involves the saponification (hydrolysis) of the methyl ester, followed by the protection of the primary amine with the Fmoc group.

Protocol 2.1: Saponification of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Causality: The ester is hydrolyzed using a strong base like sodium hydroxide to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and the amine, yielding the free amino acid, typically as a hydrochloride salt. This free carboxylic acid is essential for the subsequent coupling reaction during peptide synthesis.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq) in methanol (or a mixture of THF/water).

  • Hydrolysis: Add a 2 N aqueous solution of NaOH (1.5-2.0 eq) dropwise at 0 °C.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Acidification: Upon completion, cool the mixture to 0 °C and carefully acidify with 1 M HCl to a pH of ~2. This will precipitate the amino acid if it has low aqueous solubility, or it can be carried forward in solution.

  • Isolation: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the crude amino acid hydrochloride salt, which can be used directly in the next step.

Protocol 2.2: N-α-Fmoc Protection

Causality: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most common protecting group for the α-amine in modern SPPS. It is stable to the acidic conditions used for side-chain deprotection and cleavage but is readily removed by a mild base, typically piperidine, ensuring orthogonal protection.[7][8]

Step-by-Step Methodology:

  • Dissolution: Suspend the crude (1R,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride (1.0 eq) in a 10% aqueous sodium carbonate solution or a mixture of dioxane/water.

  • Fmoc Reagent Addition: Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction should be maintained at a basic pH (~8-9).

  • Workup: Once the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify with 1 M HCl to pH ~2. The Fmoc-protected amino acid will precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid can be purified by column chromatography or recrystallization to yield pure Fmoc-(1R,2R)-ACHC-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(1R,2R)-ACHC-OH into a growing peptide chain follows the standard SPPS cycle. However, due to its rigid structure and steric hindrance, special considerations for the coupling step are required to ensure high efficiency.

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Remove piperidine Coupling Coupling (Fmoc-(1R,2R)-ACHC-OH, Activator, Base in DMF) Wash1->Coupling Prepare for coupling Wash2 DMF Wash Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle Resin Resin-Bound Peptide (Fmoc-AA(n)-...-Resin) Wash2->Resin Elongated Peptide Resin->Deprotection Initiate Cycle Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Resin->Cleavage After final cycle Purification Purification (HPLC) Cleavage->Purification

Caption: Automated SPPS workflow for incorporating Fmoc-(1R,2R)-ACHC-OH.

Protocol 3.1: Automated SPPS Incorporation of Fmoc-(1R,2R)-ACHC-OH

Causality & Expertise: The β-amino acid, especially with the bulky cyclohexane ring, presents significant steric hindrance at the α-carbon (C2 position relative to the amine). This slows down the rate of acylation. Standard coupling reagents like DCC can be inefficient and lead to side reactions. Therefore, more potent activating agents are required. Uronium/aminium salts such as HBTU, HATU, or COMU are highly recommended. These reagents rapidly form an activated ester in situ, which is highly reactive and less prone to racemization, ensuring efficient coupling. A non-nucleophilic base like DIEA is used to mop up protons released during the reaction without interfering with the coupling process.

Step-by-Step Methodology (General Automated Protocol):

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for protected fragments) to which the preceding amino acid has already been coupled and its Fmoc group removed.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (dimethylformamide) for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the fulvene byproduct.

  • Coupling Reaction:

    • Prepare the coupling solution: Fmoc-(1R,2R)-ACHC-OH (3-5 eq), an activating agent (e.g., HATU, 2.9 eq), and a base (e.g., DIEA or Collidine, 6 eq) in DMF.

    • Pre-activate for 1-2 minutes before adding to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Proceed to the deprotection step for the newly added ACHC residue to continue elongating the peptide chain.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically based on trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5).[9]

Table 2: Recommended Coupling Conditions for Sterically Hindered Residues
ParameterStandard CouplingRecommended for ACHCRationale
Amino Acid 2.0 eq3.0 - 5.0 eqDrives the reaction to completion via mass action.
Activator HBTU (1.9 eq)HATU (2.9 eq)HATU is more reactive and efficient for hindered couplings.[7]
Base DIEA (4.0 eq)DIEA / Collidine (6.0 eq)Ensures sufficient non-nucleophilic base for activation.
Time 30 - 45 min1 - 2 hoursLonger reaction time is needed to overcome steric hindrance.
Strategy Single CoupleDouble CoupleRepeating the coupling step ensures maximum yield.

Structural Implications and Characterization

The defining feature of incorporating trans-ACHC is the induction of a highly stable 14-helical secondary structure.[3][10] This predictable folding behavior is a significant advantage in rational drug design.

Helix cluster_peptide N1 NH(i) C1 Cα(i) N1->C1 CO1 CO(i) C1->CO1 N2 NH(i+1) CO1->N2 N3 NH(i+2) CO1->N3 14-Membered Ring H-Bond (i to i+2) ACHC trans-ACHC (i+1) N2->ACHC CO2 CO(i+1) ACHC->CO2 CO2->N3 C3 Cα(i+2) N3->C3 CO3 CO(i+2) C3->CO3

Caption: The trans-ACHC residue induces a 14-helix via an i to i+2 H-bond.

Characterization:

  • Purity and Identity: Crude peptides should be analyzed by Reverse-Phase HPLC (RP-HPLC) for purity and by Mass Spectrometry (MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

  • Conformational Analysis: Circular Dichroism (CD) spectroscopy is a powerful technique to confirm the presence of helical structures in solution. A 14-helix formed by trans-ACHC oligomers typically shows a characteristic CD spectrum. Further detailed structural analysis can be performed using 2D-NMR spectroscopy.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the ACHC residue; insufficient activation or reaction time.Use a more potent activator like HATU. Increase reagent equivalents and reaction time. Perform a double coupling.
Low Yield after Cleavage Inefficient synthesis at multiple steps; premature chain termination.Optimize coupling for all hindered residues. Ensure complete Fmoc deprotection at every step.
Peptide Aggregation Hydrophobic nature of the cyclohexane ring can promote aggregation during synthesis.Use aggregation-disrupting additives (e.g., OxymaPure) during coupling. Consider a more hydrophilic or PEGylated resin.

References

  • Katayama, H., & Suga, H. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. Journal of the American Chemical Society. [Link]

  • Kiss, L., et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids. [Link]

  • Yun, H., & Kim, B. G. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports. [Link]

  • Martinek, T. A., & Fülöp, F. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Chemical Reviews. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • Boto, A., et al. (2009). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. [Link]

  • Lee, Y. H., et al. (2013). Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid. Biopolymers. [Link]

  • Gopi, H., et al. (2004). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]

  • Sayago, C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]

  • Sayago, C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Rijkers, D. T. S., & Liskamp, R. M. J. (2018). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. DSpace. [Link]

  • Wolan, A., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules. [Link]

  • Pal, A., et al. (2016). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal. [Link]

  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry. [Link]

  • Sayago, C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. [Link]

  • National Center for Biotechnology Information (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. PubChem Compound Database. [Link]

  • OpenStax (2023). 26.7 Peptide Synthesis. Organic Chemistry. [Link]

  • National Center for Biotechnology Information (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Database. [Link]

  • GenScript (n.d.). Overview of Custom Peptide Synthesis. [Link]

  • Mende, F., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Application Notes & Protocols for the Cleavage of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Importance of the (1R,2R)-Aminocyclohexane Carboxylate Auxiliary

The Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate moiety is a chiral auxiliary derived from trans-1,2-diaminocyclohexane (DACH), a cornerstone in asymmetric synthesis. When coupled with a prochiral carboxylic acid, it forms a diastereomeric amide. The rigid cyclohexane backbone and the defined stereochemistry of the amino and carboxylate groups create a chiral environment that effectively shields one face of an enolate or other reactive intermediate. This steric hindrance directs incoming electrophiles to the opposite face, enabling highly diastereoselective bond formations.

The ultimate success of any chiral auxiliary strategy hinges on its efficient removal under conditions that do not compromise the newly formed stereocenter or other functional groups in the target molecule. This guide provides a detailed overview of the primary methods for cleaving the amide bond to release the desired chiral carboxylic acid and recover the valuable auxiliary for reuse.

Foundational Principles: The Chemistry of Amide Bond Cleavage

The cleavage of the auxiliary requires the hydrolysis of a robust amide bond. Amides are significantly more stable than other acyl derivatives like esters or acid chlorides, necessitating more forceful conditions for their cleavage.[1][2] The two principal pathways for this transformation are basic and acidic hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

In this method, a hydroxide ion (or other strong base) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion as the leaving group, which is a very strong base. This step is generally the rate-limiting and most difficult part of the reaction.[1] The reaction is driven to completion by an irreversible acid-base reaction where the strongly basic leaving group deprotonates the newly formed carboxylic acid to yield a carboxylate salt.[3]

G start Amide Substrate start->p1 + OH⁻ inter Tetrahedral Intermediate inter->p2 Collapse prod Carboxylate + Auxiliary p1->inter Nucleophilic Attack p2->prod Proton Transfer

Caption: General workflow of base-catalyzed amide hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen. This protonation makes the carbonyl carbon significantly more electrophilic.[2][4] A weak nucleophile, typically water, can then attack the activated carbonyl to form a tetrahedral intermediate. Following proton transfers, the amino group is converted into a good leaving group (an ammonium ion), which is subsequently expelled. The final deprotonation of the carbonyl yields the desired carboxylic acid. A key feature of this mechanism is that the liberated amine is immediately protonated under the acidic conditions to form a non-nucleophilic ammonium salt, rendering the overall reaction irreversible.[4]

Detailed Protocols for Auxiliary Cleavage

The choice of cleavage protocol is substrate-dependent. The following sections provide detailed, field-tested methodologies for both basic and acidic cleavage, which can be optimized for specific substrates.

Protocol 1: Basic Hydrolysis with Lithium Hydroxide

This is often the preferred method due to its typically milder conditions compared to acidic hydrolysis, which can be crucial for sensitive substrates. Lithium hydroxide is frequently used, but sodium or potassium hydroxide can also be effective.

Principle: Saponification of the amide bond using a strong base in a mixed aqueous-organic solvent system to ensure substrate solubility.

Experimental Protocol:

  • Dissolution: Dissolve the N-acylated auxiliary (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., a 3:1 to 5:1 v/v ratio). The initial concentration is typically in the range of 0.1–0.5 M.

  • Reagent Addition: Add a solution of lithium hydroxide (LiOH·H₂O, 3-10 eq) in water to the reaction mixture at room temperature (20-25 °C). For substrates prone to epimerization or degradation, the addition and reaction can be performed at 0 °C.

  • Reaction Monitoring: Stir the reaction vigorously at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.

  • Work-up & Product Isolation: a. Upon completion, dilute the reaction mixture with water and remove the organic solvent (THF) under reduced pressure. b. Wash the resulting aqueous solution with a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM) to remove any non-polar impurities. c. Acidify the aqueous layer carefully with cold aqueous HCl (e.g., 1 M or 2 M) to a pH of ~2. This protonates the carboxylate product. d. Extract the desired carboxylic acid product from the acidified aqueous layer with an organic solvent (e.g., ethyl acetate or DCM, 3 times). e. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product as necessary by column chromatography, crystallization, or distillation.

Data Presentation: Typical Basic Hydrolysis Parameters

ParameterRecommended RangeRationale / Notes
Base LiOH, NaOH, KOHLiOH is often preferred for its good solubility and performance.
Equivalents of Base 3 - 10 eqA significant excess is used to drive the difficult reaction to completion.
Solvent System THF/H₂O, Dioxane/H₂OEnsures miscibility of the organic substrate and the aqueous base.
Temperature 0 °C to 50 °CStart at lower temperatures for sensitive substrates to avoid side reactions.
Reaction Time 2 - 24 hoursHighly dependent on the steric hindrance around the amide bond.
Protocol 2: Acidic Hydrolysis

This method is effective but can be harsh. It is best suited for substrates that are stable to strong acidic conditions and do not contain acid-labile functional groups (e.g., Boc protecting groups, acetals).

Principle: Hydrolysis of the amide bond catalyzed by a strong protic acid, which activates the carbonyl group towards nucleophilic attack by water.

Experimental Protocol:

  • Reaction Setup: Dissolve the N-acylated auxiliary (1.0 eq) in a suitable solvent, such as dioxane, acetic acid, or water, depending on solubility.

  • Acid Addition: Add a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to achieve a final acid concentration typically in the range of 3 M to 6 M.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C). The high temperature is usually necessary to overcome the high activation energy of amide hydrolysis.[2]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Acidic hydrolysis can take several hours to reach completion.

  • Work-up & Product Isolation: a. Cool the reaction mixture to room temperature and then dilute with water. b. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM, 3 times) to isolate the carboxylic acid product. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid as needed via standard laboratory techniques.

Method Selection Guide

Choosing the correct cleavage method is critical for maximizing yield and preserving product integrity.

G start Start: N-Acylated Auxiliary q1 Is the substrate sensitive to strong acid? (e.g., contains Boc, acetals) start->q1 acid_path Use Acidic Hydrolysis (e.g., 6M HCl, reflux) q1->acid_path No q2 Is the substrate sensitive to strong base or high temp? (e.g., prone to epimerization) q1->q2 Yes base_path Use Basic Hydrolysis (e.g., LiOH, THF/H₂O) q2->base_path No mild_base_path Use Milder Basic Conditions (e.g., LiOH at 0 °C) q2->mild_base_path Yes

Caption: Decision tree for selecting an appropriate cleavage protocol.

Recovery of the Chiral Auxiliary

A significant advantage of auxiliary-based methods is the ability to recover and reuse the expensive chiral starting material.

Protocol for Auxiliary Recovery:

  • Isolate the Aqueous Layer: After the work-up of either the acidic or basic hydrolysis, the chiral auxiliary will reside in the aqueous layer as its ammonium salt (acidic work-up) or as the free amine (after basification).

  • Basification: Take the acidic aqueous layer from the work-up (or the initial aqueous layer from the basic hydrolysis after product extraction) and basify it by adding a strong base (e.g., solid NaOH or 6 M NaOH(aq)) until the pH is >12. This deprotonates the ammonium salt to the free amine.

  • Extraction: Extract the liberated amine auxiliary from the basic aqueous solution using an organic solvent such as dichloromethane (DCM) or ethyl acetate (3-5 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or K₂CO₃, filter, and concentrate under reduced pressure.

  • Purification (if necessary): The recovered auxiliary is often of high purity. If needed, it can be further purified by distillation or crystallization of its hydrochloride salt.

Conclusion

The successful cleavage of the Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate auxiliary is a critical final step in its application in asymmetric synthesis. Both basic and acidic hydrolysis provide effective means of liberating the desired chiral product. The choice between these methods must be made with careful consideration of the substrate's stability towards the reaction conditions. By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably cleave the auxiliary, isolate their target molecule in high yield, and efficiently recover the auxiliary for future use, thereby maximizing the efficiency and cost-effectiveness of their synthetic routes.

References

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.ConnectSci. (2023).
  • DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES.MSpace.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Asymmetric cyclopropanation of allylic ethers: cleavage and regeneration of the chiral auxiliary.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Chemistry of Amides.LibreTexts Chemistry. (2022).
  • Chemistry of Amides.OpenStax. (2023).
  • Hydrolysis of Amides.Thieme Connect.
  • Mechanism of Amide Hydrolysis.YouTube. (2019).
  • Amide Hydrolysis Using Acid Or Base.Master Organic Chemistry. (2019).
  • (1R,2R)-Boc-aminocyclopentane carboxylic acid.Chem-Impex.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.Royal Society of Chemistry.
  • Methyl (1R,2R)
  • Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives.
  • (1S,2R)-2-aminocyclohexane-1-carboxylic acid.PubChem.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.Arkivoc. (2015).
  • Hydrolysis of amides. Steric effects on kinetics and mechanism of the basic hydrolysis of N-acylcarbazoles.Scilit. (1979).
  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.MDPI.

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Application Note & Large-Scale Synthesis Protocol: Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral cyclic β-amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2] Its constrained cyclohexane backbone makes it a valuable building block for synthesizing peptidomimetics, therapeutic agents, and complex natural products.[1] The specific stereochemistry of the (1R,2R) isomer is often crucial for biological activity, necessitating a robust and scalable synthetic method that ensures high enantiomeric purity.

This application note provides a detailed, field-proven protocol for the large-scale synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, presented as its stable hydrochloride salt. The described methodology is designed for scalability, focusing on procedural robustness, safety, and high fidelity of the final product. The chosen synthetic strategy involves the resolution of a racemic mixture of trans-2-aminocyclohexanecarboxylic acid, followed by esterification. This approach, while involving a classical resolution step, is often a pragmatic and cost-effective solution for producing enantiomerically pure materials on a larger scale.

Synthetic Strategy Overview

The synthesis is approached in a two-step sequence, commencing with the resolution of racemic trans-2-aminocyclohexanecarboxylic acid using a chiral resolving agent, L-(+)-tartaric acid. This is followed by a straightforward esterification of the desired enantiomer to yield the target methyl ester.

Synthesis_Workflow Racemic_Acid Racemic trans-2-aminocyclohexanecarboxylic acid Resolution Diastereomeric Salt Formation & Resolution Racemic_Acid->Resolution Tartaric_Acid L-(+)-Tartaric Acid Tartaric_Acid->Resolution R_R_Acid (1R,2R)-2-aminocyclohexanecarboxylic acid Resolution->R_R_Acid Esterification Esterification (MeOH, SOCl2) R_R_Acid->Esterification Target_Molecule Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate HCl Esterification->Target_Molecule

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Part 1: Resolution of (±)-trans-2-Aminocyclohexanecarboxylic Acid

This procedure is adapted from established resolution methods for cyclic amines and amino acids using chiral acids.[3] The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(±)-trans-2-Aminocyclohexanecarboxylic acid143.1850.0 g0.349
L-(+)-Tartaric Acid150.0952.4 g0.349
Deionized Water18.02500 mL-
Methanol32.04As needed for wash-
2 M Hydrochloric Acid36.46As needed-
2 M Sodium Hydroxide40.00As needed-

Procedure:

  • Dissolution: In a 1 L beaker equipped with a magnetic stirrer, dissolve 52.4 g (0.349 mol) of L-(+)-tartaric acid in 500 mL of deionized water. Gentle heating (to approx. 50-60 °C) may be applied to facilitate dissolution.

  • Salt Formation: To the clear tartaric acid solution, add 50.0 g (0.349 mol) of (±)-trans-2-aminocyclohexanecarboxylic acid in portions. Stir the mixture until all the solid has dissolved.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. A white precipitate of the diastereomeric salt will begin to form. For optimal crystal growth and purity, it is crucial to avoid rapid cooling.

  • Isolation: After stirring at room temperature for at least 4 hours, cool the mixture in an ice bath for an additional 2 hours to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water, followed by a wash with cold methanol to remove any residual soluble impurities.

  • Liberation of the Free Amino Acid: The isolated diastereomeric salt is suspended in a minimal amount of deionized water. The pH of the suspension is carefully adjusted to the isoelectric point of the amino acid (around pH 6-7) using 2 M NaOH or 2 M HCl. This will precipitate the (1R,2R)-2-aminocyclohexanecarboxylic acid.

  • Final Isolation and Drying: The precipitated free amino acid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum at 50 °C to a constant weight.

Part 2: Esterification to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Hydrochloride

This step employs the well-established method of esterification using an alcohol in the presence of thionyl chloride. Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, and more importantly, generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(1R,2R)-2-Aminocyclohexanecarboxylic acid143.1820.0 g0.140
Methanol (anhydrous)32.04200 mL-
Thionyl Chloride (SOCl₂)118.9712.2 mL (20.2 g)0.170
Diethyl Ether (anhydrous)74.12As needed for trituration-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 20.0 g (0.140 mol) of (1R,2R)-2-aminocyclohexanecarboxylic acid in 200 mL of anhydrous methanol.

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0-5 °C. Slowly add 12.2 mL (0.170 mol) of thionyl chloride dropwise via a dropping funnel over a period of 30-45 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting crude solid is triturated with anhydrous diethyl ether to induce crystallization and remove any non-polar impurities. The white crystalline solid is collected by vacuum filtration.

  • Drying: The product, Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride, is dried under vacuum at 40 °C to a constant weight.

Results and Characterization

The final product should be a white to off-white crystalline solid. The expected yield is typically in the range of 70-85% for the esterification step. The enantiomeric excess of the final product should be determined by chiral HPLC analysis.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molar Mass157.21 g/mol [4]
Molar Mass (HCl salt)193.67 g/mol [5]
AppearanceWhite to off-white crystalline solid
IUPAC Name (HCl salt)methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride[5]

Mechanistic Rationale

The esterification reaction proceeds via an acid-catalyzed mechanism. The in situ generated HCl protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Esterification_Mechanism RCOOH R-COOH Protonated_Acid R-C(=O+H)-OH RCOOH->Protonated_Acid + H+ H_plus H+ MeOH CH3OH Tetrahedral_Intermediate R-C(OH)2-O+H-CH3 Protonated_Acid->Tetrahedral_Intermediate + CH3OH Protonated_Ester R-C(=O+H)-OCH3 Tetrahedral_Intermediate->Protonated_Ester - H2O Ester R-COOCH3 Protonated_Ester->Ester - H+ Water H2O

Caption: Simplified mechanism of acid-catalyzed esterification.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. By employing a classical resolution strategy followed by a robust esterification procedure, this method delivers the target compound in high yield and enantiomeric purity, making it suitable for applications in research, development, and manufacturing environments.

References

  • O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, (9), 1336–1338. Available at: [Link]

  • Fernández-López, J. A., et al. (2010). Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates. The Journal of Organic Chemistry, 75(11), 3814–3820. Available at: [Link]

  • PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?. Retrieved from [Link]

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Application Note & Protocols: Strategic Derivatization of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Privileged Scaffold

In the field of asymmetric catalysis, the quest for novel, efficient, and stereoselective catalysts is perpetual. Chiral ligands and organocatalysts derived from rigid, conformationally defined scaffolds are paramount to achieving high levels of enantiocontrol. The (1R,2R)-diaminocyclohexane (DACH) backbone is considered a "privileged" scaffold, forming the basis for numerous successful catalysts.[1][2] The mono-protected derivative, Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, retains this crucial stereochemical information while offering a primary amine as a versatile handle for synthetic modification.[3][4]

This document provides a detailed guide for the derivatization of this valuable building block. We will explore key synthetic transformations—N-acylation, N-sulfonylation, and Schiff base condensation—to generate a diverse array of potential chiral ligands and organocatalysts. The protocols are designed to be robust and reproducible, and the underlying chemical principles are explained to empower researchers to adapt and innovate upon these foundational methods.

Foundational Derivatization Strategies: From Building Block to Catalyst

The strategic modification of the primary amine at the C-2 position is the cornerstone of unlocking the catalytic potential of the Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate scaffold. The choice of derivatizing agent directly dictates the electronic and steric properties of the final molecule, tailoring it for specific applications in either organocatalysis or transition-metal catalysis.

N-Acylation: Crafting Chiral Amide Ligands

Principle: N-acylation transforms the primary amine into a secondary amide. This transformation is fundamental for several reasons: the resulting amide N-H group is an excellent hydrogen-bond donor, crucial for substrate activation in non-covalent organocatalysis.[5] Furthermore, the introduction of specific acyl groups can create bidentate or tridentate ligands capable of coordinating with metal centers for asymmetric transition-metal catalysis. The reaction proceeds via nucleophilic attack of the amine onto an activated carbonyl compound, such as an acyl chloride or anhydride. A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.[6][7]

R1 Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate P N-Acylated Product (Chiral Amide) R1->P + R2 + Base - Base·HCl R2 Acyl Chloride (R-COCl) Base Base (e.g., Et3N)

Caption: General workflow for N-acylation.

Protocol 2.1.1: General N-Acylation with Acyl Chlorides

This protocol describes a standard, reliable method for acylating the primary amine using an acyl chloride.

  • Materials:

    • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq)

    • Acyl chloride (e.g., Benzoyl chloride, Acetyl chloride) (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq, optional catalyst)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq) in anhydrous DCM.

    • Base Addition: Add triethylamine (1.5 eq) and the catalytic amount of DMAP (if used). Stir the solution for 5 minutes.

      • Causality Note: Triethylamine acts as an acid scavenger for the HCl generated. DMAP is a highly nucleophilic catalyst that can accelerate the reaction, particularly with less reactive acylating agents.[6]

    • Cooling: Cool the mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side product formation.

    • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

    • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

    • Work-up: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and finally, brine.[8]

    • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-acylated derivative.

N-Sulfonylation: Installing Potent H-Bond Donors

Principle: Similar to N-acylation, N-sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) to form a stable sulfonamide. Sulfonamides are powerful hydrogen-bond donors and are frequently incorporated into bifunctional organocatalysts.[1] The increased acidity of the sulfonamide N-H proton (compared to an amide) enhances its ability to activate electrophiles. The procedure is analogous to acylation, requiring a base to scavenge the generated HCl.

R1 Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate P N-Sulfonylated Product (Chiral Sulfonamide) R1->P + R2 + Base - Base·HCl R2 Sulfonyl Chloride (R-SO2Cl) Base Pyridine or Et3N

Caption: General workflow for N-sulfonylation.

Protocol 2.2.1: Synthesis of N-Tosyl Derivatives

  • Materials:

    • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

    • Pyridine or Triethylamine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous MgSO₄

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve the starting amine (1.0 eq) in anhydrous DCM in a round-bottom flask under N₂.

    • Base Addition: Add pyridine or triethylamine (2.0 eq) and cool the solution to 0 °C.

      • Causality Note: Pyridine can act as both a base and a nucleophilic catalyst. A slight excess of base ensures complete neutralization of HCl.

    • Reagent Addition: Add TsCl (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Monitoring & Work-up: Follow steps 6-9 as described in Protocol 2.1.1. The work-up procedure is identical for removing the base and isolating the crude product for purification.

Schiff Base Formation: Forging Bidentate Ligands

Principle: The primary amine readily undergoes condensation with an aldehyde to form an imine, also known as a Schiff base. This reaction is typically reversible and often requires the removal of water to drive it to completion. When an aldehyde containing a nearby coordinating group (like the hydroxyl group in salicylaldehyde) is used, the resulting Schiff base can act as a powerful bidentate (or tridentate) ligand for a wide range of metals.[9] These "salen-type" ligands are foundational in coordination chemistry and catalysis.

Protocol 2.3.1: Condensation with Salicylaldehyde

  • Materials:

    • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq)

    • Salicylaldehyde (1.05 eq)

    • Anhydrous Ethanol or Methanol

    • Molecular Sieves (4Å, optional)

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask, dissolve Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (1.0 eq) in anhydrous ethanol.

    • Aldehyde Addition: Add salicylaldehyde (1.05 eq) to the solution at room temperature.

      • Causality Note: The reaction is often spontaneous. Using a slight excess of the aldehyde can help drive the reaction to completion.

    • Reaction Progression: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 2-4 hours. The formation of the bright yellow imine is often visually apparent. The inclusion of activated molecular sieves can facilitate water removal.

    • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

    • Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product. b. If no solid forms, concentrate the solvent under reduced pressure. The resulting oil or solid can often be used directly in the next step (e.g., complexation with a metal salt) or purified by recrystallization from ethanol.

Application in Asymmetric Catalysis

The true value of these derivatives lies in their performance as catalysts. The chiral information embedded in the cyclohexane backbone is relayed to the reactive center, influencing the stereochemical outcome of the transformation.

Organocatalysis: Metal-Free Enantiocontrol

Derivatives bearing hydrogen-bond donating groups (amides, sulfonamides) can function as bifunctional organocatalysts. They activate an electrophile via hydrogen bonding while a basic site on the catalyst directs the nucleophile.

Caption: A simplified cycle for bifunctional organocatalysis.

Transition Metal Catalysis: Chiral Ligand-Metal Cooperation

The synthesized derivatives can act as ligands (L) that coordinate to a metal precursor (M) to form an active chiral catalyst (M-L). This complex then orchestrates the enantioselective transformation of a substrate.

M Metal Precursor Cat Active Catalyst (M-L) M->Cat + L* L Chiral Ligand (L) Int Intermediate (M-L*-Substrate) Cat->Int + Substrate Sub Substrate Prod Product Int->Cat - Product

Caption: Simplified cycle for transition-metal catalysis.

Summary of Protocols and Potential Applications

The following table summarizes the derivatization strategies and highlights their potential utility in catalysis.

Strategy Reagent Type Derivative Class Key Feature Potential Catalytic Application
N-Acylation Acyl Chloride / AnhydrideAmideH-Bond Donor, Coordinating GroupOrganocatalysis (Michael, Aldol additions); Ligands for Lewis Acid Catalysis
N-Sulfonylation Sulfonyl ChlorideSulfonamideStrong H-Bond DonorBifunctional Organocatalysis; Ligands for Hydrogenation Catalysts
Schiff Base Aldehyde (e.g., Salicylaldehyde)Imine (Salen-type)Bidentate/Tridentate LigandMetal-catalyzed Epoxidation, C-C bond formation, Reductions[9][10]

Representative Performance Data

To illustrate the potential of these derivatives, the table below presents hypothetical yet realistic performance data for a catalyst derived from this scaffold in a common asymmetric reaction.

Catalyst System Reaction Substrate Yield (%) ee (%)
(L1)-Cu(OTf)₂ Friedel-Crafts AlkylationIndole + Nitroalkene9295 (R)
(L2)-Rh(COD)₂BF₄ Asymmetric HydrogenationMethyl-Z-acetamidocinnamate>9998 (S)
L3 (Organocatalyst) Michael Addition2-Cyclohexenone + Diethyl Malonate8590 (R)
L1 = Salicylaldehyde derivative; L2 = N-Phosphinoyl amide derivative; L3 = N-Tosyl derivative.

Conclusion

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a readily accessible and highly versatile chiral building block. Through straightforward and robust derivatization protocols such as N-acylation, N-sulfonylation, and Schiff base formation, a diverse library of chiral ligands and organocatalysts can be synthesized. The protocols and principles outlined in this guide provide a solid foundation for researchers in drug development and chemical synthesis to design and implement novel catalytic systems for the efficient production of enantioenriched molecules.

References

  • BenchChem. (2025). Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotinate. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem.
  • BenchChem. (2025). Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate. BenchChem.
  • Kantharaju, et al. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC - NIH.
  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • Chuchelkin, I., et al. (2019). Chiral inducers with (1R,2R)-1,2-diaminocyclohexane core for organo- and metallocatalysis. ResearchGate.
  • BenchChem. (2025). Synthesis of Chiral Ligands for Asymmetric Catalysis: Application Notes and Protocols. BenchChem.
  • PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Ciber, L., et al. (2024). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2015). (1R,2R)-Diaminocyclohexane. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity with Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are leveraging this powerful chiral auxiliary to control stereochemistry in asymmetric synthesis. The rigid trans-1,2-diaminocyclohexane (DACH) backbone is a cornerstone for inducing high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[1]

This guide provides in-depth, experience-based answers to frequently asked questions and offers systematic troubleshooting for common experimental challenges. Our goal is to help you not only solve problems but also understand the underlying principles to proactively optimize your reactions for maximum yield and selectivity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary application of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate and its derivatives in synthesis?

This compound is a precursor to a powerful class of chiral auxiliaries. Typically, it is N-acylated with a prochiral carboxylic acid derivative. The resulting amide can then be deprotonated to form a chiral enolate. The rigid chair-like conformation of the cyclohexane ring, coupled with the stereochemistry of its substituents, effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high precision. This strategy is widely used for the diastereoselective alkylation of carboxylic acid derivatives to create new stereocenters.[2]

Q2: What is the general mechanistic principle for stereochemical control?

The high diastereoselectivity arises from a well-defined, rigid transition state. After N-acylation, a strong, non-nucleophilic base (like LDA) removes the α-proton to form a lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the auxiliary's ester group (or another suitably placed coordinating group). This chelation, combined with the steric bulk of the cyclohexane ring, creates a highly organized structure. The cyclohexane backbone preferentially adopts a conformation where one face of the planar enolate is sterically encumbered, forcing the electrophile to approach from the less hindered face.

Transition_State_Model cluster_TS Proposed Chelated Transition State Enolate Li+ Enolate Auxiliary Cyclohexane Backbone (Steric Shield) Enolate->Auxiliary Covalently Attached Electrophile E+ Enolate->Electrophile C-C bond formation Auxiliary->Electrophile Blocks top-face approach caption Fig. 1: Simplified transition state model.

Caption: A conceptual model of the chelated transition state.

Q3: How is the diastereomeric ratio (d.r.) typically determined?

The diastereomeric ratio of the product (with the auxiliary still attached) can be reliably determined using standard analytical techniques without the need for chiral chromatography.[3]

  • ¹H NMR Spectroscopy: In most cases, the two diastereomers will exhibit distinct signals for key protons, such as the newly formed C-H or nearby methyl groups. Integration of these well-resolved signals provides a direct measure of the d.r.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using standard achiral columns (e.g., silica or C18), the diastereomers often have different retention times, allowing for accurate quantification.[3]

Q4: What are the standard methods for cleaving the auxiliary after the reaction?

The final and critical step is the removal of the auxiliary to yield the desired chiral product.[4] The choice of method depends on the desired functional group.

  • To obtain the Carboxylic Acid: The most common method is hydrolytic cleavage using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3][5] This method is highly effective at cleaving the exocyclic amide bond while leaving the auxiliary's internal ester or amide intact.[5]

  • To obtain the Primary Alcohol: Reductive cleavage using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the amide to furnish the chiral primary alcohol.[4]

  • To obtain the Aldehyde: Careful, low-temperature reduction with a less reactive hydride, such as diisobutylaluminum hydride (DIBAL-H), can yield the chiral aldehyde.[4]

  • To obtain an Ester: Transesterification with an alkoxide, such as sodium methoxide in methanol, can provide the corresponding methyl ester.[4]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Diastereoselectivity (e.g., d.r. < 90:10)

Symptom: ¹H NMR or GC analysis of the crude product shows a higher-than-expected proportion of the minor diastereomer.

Probable Causes & Solutions:

  • Non-Optimal Reaction Temperature: Diastereoselectivity is highly dependent on kinetic control. Higher temperatures can provide enough energy to overcome the activation barrier for the transition state leading to the minor isomer.[6]

    • Solution: Perform the enolate generation and electrophile addition at -78 °C (a dry ice/acetone bath). If solubility is an issue, you may slowly warm the reaction, but it is crucial to screen temperatures. A temperature increase from -78 °C to -40 °C can sometimes dramatically decrease the d.r.

  • Incorrect Solvent Choice: The solvent plays a critical role in the geometry and aggregation state of the lithium enolate.[6][7]

    • Solution: Tetrahydrofuran (THF) is the most common and often best solvent as its coordinating ability can help create a well-defined, monomeric chelated transition state.[6] If THF gives poor results, consider a less coordinating solvent like toluene. Avoid protic solvents entirely.

  • Steric Profile of Electrophile or Substrate: Extremely bulky electrophiles or cumbersome groups on your acyl chain can lead to competing steric interactions that disrupt the preferred transition state.

    • Solution: If possible, consider using a less bulky electrophile. For the substrate, ensure the acyl group does not contain large, flexible chains that could interfere with the auxiliary's directing effect.

  • Presence of Water: Traces of water will quench the enolate and can disrupt the lithium chelation, leading to a less organized, non-selective reaction.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).

Parameter Condition A (Recommended) Condition B (Potential Issue) Rationale for Recommendation
Temperature -78 °C0 °C or Room TempMaximizes the energy difference between diastereomeric transition states, enhancing kinetic control.[6]
Solvent Anhydrous THFToluene, DichloromethaneTHF's coordinating ability often leads to a more rigid and selective transition state.[6]
Base LDA, LiHMDSNaH, KHMDSLithium bases are crucial for forming the tight, chelated transition state that directs stereochemistry.
Atmosphere Inert (Argon/Nitrogen)Ambient AirPrevents quenching of the highly reactive enolate by moisture or oxygen.
Issue 2: Low Chemical Yield

Symptom: After workup and purification, the isolated yield of the desired product is significantly lower than expected, with starting material often recovered.

Probable Causes & Solutions:

  • Incomplete Deprotonation: The α-proton may not be fully removed, leading to unreacted starting material.

    • Solution: Ensure you are using at least 1.05-1.1 equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). Confirm the molarity of your butyllithium solution (used to prepare LDA) by titration. Allow sufficient time for deprotonation (typically 30-60 minutes at -78 °C) before adding the electrophile.

  • Base is too Bulky: For highly substituted substrates, a very bulky base like LDA might struggle to access the α-proton.[8]

    • Solution: While less common for this auxiliary, if you suspect steric hindrance is preventing deprotonation, you could cautiously try a smaller but still strong base like n-BuLi. However, this increases the risk of nucleophilic attack on the carbonyls.

  • Poor Electrophile Reactivity: The electrophile may be too unreactive to add to the enolate under the reaction conditions.

    • Solution: Use more reactive electrophiles where possible (e.g., Iodides > Bromides > Chlorides). For sluggish reactions, allowing the mixture to warm slowly from -78 °C to -40 °C or even 0 °C after the electrophile has been added may be necessary, but be aware this can compromise diastereoselectivity.

Issue 3: Difficulty with Auxiliary Cleavage

Symptom: Standard LiOOH hydrolysis fails to remove the auxiliary, or the reaction results in a complex mixture of products.

Probable Causes & Solutions:

  • Steric Hindrance around the Amide Bond: A highly substituted product can sterically block the approach of the hydroperoxide nucleophile.

    • Solution: Increase the reaction time and/or temperature (e.g., from 0 °C to room temperature). You may also need to increase the equivalents of LiOH and H₂O₂.

  • Substrate Instability: The desired product may be unstable to the basic and oxidative conditions of LiOOH cleavage.

    • Solution: Explore alternative, milder cleavage methods. For example, reductive cleavage with LiBH₄ to the alcohol, followed by re-oxidation to the carboxylic acid, can be a viable two-step alternative.

Part 3: Experimental Protocols & Workflows

Protocol 1: Diastereoselective Alkylation of an N-Acyl Auxiliary

This protocol describes a general procedure for the alkylation of a propionyl group attached to the auxiliary scaffold.

1. N-Acylation:

  • Dissolve Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate HCl salt (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.5 eq) and cool to 0 °C.

  • Slowly add propionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting amine.

  • Work up with a mild acid wash (e.g., NH₄Cl) and brine, dry over MgSO₄, and purify by column chromatography to yield the N-propionyl auxiliary.

2. Diastereoselective Alkylation:

  • Under an Argon atmosphere, dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

  • In a separate flask, prepare LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous THF at -78 °C and stirring for 20 minutes.

  • Slowly add the LDA solution to the auxiliary solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir at -78 °C for 2-4 hours. Monitor by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Determine the crude d.r. by ¹H NMR before purification by silica gel chromatography.

Experimental_Workflow Start Start: (1R,2R)-Auxiliary Precursor Acylation Step 1: N-Acylation (e.g., Propionyl Chloride, Et3N) Start->Acylation Alkylation Step 2: Alkylation - Deprotonation (LDA, -78°C) - Add Electrophile (E-X) Acylation->Alkylation Analysis Step 3: Analysis - Determine d.r. (NMR, GC) - Purify Diastereomer Alkylation->Analysis Cleavage Step 4: Auxiliary Cleavage (e.g., LiOOH for Acid) Analysis->Cleavage Final Final Product: Enantiopure Acid/Alcohol/etc. Cleavage->Final caption Fig. 2: General experimental workflow.

Caption: A typical sequence for using the chiral auxiliary.

References

  • Benchchem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem. Available at: [4]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 85(5), 696. Available at: [3]

  • Gleave, D. M., & Taylor, R. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [5]

  • Benchchem. Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions with (R)-2-Hydroxy-2-phenylpropanoic Acid. Benchchem. Available at: [6]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Hartwig, J. F. (2010).
  • Wikipedia. Chiral auxiliary.
  • Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. Available at: [2]

  • Reddit. Bulky alkylation troubleshooting. Available at: [8]

  • ResearchGate. (1R,2R)-Diaminocyclohexane | Request PDF. Available at: [1]

  • Simon Fraser University Institutional Repository. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [7]

Sources

Technical Support Center: Synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical chiral building block. This document provides in-depth, experience-based answers to common challenges, focusing on the underlying chemical principles to empower you to improve your yield and product purity.

Introduction

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceuticals and complex molecules.[1][2] Its rigid, chiral scaffold makes it an important component for creating molecules with specific three-dimensional orientations. The synthesis, however, often presents challenges related to stereocontrol and yield. The most prevalent synthetic strategies involve either the resolution of a racemic mixture of trans-2-aminocyclohexanecarboxylic acid or an asymmetric hydrogenation of an enamine precursor. This guide will focus primarily on the classical and widely used method of diastereomeric salt resolution, as it is a common source of yield loss.

Part 1: Troubleshooting Diastereomeric Salt Resolution

The resolution of racemic trans-2-aminocyclohexanecarboxylic acid using a chiral resolving agent (like L-(+)-tartaric acid or (S)-mandelic acid) is a cornerstone of this synthesis.[3][4] The principle relies on the differential solubility of the two diastereomeric salts formed.[5][6] The desired (1R,2R)-amine-(L)-tartrate salt should preferentially crystallize, leaving the (1S,2S)-amine-(L)-tartrate salt in the mother liquor. Low yields at this stage are common and can almost always be traced back to a few key parameters.

FAQ 1: My yield of the desired diastereomeric salt is very low after crystallization. What are the most likely causes?

This is the most frequent issue encountered. Low yield is typically a result of suboptimal crystallization conditions where the solubility difference between the two diastereomeric salts is not effectively exploited.

Root Causes & Solutions:

  • Improper Solvent System: The choice of solvent is the most critical factor.[5] An ideal solvent will maximize the solubility of the undesired diastereomer while minimizing the solubility of the desired one.

    • Troubleshooting: If you are using a standard solvent like methanol or ethanol and seeing poor results, systematic screening is necessary. Create a small-scale array to test various solvents and solvent mixtures. Polar protic solvents (alcohols), polar aprotic solvents (acetonitrile), and mixtures with water are common starting points. The goal is to find a system where one salt crashes out cleanly while the other remains dissolved.[5][7]

  • Incorrect Stoichiometry: While a 1:1 molar ratio of the racemic amine to the resolving agent is a logical starting point, it is not always optimal.[5]

    • Troubleshooting: Experiment with slight variations in the stoichiometry. Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents) can lead to a purer initial crop of crystals, as only the least soluble salt will precipitate. This can be followed by a second resolution of the mother liquor.

  • Suboptimal Temperature Profile: Crystallization is highly dependent on temperature and the rate of cooling.[5] Crashing the product out of solution by rapid cooling will almost certainly trap impurities and the undesired diastereomer, leading to low yield of pure product after isolation.

    • Troubleshooting: Employ a controlled cooling ramp. Dissolve the salts at an elevated temperature to ensure complete solubilization, then cool the solution slowly (e.g., over several hours or overnight). This allows for the selective nucleation and growth of the desired diastereomer crystals. Seeding the solution with a few crystals of the pure desired salt at a supersaturated state can dramatically improve selectivity and yield.[5][8]

  • Insufficient Equilibration Time: Crystal formation is an equilibrium process. Insufficient time for crystallization will leave a significant amount of the desired product in the solution.

    • Troubleshooting: After the cooling ramp, allow the mixture to stir at the final, low temperature for an extended period (e.g., 4-24 hours) to maximize the precipitation of the less soluble salt.[9]

Workflow for Optimizing Diastereomeric Resolution

The following diagram outlines a decision-making workflow for troubleshooting and optimizing the resolution step.

G start Low Yield in Diastereomeric Salt Resolution q1 Is the solvent system optimized? start->q1 action1 Perform Solvent Screen: - Test polar protic (MeOH, EtOH) - Test polar aprotic (MeCN) - Test mixtures (e.g., MeOH/H2O) - Analyze solid & mother liquor by Chiral HPLC q1->action1 No q2 Is the cooling profile controlled? q1->q2 Yes action1->q2 action2 Implement Gradual Cooling: - Dissolve at high temp (e.g., 60°C) - Cool slowly to RT or 0°C over 4-8h - Consider seeding with pure crystals q2->action2 No q3 Is stoichiometry correct? q2->q3 Yes action2->q3 action3 Test Stoichiometric Ratios: - Start with 1:1 (amine:acid) - Evaluate 1:0.6 and 1:1.1 ratios - Monitor purity vs. yield trade-off q3->action3 No q4 Is equilibration time sufficient? q3->q4 Yes action3->q4 action4 Increase Stir Time: - Hold at final crystallization  temperature for 4-24 hours  before filtration q4->action4 No end_node Yield Improved q4->end_node Yes action4->end_node

Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.

Part 2: Challenges in Post-Resolution Steps

Once the diastereomeric salt is isolated, subsequent chemical transformations are required to obtain the final methyl ester. These steps, while seemingly straightforward, can also be sources of yield loss and, critically, loss of stereochemical purity.

FAQ 2: I am observing epimerization (loss of stereochemical purity) during the esterification step. How can I prevent this?

Epimerization is the conversion of one stereoisomer into another. In this synthesis, the stereocenter at the carbon bearing the carboxylate group (C1) is susceptible to epimerization under harsh conditions, converting the desired (1R,2R) product into the undesired (1S,2R) cis-isomer. This is particularly problematic under basic conditions.[10][11]

Root Causes & Solutions:

  • Harsh Basic Conditions: Strong bases can deprotonate the alpha-proton (the proton on C1), leading to a planar enolate intermediate which can be re-protonated from either face, scrambling the stereocenter.[12]

    • Prevention: Avoid using strong, non-nucleophilic bases like sodium ethoxide or potassium t-butoxide if possible.[10] If a base is required, use milder conditions and lower temperatures.

  • High Temperatures: Elevated temperatures, especially in the presence of even mild bases or acids, can accelerate the rate of epimerization.[11][13]

    • Prevention: Conduct the esterification at the lowest temperature that allows for a reasonable reaction rate.

Recommended Esterification Protocol (Fischer Esterification):

Fischer esterification, which uses a catalytic amount of strong acid in an alcohol solvent, is generally the safest method to avoid epimerization at the C1 position for this substrate.

StepParameterRecommended Value/ProcedureRationale
1Starting MaterialIsolated (1R,2R)-2-aminocyclohexanecarboxylic acid (from salt break)Ensure the free amine is dry and pure.
2Solvent/ReagentAnhydrous Methanol (MeOH)Acts as both the solvent and the esterifying agent.
3CatalystThionyl Chloride (SOCl₂) or HCl (gas)In-situ generation of HCl catalyst avoids adding water. SOCl₂ is convenient.
4Temperature0°C to RefluxAdd SOCl₂ at 0°C, then gently reflux.
5Reaction Time4-12 hoursMonitor by TLC or LC-MS until starting material is consumed.
6Work-upNeutralizationCarefully neutralize with a mild base (e.g., NaHCO₃ solution) at low temperature.
FAQ 3: My overall yield is low after the salt-breaking and extraction steps. Where could I be losing my product?

Product loss during work-up is common and often relates to the amphoteric nature of amino acids, which can make extractions tricky.

Root Causes & Solutions:

  • Incomplete Salt Break: If the diastereomeric salt is not fully neutralized, the amino acid will remain in its salt form and may not partition effectively into the organic layer during extraction.

    • Solution: After dissolving the diastereomeric salt in water, adjust the pH carefully. To extract the "free" amino acid, you typically need to adjust the pH to be near its isoelectric point. However, a more robust method is to first basify the solution (e.g., with NaOH) to deprotonate the ammonium group, making the compound more soluble in an organic solvent.

  • Emulsion Formation: The presence of salts and the amphoteric nature of the product can lead to stable emulsions during liquid-liquid extraction, trapping product at the interface.

    • Solution: Use a larger volume of both aqueous and organic phases. Adding brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Product Solubility in Aqueous Layer: As an amino acid, the product has some solubility in water, especially at non-optimal pH values.

    • Solution: Perform multiple extractions (e.g., 3-4 times) with a smaller volume of organic solvent rather than one large extraction. This is more efficient at recovering the product.

Part 3: Alternative Strategy - Asymmetric Hydrogenation

For laboratories equipped for it, an alternative to classical resolution is the asymmetric hydrogenation of an enamine or related unsaturated precursor. This method can be highly efficient and avoids the 50% theoretical yield limit of classical resolution.[14][15][16]

Decision Logic: Resolution vs. Asymmetric Synthesis

G start Need (1R,2R)-Product q1 Access to High-Pressure Hydrogenation Equipment? start->q1 res_path Pursue Diastereomeric Salt Resolution q1->res_path No asym_path Pursue Asymmetric Hydrogenation q1->asym_path Yes res_adv Advantages: - Uses standard glassware - Well-established chemistry - No specialized catalysts res_path->res_adv res_disadv Disadvantages: - Max 50% theoretical yield - Requires optimization - Can be labor-intensive res_path->res_disadv asym_adv Advantages: - Potentially ~100% yield - High stereoselectivity - Fewer steps asym_path->asym_adv asym_disadv Disadvantages: - Requires pressure reactor - Expensive chiral ligands/catalysts - Sensitive to impurities asym_path->asym_disadv

Caption: Deciding between synthetic routes based on available resources.

Asymmetric hydrogenation involves reducing a prochiral enamine using hydrogen gas and a chiral transition metal catalyst (e.g., based on Rhodium or Iridium with chiral phosphine ligands).[15][16] While powerful, this method requires specialized equipment and catalysts and is highly sensitive to substrate purity and reaction conditions. Optimization of catalyst loading, hydrogen pressure, solvent, and temperature is critical for achieving high enantiomeric excess (e.e.) and yield.

References

  • Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • Benchchem. (n.d.). Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide.
  • Szymański, P., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 25(22), 5369. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
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  • Macho, J. R., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Catalysts, 11(4), 485. Available at: [Link]

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  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved January 17, 2026, from [Link]

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  • PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25, 23-34. Available at: [Link]

  • American Chemical Society. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2855-2866. Available at: [Link]

  • European Patent Office. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Retrieved January 17, 2026, from [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot the common challenges and side reactions encountered during the synthesis of this valuable chiral building block.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering insights into their chemical origins and providing actionable solutions.

Issue 1: Poor Diastereoselectivity - Presence of cis Isomers in the Final Product

Q: My final product is contaminated with significant amounts of the cis-diastereomers, Methyl (1R,2S)- and (1S,2R)-2-aminocyclohexane-1-carboxylate. What causes this, and how can I improve the trans-selectivity?

A: The formation of undesired cis-isomers is a common challenge in the synthesis of 1,2-disubstituted cyclohexanes. The primary cause is typically related to the method of reduction, particularly in catalytic hydrogenation of aromatic or unsaturated precursors.

Causality and Mechanism: The stereochemical outcome of the hydrogenation of a precursor like methyl 2-aminobenzoate or a corresponding enamine is determined by how the substrate adsorbs onto the catalyst surface.

  • Desired Pathway (trans formation): For heterogeneous catalysis, the precursor ideally adsorbs onto the catalyst surface via its less hindered face. The subsequent delivery of hydrogen from the catalyst surface to the ring results in the syn-addition of hydrogen atoms, leading to the thermodynamically more stable trans-product where the two bulky substituents (amino and ester groups) can adopt a diequatorial conformation.

  • Side Reaction (cis formation): If the substrate adsorbs in a different orientation, or if the reaction conditions allow for isomerization on the catalyst surface before the second hydrogenation step, the cis-isomer can be formed. The choice of catalyst, solvent, and hydrogen pressure significantly influences this process. For instance, certain catalysts may have a lower intrinsic selectivity, or particular solvents might alter the substrate's preferred conformation at the catalyst interface.

Troubleshooting Protocol to Enhance trans-Selectivity:

  • Catalyst Selection: The choice of catalyst is paramount.

    • Recommendation: Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) often provide higher trans-selectivity compared to Palladium (Pd) or Platinum (Pt) for the hydrogenation of substituted anilines. Platinum oxide (PtO₂) can also be effective, but its selectivity is highly dependent on reaction conditions.[1]

    • Action: Screen different heterogeneous catalysts (e.g., 5% Rh/C, 5% Ru/C, PtO₂). Ensure the catalyst is of high quality and activated properly if required.[1]

  • Solvent and pH Optimization:

    • Recommendation: The polarity and acidity of the solvent can influence the substrate's conformation and binding to the catalyst. Acidic conditions can protonate the amine, altering its steric and electronic profile.

    • Action: Conduct the hydrogenation in various solvents. Alcohols like methanol or ethanol are common. If starting from an aminobenzoate, performing the reaction in the presence of an acid (e.g., HCl or acetic acid) can improve selectivity in some systems.

  • Reaction Conditions:

    • Recommendation: Lower temperatures and pressures generally favor the thermodynamically more stable product.

    • Action: Start with milder conditions (e.g., 50-100 psi H₂, 25-50 °C) and gradually increase if the reaction rate is too slow. High temperatures can promote isomerization and lead to a mixture of diastereomers.

Issue 2: Epimerization - Presence of the Unwanted (1S,2S) Enantiomer

Q: My product shows good trans-diastereoselectivity, but the enantiomeric excess (ee) is low, indicating the presence of the (1S,2S) enantiomer. What leads to this loss of stereochemical integrity?

A: The presence of the undesired (1S,2S) enantiomer arises from epimerization, a process where the configuration at one of the two chiral centers (C1 or C2) is inverted. This is a critical issue as it directly impacts the optical purity of the final product.

Causality and Mechanism: Epimerization can occur at either the α-carbon to the ester (C1) or the α-carbon to the amine (C2).

  • Epimerization at C1 (α-to-ester): This is typically base-catalyzed. A base can abstract the acidic proton at the C1 position, forming a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of (1R,2R) and (1S,2R) isomers. If this is followed by epimerization at C2, the (1S,2S) enantiomer can be formed.

  • Epimerization at C2 (α-to-amine): This can occur through a reversible hydrogen atom transfer (HAT) mechanism, especially under photoredox conditions, or via imine-enamine tautomerism under certain oxidative conditions.[2] Recent studies have shown that visible light in combination with a photocatalyst and a thiol can mediate the epimerization of exocyclic amines on cyclohexane rings to achieve a thermodynamically controlled mixture of isomers.[2]

Troubleshooting Protocol to Prevent Epimerization:

  • Control pH During Work-up and Purification:

    • Recommendation: Avoid strongly basic conditions, especially during extraction or chromatography, as this can promote epimerization at the C1 position.

    • Action: Use a mild base like sodium bicarbonate for aqueous washes instead of sodium hydroxide. When performing chromatography, use a neutral solvent system or buffer it if necessary.

  • Avoid High Temperatures:

    • Recommendation: Thermal stress can provide the energy needed to overcome the activation barrier for epimerization, leading to racemization towards the thermodynamically most stable diastereomer.

    • Action: Keep reaction and purification temperatures as low as reasonably possible. Use techniques like vacuum distillation at reduced temperatures if applicable.

  • Protect from Light:

    • Recommendation: Given the possibility of photoredox-catalyzed epimerization, protecting the reaction from light is a prudent, low-cost measure.[2]

    • Action: Conduct the reaction in a flask wrapped in aluminum foil or in an amber-colored flask, especially if the reaction mixture contains components that could act as photosensitizers.

Issue 3: Formation of 2-Azabicyclo[4.4.0]decan-3-one (Lactam)

Q: I am observing a significant by-product with a molecular weight corresponding to the loss of methanol from my product. How is this lactam forming and how can I prevent it?

A: This by-product is the corresponding bicyclic lactam, formed via intramolecular cyclization. This is a classic side reaction for β-amino esters.

Causality and Mechanism: Lactam formation requires two steps:

  • Ester Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid. This can be catalyzed by acid or base, or simply by the presence of water, especially at elevated temperatures.

  • Intramolecular Amidation: The free amine group then attacks the carboxylic acid group in an intramolecular nucleophilic acyl substitution reaction, eliminating water to form the stable six-membered lactam ring.[3]

This process is often driven by thermodynamics, as the resulting bicyclic lactam is a stable structure.

Troubleshooting Protocol to Minimize Lactam Formation:

  • Maintain Anhydrous Conditions:

    • Recommendation: Water is required for the initial hydrolysis step. Therefore, excluding water from the reaction is the most effective preventative measure.

    • Action: Use dry solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Control Temperature:

    • Recommendation: Both the hydrolysis and the cyclization steps are accelerated by heat.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating, especially during work-up or distillation.

  • Protect the Amine:

    • Recommendation: If the synthesis allows, protecting the amine group (e.g., as a Boc-carbamate) will prevent it from acting as a nucleophile, thereby completely inhibiting lactam formation. The protecting group can be removed in a subsequent step under conditions that do not favor cyclization (e.g., acidic conditions at low temperature).

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the trans vs. cis stereochemistry of my product?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. The key is the analysis of the coupling constants (J-values) for the protons at C1 and C2.

  • For the trans-isomer: The more stable chair conformation has both the amino and the ester groups in equatorial positions. The protons at C1 and C2 are therefore axial. The coupling between these two axial protons (³J_ax-ax) will be large, typically in the range of 10-13 Hz.[4]

  • For the cis-isomer: One substituent will be axial and the other equatorial. The coupling between the C1 and C2 protons will therefore be axial-equatorial (³J_ax-eq) or equatorial-axial (³J_eq-ax), resulting in a much smaller coupling constant, typically 2-5 Hz.[5][6]

IsomerC1-H / C2-H OrientationExpected ³J(H1,H2) Coupling Constant
trans axial / axial~10 - 13 Hz (Large)
cis axial / equatorial or equatorial / axial~2 - 5 Hz (Small)

Q2: What is the best analytical method to determine the diastereomeric ratio (dr) and enantiomeric excess (ee)?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.

  • Method: A CSP can separate all four stereoisomers. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating chiral amines and amino acid esters.[7][8]

  • Protocol: Develop a method using a suitable chiral column (e.g., Chiralpak® or Lux® series) with a mobile phase typically consisting of a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[9] The relative peak areas will give you the dr and ee.

Q3: How can I purify the desired (1R,2R) isomer if I have a mixture of stereoisomers?

A3: Purification can be challenging but is achievable.

  • Diastereomeric Separation: The cis and trans diastereomers have different physical properties and can often be separated by standard column chromatography on silica gel. Careful selection of the solvent system is required to achieve baseline separation.

  • Enantiomeric Resolution: If you have a racemic mixture of the trans isomers ((1R,2R) and (1S,2S)), you will need to use a chiral resolution technique. This can be done by:

    • Preparative Chiral HPLC: This is the most direct method but can be expensive for large quantities.

    • Diastereomeric Salt Crystallization: React the amine mixture with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts will have different solubilities, allowing one to be selectively crystallized and then isolated. The free amine can then be liberated by treatment with a base.

Visualization of Synthetic Pathways and Side Reactions

The following diagram illustrates the desired synthetic pathway via hydrogenation and the key side reactions that can lead to product impurities.

cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions start Methyl 2-Aminobenzoate (Precursor) product Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (Desired Product) start->product Catalytic Hydrogenation (e.g., Rh/C, H₂) High trans-selectivity cis_isomer cis-Isomers ((1R,2S) & (1S,2R)) start->cis_isomer Poor Catalyst Choice or Harsh Conditions epimer epimerized trans-Isomer ((1S,2S)-enantiomer) product->epimer Base/Heat/Light Induced Epimerization lactam Bicyclic Lactam product->lactam H₂O, Heat (Hydrolysis then Cyclization)

Caption: Synthetic pathway and common side reactions.

Troubleshooting Workflow

Use this decision tree to diagnose and address common issues in your synthesis.

start Start: Low Yield or Impure Product check_dr Analyze Diastereomeric Ratio (dr) by ¹H NMR start->check_dr dr_ok dr is high (>95:5 trans:cis) check_dr->dr_ok dr_bad dr is low check_dr->dr_bad No check_ee Analyze Enantiomeric Excess (ee) by Chiral HPLC ee_ok ee is high (>98%) check_ee->ee_ok ee_bad ee is low check_ee->ee_bad No check_byproduct Identify By-products (GC-MS, LC-MS) lactam_present Lactam detected check_byproduct->lactam_present other_byproduct Other impurities check_byproduct->other_byproduct dr_ok->check_ee Yes fix_dr Optimize Hydrogenation: 1. Change Catalyst (Rh/C) 2. Lower Temp/Pressure 3. Adjust Solvent/pH dr_bad->fix_dr ee_ok->check_byproduct Yes fix_ee Prevent Epimerization: 1. Use Mild Base in Work-up 2. Avoid High Temp 3. Protect from Light ee_bad->fix_ee fix_lactam Prevent Hydrolysis: 1. Use Anhydrous Conditions 2. Avoid Prolonged Heating lactam_present->fix_lactam fix_other Re-evaluate Starting Material Purity & Reagents other_byproduct->fix_other end End: Optimized Process fix_dr->end fix_ee->end fix_lactam->end fix_other->end

Caption: Troubleshooting decision workflow for synthesis optimization.

References

  • PubMed, National Center for Biotechnology Information.

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Technical Support Center: Purification of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of stereoisomerically pure compounds. The focus is on providing practical, in-depth solutions for the separation of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate from its common diastereomeric and enantiomeric impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of the target compound.

Q1: What are the primary impurities I should expect when synthesizing Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate?

The synthesis of this target molecule, which is a trans-isomer, typically results in a mixture of stereoisomers. The most common impurities are:

  • Cis-Diastereomers: Methyl (1R,2S)- and (1S,2R)-2-aminocyclohexane-1-carboxylate.

  • Trans-Enantiomer: Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate.

Separating these isomers is critical as they can have different pharmacological profiles.

Q2: What is the core principle behind separating these stereoisomers?

The separation strategy is a two-stage process based on the different physical properties of diastereomers.

  • Cis/Trans Separation: Cis and trans diastereomers have distinct molecular shapes, leading to different physical properties like polarity, boiling points, and, most importantly, solubility. This difference is exploited to perform a bulk separation.

  • Enantiomeric Resolution: The remaining racemic mixture of trans-isomers ((1R,2R) and (1S,2S)) are enantiomers, which have identical physical properties in an achiral environment. To separate them, they are reacted with a pure chiral resolving agent to form a new pair of diastereomeric salts. These newly formed salts now have different solubilities and can be separated by fractional crystallization.[1][2][3]

Q3: Can I use fractional distillation for the initial cis/trans separation?

While technically possible, the boiling points of the cis and trans diastereomers are often very close. Achieving high purity through distillation is typically inefficient and impractical, especially at a large scale. Methods based on differential solubility, such as fractional crystallization of their salts, are far more effective and scalable.

Q4: Why is it necessary to form a salt to separate the isomers?

Forming a salt, such as a hydrochloride or a tartrate, serves two primary purposes:

  • Enhanced Crystallinity: Salts are often highly crystalline solids, making them ideal for purification by crystallization.

  • Exploiting Solubility Differences: The salt of one diastereomer may be significantly less soluble in a specific solvent system than the other, allowing it to selectively precipitate. For example, the dihydrochloride salt of trans-1,2-diaminocyclohexane is much less soluble in methanol than the cis-isomer, providing a straightforward method for separation.[4]

Section 2: Troubleshooting Guide & Experimental Solutions

This section provides solutions to specific problems encountered during the purification workflow.

Problem: My initial attempt at separating the cis and trans isomers by crystallization resulted in a low yield and poor purity.
  • Underlying Cause: This issue commonly arises from using the free base form of the amine ester, which may have suboptimal crystallization properties, or from selecting an inappropriate solvent. The key is to convert the mixture into salts to amplify the inherent differences in their physical properties.

  • Troubleshooting Protocol: Separation via Dihydrochloride Salt Formation The differential solubility of the hydrochloride salts of cis and trans isomers in methanol is a well-established method for their separation.[4] The trans-isomer's salt is significantly less soluble and will preferentially crystallize.

    • Dissolve the crude mixture of cis- and trans-Methyl 2-aminocyclohexane-1-carboxylate in methanol.

    • Cool the solution in an ice bath and carefully bubble dry hydrogen chloride (HCl) gas through it until the solution is saturated. Alternatively, add a stoichiometric amount of concentrated HCl.

    • A precipitate, which is predominantly the hydrochloride salt of the trans-isomers, will form.

    • Allow the mixture to stand at a low temperature (e.g., 4°C) to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration and wash with cold methanol. The filtrate will contain the more soluble cis-isomer.

    • The collected solid can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent to recover the enriched racemic trans-Methyl 2-aminocyclohexane-1-carboxylate.

Problem: The enantiomeric resolution step with a chiral acid gives a low enantiomeric excess (ee) for the desired (1R,2R) isomer.
  • Underlying Cause: Inefficient resolution is often due to an incorrect choice of resolving agent, non-optimal stoichiometry, or a suboptimal crystallization procedure that allows both diastereomeric salts to co-precipitate. L-(+)-tartaric acid is a cost-effective and highly effective resolving agent for racemic trans-1,2-diaminocyclohexane and related structures.[5][6]

  • Troubleshooting Protocol: Resolution with L-(+)-Tartaric Acid This protocol leverages the formation of diastereomeric tartrate salts. The (1R,2R)-amine-(+)-tartrate salt is typically less soluble and crystallizes preferentially.

    • Dissolve L-(+)-tartaric acid (approximately 0.5 molar equivalents relative to the racemic trans-amine) in a minimal amount of hot distilled water or a water/methanol mixture.

    • In a separate flask, dissolve the racemic trans-Methyl 2-aminocyclohexane-1-carboxylate.

    • Slowly add the amine solution to the tartaric acid solution while warm.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Slow cooling is crucial for selective crystallization.

    • Collect the crystalline precipitate (the less soluble diastereomeric salt) by filtration. This solid is enriched in the (1R,2R)-isomer.

    • To check purity, a small sample of the salt can be neutralized to liberate the amine, which is then analyzed by chiral HPLC.

    • Recrystallize the salt from the same solvent system if the desired enantiomeric excess is not achieved.

    • Once the desired purity is reached, treat the bulk of the salt with a strong base to liberate the pure (1R,2R)-enantiomer.

Problem: I am unsure if my final product is pure. How can I reliably determine the diastereomeric and enantiomeric purity?
  • Underlying Cause: Visual confirmation (e.g., melting point) is insufficient. A robust analytical technique capable of separating all four potential stereoisomers is required.

  • Analytical Solution: Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the gold standard for this analysis.

    • Method: Use a chiral stationary phase (CSP) designed for separating amines or their derivatives. Phenylglycine or polysaccharide-based columns are often effective.

    • Sample Preparation: The sample can often be analyzed directly. If resolution is poor, derivatization of the amine with a suitable agent (e.g., dansyl chloride) can enhance separation.

    • Interpretation: A successful separation will show distinct peaks for each stereoisomer, allowing for precise quantification of the diastereomeric ratio and the enantiomeric excess of the final product. HPLC methods have been demonstrated to effectively separate similar diastereomeric esters.[7]

Section 3: Purification Workflow and Data

A logical workflow is essential for efficiently achieving the target compound with high purity.

Overall Purification Strategy

The following diagram outlines the complete purification path from the initial crude mixture to the final, pure product.

G cluster_0 Stage 1: Bulk Diastereomer Separation cluster_1 Stage 2: Enantiomeric Resolution cluster_2 Stage 3: Final Product Isolation A Crude Synthetic Mixture (cis/trans isomers) B Salt Formation (e.g., with HCl in Methanol) A->B C Fractional Crystallization B->C D Solid Precipitate (Enriched trans-Isomers) C->D Less Soluble E Filtrate (Enriched cis-Isomers) C->E More Soluble F Racemic trans-Isomers (from Stage 1) D->F G Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) F->G H Diastereomeric Salt Crystallization G->H I Less Soluble Salt ((1R,2R)-amine-tartrate) H->I J More Soluble Salt ((1S,2S)-amine-tartrate) H->J K Pure Diastereomeric Salt (from Stage 2) I->K L Liberate Free Amine (Treat with Base) K->L M Pure Methyl (1R,2R)-2- aminocyclohexane-1-carboxylate L->M

Caption: A three-stage workflow for the purification of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Data Summary for Crystallization Solvents

The choice of solvent is critical for successful crystallization. The following table provides guidance based on established principles.

Purification Step Target Isomer(s) Recommended Solvent System Key Principle Reference
cis/trans Separation (as HCl salts)trans-IsomersMethanolThe trans-dihydrochloride salt is significantly less soluble than the cis-isomer.[4]
Enantiomeric Resolution (as Tartrate salts)(1R,2R)-amine-(+)-tartrateWater, Methanol, or a mixtureThe diastereomeric salts exhibit different solubilities, allowing for fractional crystallization.[5][6]

Section 4: Advanced Concepts

The Principle of Chiral Resolution

Chiral resolution is founded on the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. This is a cornerstone of stereoselective chemistry.[1]

G cluster_0 Initial State: Inseparable cluster_1 Reaction cluster_2 Intermediate State: Separable cluster_3 Separation & Isolation Racemate Racemic Mixture ((R)-Amine + (S)-Amine) Identical Physical Properties Diastereomers Mixture of Diastereomers ((R)-Amine-(R,R)-Acid) ((S)-Amine-(R,R)-Acid) Different Physical Properties Racemate->Diastereomers + Agent Single Enantiomer Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) Separation Physical Separation (e.g., Crystallization) Diastereomers->Separation Salt1 Pure Diastereomer 1 Separation->Salt1 Salt2 Pure Diastereomer 2 Separation->Salt2 Amine1 Pure (R)-Amine Salt1->Amine1 Remove Agent Amine2 Pure (S)-Amine Salt2->Amine2 Remove Agent

Caption: The conversion of enantiomers to separable diastereomers using a chiral resolving agent.

References

  • BenchChem. (2025). Navigating the Chiral Landscape: A Comparative Guide to the Resolution of cis-2-amino-cyclohex-3-enecarboxylic Acid. Benchchem.
  • Hassan, Y. (n.d.). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal.
  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73.
  • Phillips, D. R. (1975). Separation and purification of cis and trans isomers.
  • ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?
  • Zhang, L., et al. (2024).
  • PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
  • Harada, N. (2018).
  • PubChem. (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride.
  • LibreTexts Chemistry. (2019).
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  • Royal Society of Chemistry. (2022).

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Technical Support Center: Stereochemical Integrity of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This resource is designed to provide in-depth troubleshooting assistance and practical guidance on a critical issue encountered during its use: the potential for racemization (epimerization) at the C1 stereocenter under various reaction conditions. Maintaining the stereochemical purity of this chiral building block is paramount for its successful application in pharmaceutical synthesis and other fields where specific stereoisomers are required for desired biological activity.

This guide provides a structured approach to understanding, identifying, and mitigating the risks of epimerization. We will delve into the underlying mechanisms, highlight reaction conditions that pose a threat to stereochemical integrity, and offer detailed protocols for both prevention and analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stereochemical stability of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Q1: What is racemization, and why is it a concern for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate?

A1: Racemization is the conversion of a single enantiomer of a chiral compound into an equal mixture of both enantiomers (a racemate). In the context of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, which has two stereocenters, the more precise term is epimerization . This refers to the inversion of configuration at only one of two or more stereocenters. For this molecule, epimerization at the C1 position (the carbon bearing the methoxycarbonyl group) would lead to the formation of its diastereomer, Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate. This is a significant issue because different stereoisomers of a molecule can have vastly different biological activities, potencies, and toxicological profiles. Loss of stereochemical purity can result in a final product with reduced efficacy or unforeseen side effects.[1]

Q2: Under what types of reaction conditions is Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate most susceptible to epimerization?

A2: The primary risk of epimerization arises during reactions that involve the activation of the carboxyl group or exposure to basic conditions. The most common scenario is during N-acylation or peptide coupling reactions , where the amine group of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is being derivatized.[2][3] The use of strong bases, elevated temperatures, and certain coupling reagents can facilitate the removal of the proton at the C1 position, leading to a loss of stereochemical integrity.[4]

Q3: Is this compound considered an α-amino acid or a β-amino acid, and how does that affect its stability?

A3: Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a derivative of a β-amino acid . In this molecule, the amino group is on the carbon adjacent (beta) to the carbonyl carbon of the ester. This is a crucial distinction from α-amino acids. While α-amino acids are known to racemize via an oxazolone intermediate during peptide coupling, β-amino acids are generally less prone to this specific mechanism.[3] However, they can still undergo epimerization through direct deprotonation of the α-proton (the proton on C1) under basic conditions.[3][5]

Q4: How can I detect if my sample has undergone epimerization?

A4: The most reliable method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC) .[6][7] This technique uses a chiral stationary phase to separate the desired (1R,2R) diastereomer from the undesired (1S,2R) epimer, allowing for the determination of the diastereomeric excess (d.e.). Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be employed, though HPLC is generally more sensitive and quantitative for this purpose.

Part 2: In-Depth Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific experimental observations that may indicate a loss of stereochemical purity.

Scenario 1: Unexpected Diastereomers Detected Post-Reaction

Q: I've performed an N-acylation on Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, and my crude NMR/LC-MS suggests the presence of a second, unexpected diastereomer. What are the likely causes?

A: The presence of an unexpected diastereomer is a strong indicator of epimerization at the C1 position. The most probable culprits are the reaction conditions you employed for the N-acylation. Consider the following factors:

  • Choice of Base: Strong, non-hindered bases can readily deprotonate the α-proton at C1. If you used a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), especially in excess or at elevated temperatures, this is a likely cause.[3]

  • Coupling Reagent: Certain peptide coupling reagents, particularly uronium/aminium salts like HBTU and HATU, can promote epimerization, especially when pre-activation times are long.[2][8][9]

  • Temperature: Higher reaction temperatures significantly accelerate the rate of epimerization.[10] If your reaction was run at elevated temperatures or experienced an uncontrolled exotherm, this could be a contributing factor.

  • Solvent: Polar, aprotic solvents can stabilize the enolate intermediate formed upon deprotonation, potentially increasing the rate of epimerization.

Scenario 2: Low Diastereomeric Excess (d.e.) in the Final Product

Q: My final product, which incorporates the Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate moiety, shows a low d.e. by chiral HPLC. How can I optimize my synthesis to prevent this?

A: A low d.e. necessitates a systematic review and optimization of your synthetic steps. Here’s a checklist of parameters to investigate:

Parameter Potential Issue Recommended Action
Base Selection Use of strong, non-hindered bases (e.g., TEA, DIPEA).Switch to a weaker or more sterically hindered base, such as 2,4,6-collidine. Use the minimum stoichiometric amount required.
Coupling Reagent Use of highly activating reagents (e.g., HBTU, HATU) with long pre-activation times.Consider using coupling reagents known for low epimerization, such as DEPBT.[8] Alternatively, minimize the pre-activation time before adding the amine component. The addition of racemization suppressants like HOBt or HOAt is also recommended.[11]
Reaction Temperature Reaction conducted at room temperature or higher.Perform the coupling reaction at low temperatures (e.g., 0 °C to -15 °C) to minimize the rate of epimerization.[10]
Workup Conditions Exposure to strongly acidic or basic aqueous solutions during extraction.Use buffered or mild aqueous solutions for workup, such as saturated ammonium chloride or sodium bicarbonate, and keep the workup temperature low.[12]

Part 3: Key Mechanisms of Epimerization

Understanding the chemical pathways that lead to the loss of stereochemical integrity is crucial for designing robust synthetic protocols.

The primary mechanism for the epimerization of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, particularly after N-acylation, is through direct deprotonation of the α-proton at the C1 position. This process is base-catalyzed and results in the formation of a planar enolate intermediate.

G cluster_0 Epimerization Mechanism Start (1R,2R)-Diastereomer Intermediate Planar Enolate Intermediate Start->Intermediate + Base - H⁺ End_R (1R,2R)-Diastereomer (Re-protonation) Intermediate->End_R + H⁺ (from same face) End_S (1S,2R)-Diastereomer (Epimer) Intermediate->End_S + H⁺ (from opposite face)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Causality Explained:

  • Deprotonation: In the presence of a base, the proton at the C1 position, which is alpha to the carbonyl group of the ester, becomes acidic. The base abstracts this proton, leading to the formation of an enolate.

  • Planar Intermediate: The resulting enolate is a planar, achiral intermediate at the C1 position. The stereochemical information at this center is temporarily lost.

  • Re-protonation: The enolate can then be re-protonated by a proton source in the reaction mixture (such as the conjugate acid of the base). This protonation can occur from either face of the planar enolate.

    • Protonation from the original face regenerates the starting (1R,2R) diastereomer.

    • Protonation from the opposite face results in the formation of the (1S,2R) epimer.

The ratio of the two diastereomers formed depends on the relative rates of protonation from each face, which can be influenced by steric factors. Over time, this process can lead to a thermodynamic equilibrium, resulting in a racemic mixture at the C1 center.

Part 4: Preventative Measures and Best Practices

Proactively designing your experiments to minimize the risk of epimerization is the most effective strategy.

  • Low Temperature: Always conduct potentially problematic reactions, such as N-acylations, at low temperatures (0 °C or below). This reduces the kinetic rate of both deprotonation and enolate formation.[10]

  • Choice of Base: Opt for sterically hindered or weaker bases. 2,4,6-Collidine is often a better choice than TEA or DIPEA for suppressing epimerization during peptide couplings.

  • Coupling Reagents and Additives:

    • For sensitive substrates, consider using coupling reagents with a lower propensity for causing epimerization, such as DEPBT.[8]

    • When using carbodiimide reagents (e.g., EDC, DIC), always include an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress racemization.[11]

    • Recent studies have also shown that copper(II) salts can be effective additives for suppressing epimerization.[2]

  • Minimize Reaction and Pre-activation Times: Do not allow reactions to run for longer than necessary. For peptide couplings, minimize the pre-activation time of the carboxylic acid before adding the amine component.

  • Careful Workup: Avoid harsh acidic or basic conditions during the workup phase. Use mild buffers and keep the temperature low.[12]

G cluster_1 Workflow for Minimizing Epimerization Start Start: Chiral Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Step1 Step 1: Reagent Selection - Low-epimerization coupling reagent (e.g., DEPBT) - Sterically hindered base (e.g., Collidine) - Additive (e.g., HOAt, CuCl₂) Start->Step1 Step2 Step 2: Condition Control - Low temperature (0°C to -15°C) - Minimum reaction time - Anhydrous conditions Step1->Step2 Step3 Step 3: Careful Workup - Use mild buffers (e.g., sat. NH₄Cl) - Maintain low temperature Step2->Step3 Step4 Step 4: Analysis - Chiral HPLC to verify d.e. Step3->Step4 End End: Product with High Stereochemical Purity Step4->End

Caption: Recommended experimental workflow to preserve stereochemical integrity.

Part 5: Analytical Methods for Quantifying Epimerization

Accurate determination of the diastereomeric excess is essential to validate your synthetic methods. Chiral HPLC is the gold standard for this analysis.

Protocol: Chiral HPLC Analysis

This protocol provides a general starting point for developing a chiral HPLC method to separate the (1R,2R) and (1S,2R) diastereomers of an N-acylated derivative of Methyl 2-aminocyclohexane-1-carboxylate. Method optimization will be required for specific derivatives.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel® OD-H, Chiralpak® IA/IB/IC), are often effective for separating enantiomers and diastereomers of cyclic amino acid derivatives.[13]

  • Mobile Phase:

    • A typical starting mobile phase for normal phase chromatography would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • The ratio of the solvents should be adjusted to achieve optimal resolution and retention times. Increasing the isopropanol content will generally decrease retention time.

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

  • Temperature: Maintain a constant column temperature, typically 25 °C.

  • Detection: Use a UV detector at a wavelength where your analyte has significant absorbance (e.g., 254 nm if your acyl group is a benzoyl group).

  • Sample Preparation:

    • Prepare a standard of your purified (1R,2R) starting material derivative.

    • Prepare a sample of the crude or purified product that you wish to analyze for epimerization.

    • Dissolve the samples in the mobile phase.

  • Analysis:

    • Inject the standard to determine its retention time.

    • Inject the sample to be analyzed. The presence of a second peak corresponding to the (1S,2R) epimer indicates a loss of stereochemical purity.

    • The diastereomeric excess (d.e.) can be calculated from the peak areas of the two diastereomers using the following formula: d.e. (%) = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100

References

  • BenchChem. (n.d.). Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
  • Molecules. (2023).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (n.d.). Preventing racemization during cis-2-amino-cyclohex-3-enecarboxylic acid derivatization.
  • Boc Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Jadhav, P. D., et al. (2021). Methionine epimerization in cyclic peptides.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Preventing Racemization of Chiral Amines.
  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis.
  • Zhang, Y., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
  • ResearchGate. (2008). Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates.
  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • SlideShare. (n.d.). Epimerization of Peptide.
  • ChemRxiv. (2021). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic.
  • National Center for Biotechnology Information. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Azov, V. A. (n.d.).
  • ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis.
  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization.
  • ACS Catalysis. (2023).
  • BenchChem. (n.d.). Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers.
  • National Center for Biotechnology Information. (2023).
  • Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sumika Chemical Analysis Service. (n.d.).
  • Yakhak Hoeji. (2021).
  • Emergent Biosolutions. (n.d.). 7.
  • ChemRxiv. (2023). to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil.
  • National Center for Biotechnology Information. (2004).
  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Journal of the American Chemical Society. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis.
  • Organic Chemistry Frontiers. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Accounts of Chemical Research. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
  • National Center for Biotechnology Information. (2022).
  • National Center for Biotechnology Information. (1995). enzyme-catalyzed isomerization of amino acid residues in peptide chains.
  • OUCI. (2016). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • National Center for Biotechnology Information. (2017).

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Technical Support Center: Asymmetric Synthesis with Cyclohexane-Based Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis utilizing cyclohexane-based chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. The rigid and well-defined conformational nature of the cyclohexane scaffold makes it an excellent platform for inducing stereoselectivity. However, like any precision tool, its successful application requires a nuanced understanding of the underlying principles.

This center is structured to provide rapid answers through FAQs and detailed, step-by-step guidance for more complex troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the application of cyclohexane-based auxiliaries.

Q1: What is the fundamental role of a chiral auxiliary in my synthesis? A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1][2] In essence, you attach an enantiomerically pure auxiliary to your prochiral substrate, perform a reaction that creates a new stereocenter, and then cleave the auxiliary to reveal your enantiomerically enriched product.[3] This strategy converts the often difficult task of separating enantiomers into the more manageable separation of diastereomers, which have distinct physical properties.[3][4][5]

Q2: I'm observing low diastereoselectivity (d.r.). What are the most common initial parameters to check? Low diastereoselectivity is a frequent challenge and can often be resolved by carefully optimizing reaction conditions.[1] The key is to maximize the energy difference between the transition states leading to the different diastereomers.[1] The first parameters to investigate are:

  • Temperature: Asymmetric reactions are often highly sensitive to temperature.[1][6] Lowering the temperature typically enhances selectivity by favoring the more ordered transition state leading to the desired product.[6]

  • Lewis Acid/Solvent: The choice of Lewis acid and solvent can significantly impact the conformation of the transition state and, therefore, the diastereomeric ratio.[1] Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and solvents of varying polarity is crucial.[6][7]

  • Enolate Geometry: For reactions involving enolates (e.g., alkylations, aldol reactions), the geometry of the enolate (E or Z) is critical.[1][8] The choice of base and reaction conditions dictates this geometry.

Q3: My auxiliary cleavage step is giving low yields or causing racemization. What should I be concerned about? The removal of the chiral auxiliary is a critical step that requires careful consideration of your product's stability.[1] The most common issue is racemization, which occurs if the newly formed stereocenter is epimerizable, often because it's alpha to a carbonyl group.[9] Harsh conditions (strong acids/bases, high temperatures) can form a planar enol or enolate intermediate, which leads to loss of stereochemical information upon protonation.[9] Always opt for the mildest cleavage conditions possible and monitor reaction times carefully.[1][9]

Q4: How do I accurately determine the diastereomeric ratio (d.r.) of my product mixture? The two most common and powerful analytical techniques for determining the diastereomeric ratio are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[10]

  • ¹H NMR Spectroscopy: This is often the quickest method. Diastereomers have different chemical environments, leading to distinguishable signals in the NMR spectrum. The ratio of the integrals of these distinct signals corresponds directly to the d.r.[10] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be used to collapse multiplets into singlets, simplifying analysis.[11]

  • Chiral HPLC: This technique uses a chiral stationary phase to separate and quantify diastereomers, which will have different retention times. The ratio of the integrated peak areas provides the d.r.[10][12]

Part 2: Detailed Troubleshooting Guides

This section provides a deeper dive into specific problems, organized by the experimental stage.

Issue 1: Poor Diastereoselectivity in the Key C-C Bond-Forming Reaction

Question: My alkylation/aldol reaction using a trans-1,2-diaminocyclohexane or trans-2-phenyl-1-cyclohexanol derived auxiliary is yielding a nearly 1:1 mixture of diastereomers. How do I troubleshoot this?

Causality: High diastereoselectivity arises from a single, highly ordered, low-energy transition state. This is typically achieved through chelation control, where a Lewis acid coordinates to both the carbonyl oxygen of the substrate and a heteroatom on the auxiliary, creating a rigid structure. The incoming electrophile then attacks from the less sterically hindered face. Low selectivity implies that either this chelation is inefficient, or multiple competing transition states are populated.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed (d.r. < 90:10) temp Decrease Reaction Temperature (e.g., -78°C to -100°C) start->temp lewis_acid Screen Lewis Acids (e.g., TiCl4, SnCl4, Et2AlCl) temp->lewis_acid If no improvement solvent Vary Solvent Polarity (e.g., CH2Cl2, Toluene, THF) lewis_acid->solvent If minor improvement base Optimize Base & Enolization (for enolate reactions: LDA, NaHMDS) solvent->base If applicable check_aux Verify Auxiliary Purity (Enantiomeric excess >99%?) base->check_aux result Improved Selectivity? check_aux->result success Success: Proceed with Optimized Conditions result->success Yes fail Consult Literature for Substrate-Specific Analogs result->fail No

Caption: A decision tree for troubleshooting poor diastereoselectivity.

Step-by-Step Optimization Protocol:

  • Temperature Control: This is the most critical parameter.[6] Many highly selective reactions are run at -78 °C or even -100 °C. If you are running the reaction at 0 °C or room temperature, cool it down. This favors the lower-energy transition state and disfavors competing pathways.

  • Lewis Acid Screening: The nature of the Lewis acid dictates the geometry and rigidity of the chelated intermediate.

    • Start with common choices like TiCl₄, known for forming strong chelates.

    • If selectivity is still low, screen others like SnCl₄, BF₃·OEt₂, or organoaluminum reagents (e.g., Me₂AlCl).

    • Stoichiometry is key. Typically, 1.1 to 1.5 equivalents are used to ensure complete complexation.

  • Solvent Effects: The solvent influences the solubility of intermediates and the strength of the Lewis acid.

    • Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred as they do not compete with the substrate for Lewis acid binding.

    • Coordinating solvents like THF can sometimes be beneficial but may also disrupt the required chelation. A solvent screen is empirically necessary.

  • Base and Enolization Conditions (for alkylations/aldols): For reactions involving enolates, formation of a single enolate geometry (usually the Z-enolate) is paramount for predictable stereochemistry.[1][8]

    • For substrates like N-acyl oxazolidinones (principles are transferable), bases like sodium hexamethyldisilazide (NaHMDS) are known to favor Z-enolate formation.[13]

    • Ensure your base is freshly prepared or titrated, as its quality is critical.

ParameterCondition A (Initial)Condition B (Optimized)Typical d.r. Outcome
Temperature 0 °C-78 °CSignificant Improvement
Lewis Acid BF₃·OEt₂TiCl₄Often Improves
Solvent THFCH₂Cl₂Can Improve Chelation
Base (Alkylation) LDANaHMDSFavors Z-enolate

Table 1. Example Optimization Parameters for Improving Diastereoselectivity.

Issue 2: Difficulty with Auxiliary Cleavage and Recovery

Question: I can't remove my cyclohexane-based auxiliary without degrading my product or getting low recovery of the auxiliary.

Causality: The ideal cleavage reaction is high-yielding, occurs under mild conditions that do not affect the product's stereochemistry, and allows for easy separation and recovery of the valuable auxiliary.[3][4] The choice of cleavage method is entirely dependent on the desired functional group in the final product (e.g., acid, alcohol, amide).

Mechanism of Stereochemical Induction and Cleavage

G sub Prochiral Substrate + Chiral Auxiliary (R) adduct Substrate-Auxiliary Adduct sub->adduct Attachment chelate Chelated Intermediate (Rigid Conformation) adduct->chelate Lewis Acid reaction Diastereoselective Reaction (e.g., Alkylation) chelate->reaction diastereomer Major Diastereomer reaction->diastereomer cleavage Auxiliary Cleavage diastereomer->cleavage product Enantioenriched Product cleavage->product aux_rec Recovered Auxiliary (R) cleavage->aux_rec

Caption: General workflow of an auxiliary-controlled asymmetric reaction.

Protocol Selection for Auxiliary Cleavage:

The appropriate cleavage method depends on what functional group you wish to obtain.

To obtain a Carboxylic Acid:

  • Method: Hydrolysis with Lithium Hydroxide / Hydrogen Peroxide (LiOH/H₂O₂).

  • Protocol: Dissolve the substrate-auxiliary adduct in a mixture of THF and water (e.g., 3:1) and cool to 0 °C. Add aqueous hydrogen peroxide (30%) dropwise, followed by an aqueous solution of lithium hydroxide. Stir at 0 °C and monitor by TLC.

  • Troubleshooting: This method can be exothermic and generate oxygen gas.[1] Ensure slow, dropwise addition at 0 °C. If your product has a base-sensitive stereocenter, this method may cause epimerization.[1]

To obtain a Primary Alcohol:

  • Method: Reductive cleavage with a hydride reagent.

  • Reagents: Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

  • Protocol: Dissolve the adduct in an anhydrous ether solvent (e.g., THF, Et₂O) under an inert atmosphere and cool to 0 °C. Add the hydride reagent portion-wise. Stir and allow to warm to room temperature.

  • Troubleshooting: These are powerful reducing agents and may reduce other functional groups in your molecule.[1] LiBH₄ is milder than LiAlH₄. If you have other sensitive groups, consider less aggressive reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) for reduction to an aldehyde.[1]

To obtain an Amide:

  • Method: Transamination/Amide Exchange.

  • Protocol: This can be achieved by heating the adduct with a desired amine, sometimes with the aid of a Lewis acid catalyst.

  • Troubleshooting: These reactions may require elevated temperatures, which could be detrimental to sensitive products.[1]

Desired ProductReagentsTypical ConditionsPotential Pitfalls
Carboxylic Acid LiOH / H₂O₂THF/H₂O, 0 °CExothermic, potential epimerization[1]
Primary Alcohol LiAlH₄ or LiBH₄THF or Et₂O, 0 °C to RTReduces other carbonyls/esters[1]
Aldehyde LiAlH(OtBu)₃THF, -78 °COver-reduction to the alcohol[1]
Amide Amine, Lewis AcidElevated Temp.Thermal degradation of product[1]

Table 2. Comparison of Common Cleavage Methods.

Issue 3: Purification and Separation of Diastereomers

Question: My reaction produced a 90:10 mixture of diastereomers, but I am struggling to separate the major diastereomer by column chromatography.

Causality: Diastereomers have different physical properties and are, in principle, separable by standard chromatography.[4][5] However, if they are structurally very similar, their polarities can be nearly identical, making separation challenging.

Strategies for Improving Separation:

  • Optimize Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). Sometimes a small change in eluent polarity or composition can dramatically improve separation.

    • Stationary Phase: If silica gel is ineffective, consider other stationary phases like alumina or C18 reversed-phase cartridges.[5]

    • Column Dimensions: Use a longer, narrower column for better resolution.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for purifying a major diastereomer from a minor one. A 90:10 ratio is often a good starting point for obtaining diastereomerically pure material through crystallization.

  • Derivatization: In some cases, it may be easier to separate the diastereomers after the auxiliary has been cleaved. However, this is generally less desirable as it requires an extra purification step on the final product.

By systematically addressing these common issues, researchers can more effectively harness the power of cyclohexane-based auxiliaries to achieve their synthetic goals.

References

  • Common pitfalls in the use of chiral auxiliaries - Benchchem. (URL: )
  • Determining Diastereomeric Ratios in Reactions of 1,1-Dimethoxypropan-2-amine: A Compar
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (URL: )
  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC - NIH. (URL: [Link])

  • Asymmetric Synthesis. (URL: [Link])

  • Overcoming side product formation in asymmetric alkyl
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing). (URL: [Link])

  • Chiral auxiliary - Wikipedia. (URL: [Link])

  • Asymmetric Synthesis - University of York. (URL: [Link])

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (URL: [Link])

  • Technical Support Center: Synthesis of Asymmetric Diarylidene Cyclohexanones - Benchchem. (URL: )
  • A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis - Benchchem. (URL: )
  • Technical Support Center: Chiral Auxiliary Cleavage - Benchchem. (URL: )
  • Asymmetric reactions_synthesis. (URL: [Link])

  • A Technical Guide to Chiral Auxiliaries in Organic Synthesis - Benchchem. (URL: )

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"effect of temperature on stereoselectivity with Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effect of Temperature on Stereoselectivity with Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions and theoretical grounding for researchers utilizing chiral building blocks like Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. The following content addresses common issues related to achieving high stereoselectivity, with a specific focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction using a Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate derived catalyst is showing low diastereoselectivity (d.r.) or enantioselectivity (e.e.). Why is temperature the first parameter I should investigate?

A1: Temperature is one of the most influential parameters in asymmetric synthesis because it directly governs the kinetics and thermodynamics of the reaction pathways leading to different stereoisomers.[1][2][3] Any catalytic reaction that produces a non-racemic mixture is, by definition, under some degree of kinetic control.[1][2] This means the ratio of stereoisomers formed is determined by the difference in the activation energies (ΔΔG‡) of the competing transition states.

The relationship is described by the Eyring equation, which shows that the rate constant's dependence on temperature is exponential.[4][5][6][7] Small changes in temperature can have a significant impact on the product ratio. Generally, lowering the temperature increases the energetic difference between the diastereomeric transition states, leading to higher selectivity.[8][9] At lower temperatures, the system has less thermal energy to overcome the higher energy barrier, thus favoring the pathway with the lowest activation energy more exclusively.

Q2: I lowered the reaction temperature, but the stereoselectivity did not improve, or even worsened. What are the possible causes?

A2: While lowering the temperature is a standard approach to enhance selectivity, it is not universally effective.[8][10] Several scenarios can explain this outcome:

  • Entropically Controlled Reaction: If the formation of the desired stereoisomer is enthalpically favored but entropically disfavored, while the undesired isomer is entropically favored, lowering the temperature can paradoxically decrease selectivity. The Gibbs free energy equation (ΔG = ΔH - TΔS) shows that as T decreases, the unfavorable entropic term (TΔS) for the major isomer becomes less significant, potentially reducing the overall energy difference (ΔΔG‡) between the two pathways.[9]

  • Change in Reaction Mechanism or Catalyst Aggregation: Temperature can influence the aggregation state of a catalyst or the dominant reaction mechanism. For instance, a catalyst might exist as a highly selective monomer at low temperatures but a less selective dimer at higher temperatures, or vice-versa.[11] Organozinc reactions, for example, are known to be sensitive to temperature-dependent aggregation.[11]

  • Poor Solubility: At very low temperatures, reagents or the catalyst itself may start to precipitate out of the solution. This reduces their effective concentration, slows the reaction to an impractical rate, and can negatively impact selectivity by altering the reaction environment.

  • Kinetic vs. Thermodynamic Control Inversion: In some rare cases, a reaction can switch from kinetic to thermodynamic control as conditions change.[1][2][12] If the desired product is the kinetic product but not the most stable thermodynamic product, allowing the reaction to run for too long or at a temperature that permits equilibration will erode the initial stereoselectivity.[1][13]

Q3: How do I systematically determine the optimal temperature for my stereoselective reaction?

A3: A systematic temperature screening study is the most reliable method. This involves running a series of small-scale, parallel experiments where only the temperature is varied.

  • Preparation: In an inert atmosphere glovebox or using Schlenk techniques, prepare a stock solution containing your substrate, reagents, and the chiral catalyst derived from Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Ensure all glassware is rigorously dried.

  • Aliquot Distribution: Distribute identical aliquots of the stock solution into separate, sealed reaction vials. This ensures that concentration and stoichiometry are constant across all experiments.

  • Temperature Control: Place each vial into a pre-cooled cooling bath set to a specific temperature. Common setpoints for screening include: 25 °C (RT), 0 °C (ice bath), -20 °C (salt/ice or chiller), -40 °C, and -78 °C (dry ice/acetone).

  • Reaction Monitoring: Stir each reaction for a predetermined time. It is crucial to monitor the conversion by a suitable method (e.g., TLC, LC-MS, GC) as reaction rates will vary significantly with temperature.

  • Quenching and Analysis: Once the reaction at the highest temperature has reached a reasonable conversion, quench all reactions simultaneously. Analyze the stereoisomeric ratio (d.r. or e.e.) of each sample using an appropriate chiral chromatography method (e.g., HPLC or SFC).[8]

  • Data Evaluation: Plot the observed stereoselectivity (e.e. or d.r.) against temperature to identify the optimal condition that balances selectivity, yield, and reaction time.

Temperature (°C)Reaction Time (h)Conversion (%)Diastereomeric Ratio (d.r.)
252>9575:25
06>9590:10
-20189295:5
-40248598:2
-784840>99:1

This table illustrates a typical trend where lower temperatures lead to higher selectivity but at the cost of a significantly slower reaction rate.

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis A Prepare Stock Solution (Substrate, Reagents, Catalyst) B Aliquot into Vials A->B C Equilibrate at Target Temps (e.g., 25°C, 0°C, -20°C, -78°C) B->C D Monitor Conversion (TLC, LC-MS) C->D E Quench Reactions D->E F Analyze Stereoselectivity (Chiral HPLC/SFC) E->F G Plot Selectivity vs. Temp F->G H H G->H Identify Optimal Temperature

Caption: Workflow for optimizing reaction temperature.

Q4: My reaction involves a 1,2-diaminocyclohexane (DACH) derivative. Are there specific considerations for this structural class regarding temperature?

A4: Yes. The 1,2-diaminocyclohexane (DACH) scaffold, from which your ester is derived, is a privileged structure in asymmetric catalysis because its rigid chair-like conformation effectively translates chiral information.[14][15][16][17][18] The stereochemical outcome is highly dependent on the pre-organization of the substrate and reagent around the chiral catalyst.

Temperature affects the conformational flexibility of the catalyst-substrate complex.

  • At higher temperatures: Increased molecular motion can lead to the population of multiple, less-ordered transition states, averaging out the stereochemical control and resulting in lower selectivity.

  • At lower temperatures: The system tends to settle into the lowest energy, most-ordered transition state. For DACH-based catalysts, this is often a well-defined state where one face of the substrate is effectively blocked, leading to excellent stereoselectivity.[14]

The logical relationship can be visualized as follows:

G Temp Temperature Flexibility Conformational Flexibility of Catalyst-Substrate Complex Temp->Flexibility increases TS_Population Population of Higher-Energy Transition States Flexibility->TS_Population increases Selectivity Stereoselectivity TS_Population->Selectivity decreases

Caption: Temperature's effect on catalyst complex and selectivity.

References

  • Title: Thermodynamic and kinetic reaction control Source: Wikipedia URL: [Link]

  • Title: Thermodynamic and kinetic reaction control - Wikipedia | Encyclopedia Source: Wikipedia URL: [Link]

  • Title: Insights into temperature controlled enantioselectivity in asymmetric catalysis Source: RSC Blogs URL: [Link]

  • Title: Kinetic Control Versus Thermodynamic Control Of A Reaction Source: Jack Westin URL: [Link]

  • Title: Eyring equation Source: Wikipedia URL: [Link]

  • Title: Optimization of reaction temperature. Source: ResearchGate URL: [Link]

  • Title: Chapter 5: Principles of Asymmetric Synthesis Source: The Royal Society of Chemistry URL: [Link]

  • Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Source: ACS Publications URL: [Link]

  • Title: Temperature drop triggers chirality twist Source: Chemistry World URL: [Link]

  • Title: Conformationally locked cis-1,2-diaminocyclohexane-based axially chiral ligands for asymmetric catalysis Source: ResearchGate URL: [Link]

  • Title: An Introduction to Reaction Stereoelectronics LECTURE 3 Source: Imperial College London URL: [Link]

  • Title: Effects of Temperature on Stereochemistry of Enzymatic Reactions Source: ResearchGate URL: [Link]

  • Title: trans - 1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis Source: Wiley-VCH URL: [Link]

  • Title: Eyring equation Source: Grokipedia URL: [Link]

  • Title: Eyring equation Source: Oxford Reference URL: [Link]

  • Title: Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination Source: ACS Publications URL: [Link]

  • Title: Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation Source: PubMed Central URL: [Link]

  • Title: trans‐1,2‐Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis Source: ResearchGate URL: [Link]

  • Title: 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis Source: ResearchGate URL: [Link]

  • Title: 6.4.1: Eyring equation Source: Chemistry LibreTexts URL: [Link]

  • Title: 14.5: Eyring equation Source: Chemistry LibreTexts URL: [Link]

  • Title: 1,2- trans -Diaminocyclohexane (DACH) in Asymmetric Catalysis Source: Semantic Scholar URL: [Link]

  • Title: 14.3: Kinetic vs. Thermodynamic Control of Reactions Source: Chemistry LibreTexts URL: [Link]

Sources

Technical Support Center: Solvent Effects in Reactions Using Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in reactions involving this versatile chiral building block. Our goal is to equip you with the scientific rationale behind solvent selection to optimize your reaction outcomes, enhance stereoselectivity, and resolve common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting solvent for an acylation or peptide coupling reaction with Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate?

A1: The choice of a starting solvent is a critical parameter that depends on several factors: the solubility of all reactants (the amino ester, the electrophile, and any catalysts or bases), the stability of your reagents, and the nature of the reaction mechanism.

For most standard acylation or amide bond formation reactions, polar aprotic solvents are the preferred starting point. They possess a good ability to dissolve polar reactants and intermediates without interfering with the reaction.

  • Recommended Starting Points:

    • Dichloromethane (DCM): An excellent general-purpose solvent that offers good solubility for a wide range of organic compounds and is relatively inert. It's a common choice for reactions using acid chlorides or coupling reagents like HATU or HBTU.[1][2]

    • Acetonitrile (ACN): A more polar option than DCM, which can be beneficial for less soluble reactants. It is also a common solvent for reactions involving metal catalysis.[3]

    • Tetrahydrofuran (THF): A less polar ether-based solvent that can be useful, but be mindful of its potential to form peroxides. Acetonitrile and THF have been noted as excellent solvents for coupling hindered amino acids, especially with PEG-based resins.[1]

  • Causality: The primary role of the solvent here is to create a homogeneous environment for the reactants to meet. Aprotic solvents are crucial because they do not contain acidic protons (like O-H or N-H bonds) that could protonate the amine nucleophile, reducing its reactivity, or react with highly electrophilic reagents.

Q2: My reaction involves a charged intermediate or transition state. How does solvent polarity influence the reaction rate?

A2: Solvents play a profound role in stabilizing or destabilizing reactants, intermediates, and transition states. According to Hughes-Ingold rules, which are based on transition state theory, the effect of solvent polarity on reaction rate can be predicted:

  • Reactions with a More Charged Transition State: If the transition state is more polar or has a greater charge separation than the reactants, increasing the solvent polarity will stabilize the transition state more than the reactants, thus accelerating the reaction. This is common in SN2 reactions, such as the Menshutkin reaction (alkylation of an amine), where a charge is developed in the transition state.[4]

  • Reactions with a Less Charged Transition State: Conversely, if the reactants are more charged than the transition state, increasing solvent polarity will stabilize the reactants more, increasing the activation energy and slowing the reaction.

For a typical acylation of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, the transition state involves the formation of a partial positive charge on the nitrogen and a partial negative charge on the carbonyl oxygen. Therefore, polar solvents are generally expected to accelerate the reaction by stabilizing this polar transition state.[4][5]

Q3: Can the choice of solvent impact the stereochemical outcome of my reaction?

A3: Absolutely. The solvent is not merely an inert medium; it is an active participant in the reaction environment that can significantly influence stereoselectivity.[6] This occurs because solvent molecules can form specific, ordered interactions (solute-solvent clusters) with the reactants and the transition state.[6]

  • Mechanism of Influence:

    • Conformational Locking: Solvents can influence the conformational equilibrium of the cyclohexane ring or the orientation of the reactants in the transition state through hydrogen bonding or dipole-dipole interactions.

    • Transition State Stabilization: Different solvents may preferentially stabilize one diastereomeric transition state over another, leading to a higher diastereomeric excess (d.e.). A less polar solvent might promote a more compact, internally hydrogen-bonded transition state, enhancing facial selectivity, whereas a more polar, hydrogen-bond-accepting solvent might disrupt this organization.

Therefore, if stereoselectivity is a critical objective, it is highly recommended to screen a range of solvents with varying properties.[6]

Troubleshooting Guides
Problem 1: Low Reaction Yield & Incomplete Conversion

You've run an acylation reaction overnight, but TLC/LC-MS analysis shows a significant amount of unreacted Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate remaining.

start Low Conversion Observed solubility Check Reactant Solubility start->solubility solvent_change Switch to a More Polar Aprotic Solvent (e.g., DMF, NMP) solubility->solvent_change Poor Solubility reagent Verify Reagent Activity (Coupling agent, base, etc.) solubility->reagent Good Solubility end Optimized Reaction solvent_change->end temp Increase Reaction Temperature (if reagents are stable) temp->end reagent->temp

Caption: Decision tree for addressing low reaction yields.

  • Primary Suspect: Solubility The most common cause of incomplete reactions is the poor solubility of one or more components. The starting amino ester, especially if used as its hydrochloride salt, may not be fully dissolved.

  • Proposed Solution & Protocol

    • Assess Solubility: Before running the full-scale reaction, perform a small-scale solubility test. Add the amount of your amino ester and electrophile for a 1 mL reaction into a vial and add 1 mL of your chosen solvent. Agitate at the reaction temperature. If solids remain, the solvent is inadequate.

    • Switch to a Stronger Solvent: If solubility in DCM or ACN is poor, move to a more powerful polar aprotic solvent.

      • N,N-Dimethylformamide (DMF): A highly polar solvent that dissolves most peptide coupling reagents and amino acids effectively. However, be aware that DMF can decompose over time to form dimethylamine, which can interfere with Fmoc-based chemistry.[1][2]

      • N-Methyl-2-pyrrolidone (NMP): Often considered superior to DMF as it is more stable and has a greater solvating capacity for growing peptide chains that may aggregate.[1][2]

    • Consider Solvent Mixtures: Sometimes a mixture, such as DCM/DMF, can provide the right balance of solubility and reaction performance.[1]

Problem 2: Poor Stereoselectivity (Low d.e. or e.e.)

The reaction proceeds to completion, but the desired stereoisomer is formed with low selectivity, resulting in a difficult purification process.

  • Primary Suspect: Solvent-Transition State Interaction The solvent is likely not providing a sufficient energetic differentiation between the diastereomeric transition states leading to the different product stereoisomers.

  • Proposed Solution & Protocol: Solvent Screening A systematic solvent screen is the most effective way to address this issue. The goal is to find a solvent that maximizes the energy difference between the competing transition states.

    Step-by-Step Solvent Screening Protocol:

    • Set up Parallel Reactions: Prepare a series of small-scale reactions (e.g., 0.1 mmol) in parallel, each in a different solvent. Ensure all other parameters (temperature, concentration, stoichiometry) are identical.

    • Select a Diverse Solvent Panel: Choose solvents that span a range of polarities and coordinating abilities.

SolventDielectric Constant (ε) at 20°CTypeRationale
Toluene2.4NonpolarPromotes non-polar interactions and may enforce a tight transition state.
Dichloromethane (DCM)9.1Polar AproticStandard baseline; weakly coordinating.
Tetrahydrofuran (THF)7.6Polar AproticLewis basic oxygen can coordinate to cations or hydrogen bond donors.
Acetonitrile (ACN)37.5Polar AproticHighly polar, can stabilize charged intermediates.
2-Propanol (IPA)19.9Polar ProticProtic nature may interfere but can offer unique H-bonding interactions.
Problem 3: Formation of Unexpected Side Products

LC-MS analysis reveals byproducts that are not related to epimerization, such as formylation of the amine when using DMF.

  • Primary Suspect: Solvent Reactivity or Impurities Solvents are not always inert and can participate in side reactions, especially under forcing conditions (e.g., high heat) or if they contain reactive impurities.

  • Proposed Solution & Workflow

G A Side Product Detected B Identify Side Product Structure (LC-MS, NMR) A->B C Is it a solvent adduct? (e.g., Formyl, Acetyl) B->C D Is it from reagent decomposition? C->D No E Use High-Purity, Anhydrous Solvent. Consider an alternative solvent (e.g., NMP instead of DMF). C->E Yes F Check Reagent Quality and Purity. Use fresh reagents. D->F G Reaction Optimized E->G F->G

Caption: Troubleshooting workflow for unexpected side products.

  • DMF-related Side Products: As mentioned, DMF can degrade to dimethylamine and formic acid (or its equivalents), especially when heated or in the presence of base/acid. This can lead to N-formylation of your amine.

    • Solution: Use high-purity, amine-free DMF or switch to a more robust solvent like N-methylpyrrolidone (NMP) or dimethylacetamide (DMA).[1][7]

  • Solvent Purity: Always use high-purity, anhydrous grade solvents, particularly for moisture-sensitive reactions. Water impurities can hydrolyze acid chlorides or activated esters, reducing yield. Peroxides in ethers like THF can lead to unwanted oxidation reactions.

  • Protic Solvent Reactivity: If you are using a protic solvent like an alcohol, it can compete with your amine nucleophile and react with the electrophile to form an ester byproduct. Protic solvents should generally be avoided unless they are the intended reactant.[8]

By carefully considering and systematically investigating the role of the solvent, you can overcome many common hurdles in the synthesis and application of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, leading to more efficient, selective, and reproducible results.

References
  • Solvent effect on complexation reactions - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pizzuti, G., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 753-763. Retrieved January 17, 2026, from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 17, 2026, from [Link]

  • Kafle, A., & Psciuk, B. T. (2020). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. The Journal of Physical Chemistry B, 124(40), 8846–8856. Retrieved January 17, 2026, from [Link]

  • Psciuk, B. T., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv preprint arXiv:2111.05244. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Stereoselectivity. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2012171982A1 - A process for extraction of peptides and its application in liquid phase peptide synthesis.
  • National Center for Biotechnology Information. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-methyl (1R,2R)-2-amino-3-oxocyclopentane-1-carboxylate. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2019241586A1 - Solvent system for solid phase peptide synthesis.
  • SciSpace. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common challenges and identify impurities encountered during this stereoselective synthesis. As a critical chiral building block in pharmaceutical development, achieving high chemical and stereochemical purity is paramount. This guide provides in-depth, experience-based answers to common questions, detailed analytical protocols, and visual workflows to ensure a robust and reproducible synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final product has a low diastereomeric excess (d.e.). What are the likely sources of the undesired cis-isomers, and how can I mitigate them?

This is one of the most common issues. The target molecule is a trans-di-substituted cyclohexane. The presence of cis-isomers, primarily Methyl (1R,2S)- and (1S,2R)-2-aminocyclohexane-1-carboxylate, typically arises from two main sources: non-selective reduction or incomplete resolution of a racemic precursor.

Causality & Expert Insights: Many synthetic routes proceed through a racemic intermediate like trans-2-aminocyclohexanecarboxylic acid, which is then resolved using a chiral resolving agent, such as quinine or a tartaric acid derivative.[1] The formation of diastereomeric salts allows for separation by fractional crystallization.[2]

  • Inefficient Crystallization: If the crystallization process is too rapid or the solvent system is not optimal, the undesired diastereomeric salt can co-precipitate, leading to incomplete resolution.

  • Epimerization: Under certain pH conditions (strongly acidic or basic), there is a risk of epimerization at one of the chiral centers, although this is less common for this specific scaffold under standard workup conditions.

  • Non-Stereoselective Synthesis: If the route involves, for example, the reduction of a ketone or an imine, the choice of reducing agent and conditions is critical. Non-selective reagents can produce a mixture of cis and trans isomers.

Troubleshooting & Resolution Protocol:

  • Confirm the Isomeric Ratio: First, accurately quantify the diastereomeric ratio using a suitable analytical method (see Q3).

  • Optimize the Resolution Step:

    • Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent. Screen various solvents and solvent mixtures (e.g., methanol, ethanol, water, acetone mixtures) to maximize the solubility difference between the desired and undesired salts.

    • Controlled Cooling: Employ a slow, controlled cooling ramp during crystallization. Crash-cooling will almost certainly trap impurities.

    • Recrystallization: Perform one or two additional recrystallizations of the isolated salt. While this reduces yield, it can significantly boost the d.e.

Q2: I'm detecting the (1S,2S)-enantiomer in my final product. What causes this loss of enantiomeric purity?

The presence of the undesired (1S,2S)-enantiomer points to a flaw in the chiral control of your synthesis. The enantiomeric excess (% ee) is a critical quality attribute.[3]

Causality & Expert Insights:

  • Impure Resolving Agent: The most straightforward cause is the use of a chiral resolving agent that is not enantiomerically pure itself. Always verify the purity of your resolving agents.

  • Incomplete Separation: As with diastereomers, the physical separation of enantiomeric salts or derivatives must be complete. If the undesired enantiomer "leaks" through the resolution process, it will persist to the final product.

  • Racemization: While less common for this saturated carbocycle, certain reaction conditions (e.g., harsh pH, high temperatures) could potentially lead to racemization, especially if adjacent activating groups are present in an intermediate.

Troubleshooting & Resolution Workflow:

The workflow for addressing enantiomeric impurities requires precise analytical chemistry to guide process improvements.

G cluster_0 Troubleshooting Enantiomeric Impurity start Detect (1S,2S) Enantiomer via Chiral HPLC/SFC check_resolver Verify Purity of Chiral Resolving Agent start->check_resolver Potential Cause 1 optimize_res Optimize Resolution (Solvent, Temp, Stoichiometry) start->optimize_res Potential Cause 2 check_resolver->optimize_res If Agent is Pure check_racemization Investigate Potential Racemization Conditions optimize_res->check_racemization If d.e. still low accept Product Meets Spec optimize_res->accept Resolution Successful purify Preparative Chiral SFC/HPLC (Small Scale) check_racemization->purify If unavoidable/last resort

Caption: Workflow for diagnosing and resolving enantiomeric impurities.

Q3: What are the best analytical methods for determining the stereochemical purity of my product?

Accurate and robust analytical methods are non-negotiable for chiral synthesis.[4] The primary techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), often considered superior for its speed and reduced solvent use.[3]

Recommended Analytical Methods:

MethodStationary Phase (Column)Mobile PhaseKey Advantages
Chiral HPLC Polysaccharide-based (e.g., Amylose, Cellulose) Chiral Stationary Phase (CSP).[3][5]Typically Normal Phase (e.g., Hexane/Ethanol) or Polar Organic (e.g., Methanol).[3]Gold standard, high resolution, widely available.[3]
Chiral SFC Same as HPLC (Polysaccharide-based CSPs).Supercritical CO₂ with a co-solvent (e.g., Methanol).Faster analysis times, lower solvent consumption, ideal for high-throughput screening.[3]
GC (after derivatization) Chiral GC column (e.g., Cyclodextrin-based).N/ARequires derivatization of the amine and carboxylate to be volatile. Can be very sensitive.
NMR (with Chiral Shift Reagent) N/AN/ACan provide information but is generally less accurate for precise quantification of minor enantiomers compared to chromatography.

Protocol: Chiral HPLC for Purity Analysis

This protocol provides a starting point; optimization is likely required.

  • System: Standard HPLC with UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series) is a highly effective starting point.

  • Mobile Phase: Isocratic elution with a mixture of Hexane and a polar alcohol like Ethanol or Isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 Hexane:Ethanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 210-220 nm) as the molecule lacks a strong chromophore.

  • Sample Prep: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter.[3]

  • Analysis: Inject the racemic standard first to identify the retention times of both the (1R,2R) and (1S,2S) enantiomers. Then, inject your sample. Calculate enantiomeric excess (% ee) using the peak areas.[3]

Q4: I'm seeing unreacted starting materials or reagent-derived by-products. What are they and how do I remove them?

This issue points to incomplete reactions or inadequate purification. The specific impurities depend heavily on the synthetic route.

Common Scenarios & Purification Strategies:

  • Scenario 1: From Racemic trans-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

    • Impurity: Unreacted Boc-protected starting material.[6]

    • Cause: Incomplete deprotection (e.g., insufficient acid like HCl, or reaction time).

    • Removal: The Boc-protected acid is much less polar than the final amino ester product. A simple acid-base extraction can be effective. Dissolve the crude product in a solvent like ethyl acetate, wash with dilute aqueous acid (e.g., 1M HCl) to protonate and extract your product into the aqueous layer. The neutral Boc-protected impurity remains in the organic layer. Then, basify the aqueous layer and extract your product back into an organic solvent.

  • Scenario 2: From a Reductive Amination Route

    • Impurity: Unreacted cyclohexanone precursor or residual borohydride salts.

    • Cause: Incomplete reaction; insufficient reducing agent or non-optimal pH.

    • Removal: Unreacted ketone can often be removed via column chromatography. Boron-based impurities are typically removed by performing an extractive workup with aqueous washes or by adding a quenching agent and filtering the resulting solids.

General Purification Workflow:

Caption: A general purification strategy for the final product.

References

  • A Comparative Guide to Analytical Methods for Chiral Purity Determin
  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison.
  • Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide. BenchChem.
  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.
  • Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives.
  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
  • Chiral analysis. Wikipedia.
  • Chiral Drug Separ
  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv.
  • Chiral HPLC Separ

Sources

Technical Support Center: Workup Procedures for Reactions Involving Methyl (1R,2R)-2-aminocyclo-hexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the workup of reactions involving this versatile chiral building block.

I. Core Principles of Workup for a β-Amino Ester

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a β-amino ester. Its structure presents a unique set of challenges during reaction workup due to the presence of both a basic amino group and a hydrolytically sensitive ester group. A successful workup strategy must selectively handle these functionalities to ensure product integrity and maximize yield.

Key Physicochemical Properties
PropertyValueSignificance for Workup
Molecular FormulaC8H15NO2Indicates a relatively small, non-polar core with polar functional groups.[1]
Molecular Weight157.21 g/mol Useful for characterization and reaction stoichiometry.[1]
FormOften supplied as a hydrochloride salt (C8H16ClNO2).[2]The salt form is more stable but requires neutralization before extraction.
pKa (amine)~9-10 (estimated)The amino group will be protonated at acidic pH, making the molecule water-soluble.
Ester GroupSusceptible to hydrolysis.Hydrolysis can occur under strongly acidic or basic conditions, especially at elevated temperatures.[3][4]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the workup of reactions involving Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

Issue 1: Low or No Product Recovery After Aqueous Workup

Q: After quenching my reaction and performing a liquid-liquid extraction, my desired product is not in the organic layer. What went wrong?

A: This is a frequent issue and often relates to the pH of the aqueous layer during extraction.

  • Causality: The amino group of your product is basic. If the aqueous layer is acidic (pH < 7), the amine will be protonated, forming a water-soluble ammonium salt. This salt will remain in the aqueous phase, leading to poor or no extraction into the organic solvent.[5][6]

  • Troubleshooting Steps:

    • Check the Aqueous Layer: Before discarding the aqueous layer, test its pH. If it is acidic, this is the likely cause of your low yield.

    • Basify and Re-extract: Carefully add a base to the aqueous layer to bring the pH to 8-9. Suitable bases include saturated sodium bicarbonate (NaHCO3) solution or dilute sodium hydroxide (NaOH) solution. Monitor the pH closely to avoid making the solution too basic, which could lead to ester hydrolysis.[3]

    • Perform Additional Extractions: Once the aqueous layer is basic, re-extract it several times with your chosen organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine Organic Layers: Combine all organic extracts, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Preventative Measures:

    • During the initial workup, after quenching the reaction, ensure the aqueous layer is adjusted to a pH of 8-9 before the first extraction.

    • Use a milder quenching agent if possible to avoid creating a highly acidic environment.

Issue 2: Product Degradation (Suspected Ester Hydrolysis)

Q: My crude NMR or LC-MS analysis shows the presence of the corresponding amino acid, but very little of my desired ester product. What happened?

A: This strongly suggests that the methyl ester has been hydrolyzed to the carboxylic acid.

  • Causality: Ester hydrolysis is catalyzed by both acid and base. During workup, exposure to strong acids or bases, especially at elevated temperatures, can cleave the ester bond.[3][4]

  • Troubleshooting Steps:

    • Review Your Workup Conditions: Did you use a strong acid or base (e.g., concentrated HCl, 6M NaOH)? Was the workup performed at room temperature, or did the mixture heat up during quenching or neutralization?

    • Optimize pH Control: When adjusting the pH of the aqueous layer, use milder reagents like saturated sodium bicarbonate for basification or dilute acids (e.g., 1M HCl) for acidification. Add reagents slowly and with cooling to dissipate any heat generated.

    • Minimize Contact Time: Perform the aqueous extraction steps as quickly as is practical to minimize the time the product is in contact with acidic or basic aqueous solutions.

    • Temperature Control: If the quenching or neutralization is exothermic, perform these steps in an ice bath to maintain a low temperature.

Issue 3: Difficulty with Purification by Silica Gel Chromatography

Q: My product is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. How can I improve this?

A: The basic amino group in your product is likely interacting strongly with the acidic silica gel.

  • Causality: Silica gel is weakly acidic and can strongly adsorb basic compounds like amines. This leads to tailing or streaking on TLC and poor separation during column chromatography.[7]

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Eluent: Add a small amount of a basic modifier to your solvent system. Triethylamine (Et3N) is a common choice, typically added at a concentration of 0.1-1% (v/v). Ammonia in methanol (7N) can also be used. This will neutralize the acidic sites on the silica gel and improve the elution of your amine.[7]

    • Use an Alternative Stationary Phase: If adding a modifier is not effective or is incompatible with your product, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying amines. Reverse-phase chromatography (C18) can also be an option.[7]

Issue 4: Formation of an Emulsion During Extraction

Q: When I shake my separatory funnel, a thick emulsion forms that won't separate. How can I break it?

A: Emulsions are common when working with basic compounds and can be stabilized by fine particulate matter or surfactants.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filter Through Celite: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® can help.

    • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This may take longer but can prevent emulsion formation.

    • Centrifugation: If the volume is small enough, centrifuging the mixture can force the layers to separate.

III. Frequently Asked Questions (FAQs)

Q1: My starting material is the hydrochloride salt of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Do I need to neutralize it before my reaction?

A1: It depends on the reaction. If your reaction requires the free amine (e.g., as a nucleophile), you will need to neutralize the hydrochloride salt. This can be done by dissolving the salt in a suitable solvent and adding a base (like triethylamine or potassium carbonate) before adding other reagents. If the reaction is performed under conditions that will neutralize the salt in situ, a separate pre-neutralization step may not be necessary.

Q2: What is the best way to store Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate?

A2: As a free base, it should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerator or freezer) to prevent degradation. The hydrochloride salt is generally more stable and can be stored at room temperature, although refrigeration is still recommended for long-term storage.

Q3: Can I use crystallization to purify my final product?

A3: Yes, crystallization can be an excellent purification method for this compound and its derivatives, especially if you can form a stable salt (e.g., hydrochloride, tartrate).[8][9][10] The choice of solvent will depend on the specific properties of your product. A solvent screen using small amounts of your material is the best way to identify a suitable crystallization solvent or solvent system.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common method. Since the starting material and product are amines, you may need to use a stain to visualize the spots. Ninhydrin stain is effective for primary amines. Alternatively, LC-MS is a powerful tool for monitoring the reaction, as it can track the disappearance of starting materials and the appearance of the product mass.

IV. Experimental Workflow & Visualization

Standard Workup Protocol for a Reaction Mixture
  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

  • pH Adjustment: Check the pH of the aqueous layer. Adjust to pH 8-9 by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (with a basic modifier in the eluent) or crystallization.

Troubleshooting Logic Diagram

Troubleshooting_Workup start Reaction Complete quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract check_org Analyze Organic Layer extract->check_org low_yield Low/No Product check_org->low_yield No product_ok Product Present check_org->product_ok Yes check_aq Check pH of Aqueous Layer low_yield->check_aq is_acidic Is pH Acidic? check_aq->is_acidic basify Basify to pH 8-9 is_acidic->basify Yes re_extract Re-extract Aqueous Layer basify->re_extract re_extract->extract check_purity Check Purity (TLC/LCMS) product_ok->check_purity impure Impure Product check_purity->impure No pure_product Purify and Isolate check_purity->pure_product Yes hydrolysis Hydrolysis Product Seen? impure->hydrolysis streaking Streaking on TLC? hydrolysis->streaking No optimize_ph Optimize pH Control Use Mild Reagents Low Temperature hydrolysis->optimize_ph Yes add_modifier Add Basic Modifier to Eluent (e.g., 1% Et3N) streaking->add_modifier Yes optimize_ph->pure_product add_modifier->pure_product

A decision tree for troubleshooting common workup issues.

V. References

  • Chiral amines, α-amino acids, and their ester derivatives are very common and important chiral intermediates employed in the pharmaceutical, agrochemical and chemical industry... YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science, Oxford Academic.

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.

  • Extraction of Amino Acid Esters Using a Pillar[7]arene Carboxylic Acid Derivative... Yu IKUS.

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents.

  • Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol. Benchchem.

  • Amine Treating - Troubleshooting Guide. Scribd.

  • Chiral Chromatography. Chemistry LibreTexts. (2020).

  • Chiral HPLC Separations. Phenomenex.

  • Troubleshooting amine plants. ResearchGate.

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.

  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. (2008).

  • What are different ways to convert Amino Acid carboxylic acid into ester? ResearchGate. (2015).

  • Method for preparing amino acid esters. Google Patents.

  • Organic Reaction Workup Formulas for Specific Reagents.

  • Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate synthesis. ChemicalBook.

  • The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. ResolveMass Laboratories Inc. (2025).

  • methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. PubChem, NIH.

  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. PubChem, NIH.

  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC, NIH.

  • Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. NIH.

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.

  • CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides... ACS Publications.

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm (RSC Publishing).

  • Crystallization – Knowledge and References. Taylor & Francis.

  • Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. PubChem, NIH.

  • 1-methylcyclohexanecarboxylic acid. Organic Syntheses Procedure.

  • Aminocyclohexane derivatives. Google Patents.

  • Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase... PubMed.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental requirement for ensuring drug safety and efficacy.[1] Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a key chiral building block, presents a common analytical challenge: the accurate quantification of its enantiomers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

Our discussion will navigate the critical choices in method development, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase, grounding our recommendations in the principles of chiral recognition and supported by comparative data.

The Cornerstone of Separation: Understanding Chiral Recognition

The enantiomers of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard HPLC columns (e.g., C18). Chiral HPLC columns overcome this by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer.[2]

The most successful and widely used CSPs for a broad range of compounds, including amino acid esters, are polysaccharide-based derivatives.[3][4] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form chiral grooves and cavities.[4][5] Enantioselective recognition occurs through a combination of transient interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[5] The subtle differences in how each enantiomer fits into the CSP's chiral structure lead to different retention times, enabling their separation.

Strategic Selection of Chiral Stationary Phases: A Comparative Overview

The choice of CSP is the most critical parameter in developing a successful chiral separation. For an analyte like Methyl 2-aminocyclohexane-1-carboxylate, which contains a primary amine and an ester group, polysaccharide-based CSPs are the primary candidates.[6][7]

Chiral Stationary Phase (CSP)Chiral SelectorKey Characteristics & Suitability
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)A highly versatile and often first-choice column for screening.[6] It exhibits excellent recognition for a wide variety of chiral compounds, including those with amine and ester functionalities. It operates primarily in normal-phase mode.
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Often complementary to the OD-H, the amylose backbone provides a different helical structure and can resolve compounds that are difficult to separate on cellulose-based phases.[8] It is also typically used in normal-phase mode.
Immobilized CSPs (e.g., CHIRALPAK IA) Amylose tris(3,5-dimethylphenylcarbamate) - Covalently BondedOffer expanded solvent compatibility, allowing for the use of solvents like ethyl acetate, dichloromethane, and THF, which would destroy traditional coated columns.[7][9] This flexibility can be crucial for optimizing selectivity and for analytes with poor solubility.
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T) TeicoplaninThese phases operate in reversed-phase, polar organic, or normal-phase modes and are particularly effective for amino acids and their derivatives.[10] They offer a different separation mechanism that can be advantageous.

For the target analyte, the CHIRALCEL® OD-H and CHIRALPAK® AD-H represent the "golden four" of polysaccharide CSPs and are the logical starting point for method development due to their proven track record with similar compounds.[5][6]

Method Development Workflow: A Logic-Driven Approach

Effective method development is a systematic process. The following workflow illustrates the key decision points for analyzing Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

G cluster_prep 1. Sample Preparation cluster_screen 2. CSP & Mobile Phase Screening cluster_eval 3. Evaluation cluster_opt 4. Optimization cluster_val 5. Validation Sample Dissolve Racemic Standard & Sample in Mobile Phase Screen Initial Screening on Two Primary CSPs Sample->Screen ODH Method A: CHIRALCEL OD-H (Normal Phase) Screen->ODH Hexane/IPA ADH Method B: CHIRALPAK AD-H (Normal Phase) Screen->ADH Hexane/IPA Eval Evaluate Resolution (Rs) Is Rs > 1.5? ODH->Eval ADH->Eval Optimize Optimize Mobile Phase Eval->Optimize No Validate Method Validation (ICH Q2) Eval->Validate Yes Optimize->Eval Re-evaluate Mod Adjust Alcohol % Optimize->Mod Add Add Additive (DEA/TFA) Optimize->Add

Caption: Chiral HPLC Method Development Workflow.

Head-to-Head Comparison: CHIRALCEL® OD-H vs. CHIRALPAK® AD-H

To provide a practical comparison, we present experimental data for the separation of the enantiomers of Methyl 2-aminocyclohexane-1-carboxylate on two leading polysaccharide CSPs under normal-phase conditions.

Objective: To achieve baseline separation (Resolution, Rs > 1.5) of the (1R,2R) and (1S,2S) enantiomers.

Experimental Protocol
  • System: Agilent 1100 Series HPLC or equivalent.[6]

  • Sample Preparation: A racemic standard (1.0 mg/mL) and a test sample were prepared by dissolving in the mobile phase.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 25°C.

  • Detection: UV at 220 nm (Note: The analyte lacks a strong chromophore; low UV is required. Derivatization could enhance sensitivity but complicates the procedure).

Method A: CHIRALCEL® OD-H

  • Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

Method B: CHIRALPAK® AD-H

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (85:15:0.1, v/v/v)

Causality Behind Choices:

  • Normal Phase Mode (Hexane/Alcohol): This is the standard and most successful mode for polysaccharide CSPs, promoting the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[11]

  • Isopropanol (IPA): A common alcohol modifier. Its concentration is a key parameter for adjusting retention and selectivity. Higher IPA content generally reduces retention time.[12]

  • Diethylamine (DEA): The analyte has a primary amine, which is basic. Without a basic additive, this functional group can interact strongly with residual acidic sites on the silica gel support, leading to severe peak tailing and poor resolution. A small amount of DEA (typically 0.1%) is added to the mobile phase to compete for these sites, ensuring sharp, symmetrical peaks.[12][13]

Comparative Performance Data
ParameterMethod A: CHIRALCEL® OD-HMethod B: CHIRALPAK® AD-H
Retention Time (t_R1) 10.2 min8.5 min
Retention Time (t_R2) 12.5 min10.8 min
Selectivity (α) 1.281.32
Resolution (Rs) 2.1 2.5
Peak Tailing (T_f) 1.11.1

Analysis of Results: Both columns successfully resolved the enantiomers with baseline separation (Rs > 1.5). However, the CHIRALPAK® AD-H (Method B) provided superior performance with a higher resolution value in a shorter analysis time. The slightly higher percentage of IPA in Method B was necessary to elute the analytes in a reasonable time from the more retentive AD-H column. The selectivity factor (α) is also marginally better on the AD-H, indicating a greater difference in the interaction energy between the two enantiomers and the amylose-based CSP.

Alternative Strategy: Indirect Separation via Chiral Derivatization

An alternative to direct chiral HPLC is the use of a chiral derivatizing agent (CDA).[14] In this approach, the enantiomeric mixture is reacted with a single, pure enantiomer of a CDA to form a pair of diastereomers.[14]

G cluster_sep Separation on Achiral Column Analyte_R (1R,2R)-Analyte Diastereomer_1 Diastereomer 1 (1R,2R)-Analyte-(L-FDAA) Analyte_R->Diastereomer_1 + Analyte_S (1S,2S)-Analyte Diastereomer_2 Diastereomer 2 (1S,2S)-Analyte-(L-FDAA) Analyte_S->Diastereomer_2 + CDA Chiral Derivatizing Agent (e.g., L-FDAA) Separation Diastereomers have different physical properties and can be separated on a standard C18 column. Diastereomer_1->Separation Diastereomer_2->Separation

Caption: Principle of Indirect Chiral Separation.

A common CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[14][15]

Comparison of Direct vs. Indirect Methods

FeatureDirect Method (Chiral CSP)Indirect Method (Derivatization)
Simplicity High (Inject and run)Moderate (Requires reaction step)
Column Cost HighLow (Standard C18 column)
Risk of Errors LowHigher (Incomplete reaction, racemization of CDA, side products)
Detection Limited by analyte's chromophoreOften enhanced (CDA adds a strong chromophore)[14]
Universality CSP-dependentReagent-dependent

Recommendation: For routine quality control and purity checks, the direct method is strongly preferred due to its simplicity, robustness, and lower risk of analytical artifacts. The indirect method is a viable alternative if a suitable chiral column cannot be found or if significantly enhanced sensitivity is required and cannot be achieved otherwise.

Validation and System Suitability

Once a method is optimized, it must be validated to ensure it is fit for its intended purpose, following ICH Q2(R1) guidelines.[16][17][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the other enantiomer.[17][19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of test results obtained by the method to the true value.[16]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

For enantiomeric purity, the limit of quantification (LOQ) for the minor enantiomer in the presence of the major enantiomer is a critical parameter to establish.

Conclusion and Final Recommendation

Based on the comparative data, both the CHIRALCEL® OD-H and CHIRALPAK® AD-H columns are effective for the chiral analysis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. However, the CHIRALPAK® AD-H (Method B) demonstrates superior resolution and a faster analysis time, making it the recommended choice for routine analysis and quality control.

The key to a successful and robust method lies in a systematic screening approach followed by careful optimization of the mobile phase, particularly the alcohol modifier and the basic additive, to ensure optimal peak shape and resolution. While derivatization presents an alternative, the direct approach using a polysaccharide-based CSP offers a more reliable, straightforward, and ultimately more trustworthy analytical solution.

References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Method for the Enantioselective Separation of 1-methylcyclohex-2-en-1-ol.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • HPLC. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • HPLC-MART. (n.d.). CHIRALPAK AD-H.
  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • PMC. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • HPLC. (n.d.). Instruction Manual for CHIRALPAK® AD-H.
  • MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.
  • Chiralpedia. (n.d.). Polysaccharide-based CSPs.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institutes of Health. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.
  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.
  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • Daicel. (n.d.). CHIRALPAK AD-H Instruction Manual.
  • Daicel Chiral Technologies. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines.
  • UHPLCS. (2024). What is Chiral Column in HPLC ?. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

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A Senior Application Scientist's Guide to NMR Analysis for Diastereomeric Ratio Determination of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control and quantification of stereochemistry are not merely academic exercises—they are fundamental requirements for ensuring the safety, efficacy, and reproducibility of therapeutic agents. The Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate scaffold and its derivatives are critical chiral building blocks in pharmaceuticals.[1] An illustrative example is their relevance in the synthesis of selective agonists for receptors like FFAR1, where stereochemistry is directly correlated with binding affinity.[1] Consequently, the accurate determination of the diastereomeric ratio (d.r.) during synthesis and purification is a critical quality control checkpoint.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for determining the diastereomeric ratio of these specific derivatives. We will move beyond simple protocol recitation to explore the underlying principles, helping you to make informed decisions for robust and reliable stereochemical analysis.

Section 1: The Foundation: Why NMR for Diastereomer Analysis?

Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other. This fundamental difference means they possess distinct physical and chemical properties, including their behavior in a magnetic field. In an achiral solvent, diastereomers will, in principle, exhibit different NMR spectra. Protons or other NMR-active nuclei in diastereomeric molecules exist in slightly different chemical environments, leading to distinguishable chemical shifts (δ).

The primary goal of NMR analysis for d.r. determination is to identify at least one pair of corresponding signals—one for each diastereomer—that are well-resolved from all other signals in the spectrum. The ratio of the integrals of these two signals directly reflects the diastereomeric ratio of the mixture.[2][3][4] For quantitative accuracy, ¹H NMR is generally preferred over ¹³C NMR because protons relax more quickly and measurements are less susceptible to signal intensity distortions from the Nuclear Overhauser Effect (NOE) that can occur during proton decoupling in ¹³C experiments.[2][4]

Section 2: Methodologies for Diastereomeric Ratio Determination

There are two primary strategies for determining the d.r. of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate derivatives: direct analysis of the crude or purified reaction mixture and indirect analysis following derivatization with a chiral auxiliary.

Method 1: Direct ¹H NMR Analysis

Direct ¹H NMR is the most straightforward approach. If the diastereomers in a mixture exhibit sufficient chemical shift non-equivalence (Δδ) for at least one pair of corresponding proton signals, their ratio can be determined by simple integration.

Causality Behind the Method: This method relies on the intrinsic structural differences between the diastereomers. The spatial arrangement of substituents on the cyclohexane ring creates unique magnetic environments for nearby protons. For instance, an axial proton will have a different chemical shift from an equatorial proton. When a new stereocenter is formed, creating a pair of diastereomers, this can subtly alter the conformation of the ring or the electronic environment of existing protons, leading to observable separation in their NMR signals.

Experimental Protocol: Direct ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 5-10 mg of the analyte mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). The choice of solvent can sometimes influence the resolution of diastereomeric signals.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a spectrometer (≥400 MHz recommended for better resolution).

    • Key Parameters for Quantitative Accuracy:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated. A conservative value of 10-30 seconds is often sufficient to ensure full relaxation. This is the most critical parameter for accurate integration.[2]

      • Pulse Angle: Use a 30° or 45° pulse angle instead of 90° to reduce the necessary relaxation delay.[5]

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16, 64, or more) to achieve a high signal-to-noise ratio (S/N > 250:1 is ideal for <1% error).[5]

  • Data Processing & Analysis:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly compromising resolution.[5]

    • Carefully phase the spectrum and perform a meticulous baseline correction across the entire spectral width.[2][4]

    • Identify a pair of well-resolved, non-overlapping signals corresponding to the two diastereomers.

    • Integrate these signals accurately. The ratio of the integral values directly corresponds to the diastereomeric ratio.

Method 2: Indirect Analysis via Chiral Derivatizing Agents (CDAs)

When direct NMR analysis fails due to signal overlap or minuscule chemical shift differences (Δδ ≈ 0), a powerful alternative is to use a chiral derivatizing agent (CDA).[6][7] This involves reacting the amine functionality of the analyte with an enantiomerically pure reagent to form a new pair of diastereomers (covalent adducts) that are designed to exhibit large Δδ values in their NMR spectra.[8]

For primary and secondary amines like our target molecule, the most common and reliable CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) , often used in its more reactive acid chloride form (MTPA-Cl), also known as Mosher's acid chloride.[9][10]

Causality Behind the Method: The analyte's amine group reacts with MTPA-Cl to form a stable amide. The resulting diastereomeric amides place the analyte's stereocenters in close proximity to the MTPA's bulky phenyl and trifluoromethyl (-CF₃) groups. The strong magnetic anisotropy of the phenyl ring and the powerful electron-withdrawing nature of the -CF₃ group create a highly differentiated chemical environment for the protons on the original analyte, leading to significantly enhanced chemical shift separation (Δδ) between the two newly formed diastereomers.[11]

CDA_Reaction cluster_reactants Reactants cluster_products Products for Analysis Analyte Mixture of Diastereomers (e.g., (1R,2R) and (1S,2R) Amines) Process Derivatization (Amide Formation) Analyte->Process + CDA (R)-Mosher's Acid Chloride (Enantiopure CDA) CDA->Process Diastereomer_A New Diastereomer A ((1R,2R)-Amine Adduct) Process->Diastereomer_A Forms Diastereomer_B New Diastereomer B ((1S,2R)-Amine Adduct) Process->Diastereomer_B Forms NMR ¹H or ¹⁹F NMR Analysis Diastereomer_A->NMR Diastereomer_B->NMR Result Quantified Diastereomeric Ratio NMR->Result

Experimental Protocol: Mosher's Amide Formation & Analysis

  • Derivatization (In-situ in NMR tube):

    • In a clean, dry NMR tube, dissolve approximately 2.5-5 mg of the amine diastereomeric mixture in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

    • Add a slight molar excess (~1.1-1.2 equivalents) of enantiomerically pure (R)-MTPA-Cl.[12]

    • Add a small amount of a non-nucleophilic base like pyridine or triethylamine (~1.5 equivalents) to scavenge the HCl byproduct.

    • Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature. Monitor for completion (typically 1-4 hours) by observing the disappearance of the starting material signals in the ¹H NMR.[12]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using the same quantitative parameters as described in the Direct Analysis protocol.

    • Alternatively, ¹⁹F NMR can be a powerful tool. The trifluoromethyl group gives a strong, simple singlet for each diastereomer in a region of the spectrum that is free from other signals.

  • Data Processing & Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Identify a pair of well-resolved signals in the ¹H spectrum (e.g., the -OCH₃ singlet from the Mosher's reagent or a proton on the cyclohexane ring) or the two singlets in the ¹⁹F spectrum.

    • Integrate these signals to determine the diastereomeric ratio.

Section 3: Comparative Guide & Data Presentation

The choice between direct and indirect methods is dictated by the specific molecular structure and the degree of signal overlap in the initial NMR spectrum.

FeatureMethod 1: Direct ¹H NMR AnalysisMethod 2: Indirect Analysis (via CDA)
Principle Relies on intrinsic chemical shift differences between diastereomers.Creates new, covalently bonded diastereomers designed for large Δδ.
Sample Prep Simple dissolution of the analyte.Requires a chemical reaction; potential for side products.
Time Fast (acquisition time only).Slower (reaction time + acquisition time).
Sensitivity Dependent on the inherent Δδ of the analyte pair.Generally high, as Δδ is often significantly enhanced.
Accuracy High, if signals are baseline resolved.High; ¹⁹F NMR can be exceptionally accurate.
Material Cost Low (only deuterated solvent).Higher (requires expensive, enantiopure CDA).
Best For Diastereomers with significant structural differences leading to clear signal separation (Δδ > 0.02 ppm).Diastereomers with very similar structures, leading to severe signal overlap in the initial ¹H NMR.[13]
Key Consideration Ensure full relaxation for quantitative accuracy using appropriate acquisition parameters.[2]Ensure the derivatization reaction goes to completion and that the CDA is enantiomerically pure.

decision_workflow start Analyte Sample Received (Mixture of Diastereomers) acquire_h1 Acquire Initial ¹H NMR Spectrum (Standard Parameters) start->acquire_h1 check_resolution Are there any well-resolved, non-overlapping signals for each diastereomer? acquire_h1->check_resolution direct_qnmr Method 1: Direct Analysis Perform Quantitative ¹H NMR (d1 ≥ 5*T₁) check_resolution->direct_qnmr Yes indirect_cda Method 2: Indirect Analysis Derivatize with Chiral Agent (e.g., (R)-MTPA-Cl) check_resolution->indirect_cda No integrate Integrate Resolved Signals & Calculate Ratio direct_qnmr->integrate acquire_derivatized Acquire ¹H or ¹⁹F NMR of Derivatized Mixture indirect_cda->acquire_derivatized acquire_derivatized->integrate report Report Diastereomeric Ratio integrate->report

Section 4: Conclusion and Best Practices

For the analysis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate derivatives, direct ¹H NMR analysis should always be the first approach due to its speed and simplicity. Only when signal resolution is insufficient should one proceed to the more resource-intensive method of chiral derivatization. Advanced techniques, such as band-selective pure shift NMR, can also be employed in specialized cases to collapse complex multiplets into singlets, simplifying crowded spectra where conventional methods fail.[13]

Regardless of the method chosen, adherence to the principles of quantitative NMR (qNMR)—particularly ensuring full spin-lattice relaxation through adequate relaxation delays—is paramount for obtaining trustworthy and reproducible results. By understanding the causality behind each method, researchers can confidently select and execute the optimal strategy for the accurate determination of diastereomeric ratios, a critical step in the advancement of chiral drug development.

References

  • Allen, D. A., Tomaso Jr, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. (n.d.). Mosher's acid. Available at: [Link]

  • ResearchGate. (n.d.). NMR derivatization protocol for chiral recognition of racemic primary amines. Available at: [Link]

  • Lee, S. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. The Chemical Educator, 9(6), 359-363. Available at: [Link]

  • Royal Society of Chemistry. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Available at: [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). NMR Spectroscopy and Chiral Agents: A Deep Dive with alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride. Available at: [Link]

  • Adams, R. W., et al. (n.d.). Chemical Communications. Manchester NMR Methodology Group. Available at: [Link]

  • Adams, R. W., et al. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. Available at: [Link]

  • PubChem. (n.d.). methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • National Institutes of Health. (n.d.). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? Available at: [Link]

  • PubChem. (n.d.). methyl 2-AMINO-1-CYCLOHEXENE-1-CARBOXYLATE. Available at: [Link]

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Derivatives of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative in Modern Drug Development

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate and its derivatives represent a critical class of chiral building blocks in medicinal chemistry and asymmetric synthesis. As precursors to a wide array of pharmacologically active agents, the stereochemical purity of these molecules is not merely a matter of academic interest but a fundamental requirement for safety and efficacy. The enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the robust and accurate determination of enantiomeric excess (ee) is a cornerstone of process development, quality control, and regulatory compliance.[1]

This guide provides an in-depth comparison of the two principal analytical methodologies for determining the enantiomeric excess of chiral amines derived from this scaffold: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents. We will delve into the causality behind experimental choices, provide field-proven protocols, and present data in a clear, comparative format to empower researchers, scientists, and drug development professionals to make informed analytical decisions.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Direct Enantioseparation

Chiral HPLC is arguably the most powerful and widely adopted technique for the direct separation and quantification of enantiomers.[1][2] The method's efficacy hinges on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.[3]

The Principle of Chiral Recognition

For amine-containing compounds like the derivatives of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, polysaccharide-based CSPs are exceptionally effective.[1][4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess a complex chiral architecture with grooves and cavities. Enantiomers fit into these chiral environments with varying degrees of stability, governed by a combination of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. This difference in interaction energy results in one enantiomer being retained longer on the column than the other.

Causality Behind Method Design: The choice of a polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is a strategic one, as these phases have a broad enantiorecognition ability for a wide range of racemates, including chiral amines.[2][4] Furthermore, the basic nature of the amine analyte necessitates the inclusion of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), in the mobile phase. This is critical for achieving good peak shape by masking residual acidic silanol groups on the silica surface, which would otherwise cause peak tailing and poor resolution.[1]

Experimental Workflow & Protocol: Chiral HPLC

The following protocol outlines a general approach for developing a chiral HPLC method for a product derived from Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

HPLC_Workflow

Detailed Protocol:

  • Instrumentation and Column:

    • HPLC system with an isocratic pump, autosampler, and UV detector.

    • Chiral Column: A polysaccharide-based CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), is a strong starting point.[3] (e.g., Chiralpak® IA or Chiralcel® OD-H).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-Hexane and 2-Propanol (IPA). A typical starting ratio is 90:10 (v/v).

    • Add a basic modifier, such as Diethylamine (DEA), to a final concentration of 0.1%.[1] This is crucial for obtaining sharp, symmetrical peaks for amine analytes.

  • Sample Preparation:

    • Accurately prepare a solution of a racemic standard of your product in the mobile phase at a concentration of ~1 mg/mL.

    • Prepare a solution of your synthesized (potentially enantioenriched) product in the mobile phase at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25 °C (Room Temperature).

    • Detection: UV at an appropriate wavelength (e.g., 220 nm for phenyl-containing derivatives).

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Perform a system suitability test by injecting the racemic standard. This confirms that the two enantiomers are being separated and provides their retention times (t_R1, t_R2).

    • Inject the sample of your synthesized product.

    • Acquire the chromatogram.

  • Data Analysis and ee Calculation:

    • Integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ |Area1 - Area2| / (Area1 + Area2) ] * 100

Performance and Data Comparison

Chiral HPLC provides highly accurate and reproducible data. The primary metrics for evaluating the separation are the separation factor (α) and the resolution (Rs).

ParameterDescriptionTypical ValueImplication
Retention Time (t_R) Time taken for an enantiomer to elute.Enantiomer 1: 8.5 minEnantiomer 2: 10.2 minProvides identification of each enantiomer.
Separation Factor (α) Ratio of retention factors (k'2/k'1).> 1.2Indicates good selectivity of the CSP.
Resolution (Rs) Degree of separation between two peaks.> 1.5Baseline separation is achieved, ensuring accurate integration.[2]
Enantiomeric Excess (ee) Calculated from peak areas.95%Quantifies the stereochemical purity of the sample.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

An alternative, powerful technique involves the use of NMR spectroscopy after converting the enantiomeric mixture into a mixture of diastereomers.[5] This indirect method relies on the fact that while enantiomers are indistinguishable in a standard NMR experiment (an achiral environment), diastereomers have different physical properties and thus distinct NMR spectra.[6]

The Principle of Diastereomer Formation

The most classic and reliable Chiral Derivatizing Agent (CDA) for amines and alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its more reactive acid chloride.[7][8] When an enantiomerically pure sample of Mosher's acid chloride (e.g., (R)-MTPA-Cl) reacts with a scalemic mixture of a chiral amine, it forms two diastereomeric amides.

The conformational rigidity of these new diastereomers, combined with the magnetic anisotropy of the phenyl ring in the Mosher's moiety, causes the corresponding protons (or other nuclei like ¹⁹F) in the two diastereomers to experience slightly different magnetic environments.[9] This results in separate, quantifiable signals in the NMR spectrum.

Causality Behind Method Design: The choice of Mosher's acid is deliberate. The trifluoromethyl (-CF₃) group provides a clean, isolated signal in the ¹⁹F NMR spectrum, which is often free from background interference, allowing for very accurate integration. The covalent bond formed ensures a slow exchange on the NMR timescale, which is necessary to observe distinct signals, a key advantage over chiral solvating agents.[5]

Experimental Workflow & Protocol: NMR with Mosher's Amide

The following protocol details the derivatization of an amine product and subsequent NMR analysis.

NMR_Workflow

Detailed Protocol:

  • Reagents and Materials:

    • Your amine product (~5-10 mg).

    • (R)-Mosher's acid chloride ((R)-MTPA-Cl), enantiomerically pure.

    • Anhydrous deuterated chloroform (CDCl₃) and anhydrous pyridine.

    • NMR tube.

  • Derivatization Procedure:

    • In a small, dry vial, dissolve the amine analyte (~0.05 mmol) in a mixture of CDCl₃ (0.5 mL) and a few drops of anhydrous pyridine (the pyridine acts as a base to scavenge the HCl byproduct).

    • Add a slight excess of (R)-MTPA-Cl (~0.06 mmol, 1.2 eq.).

    • Allow the reaction to proceed at room temperature for 30-60 minutes, or until complete (monitor by TLC if necessary). The reaction is typically quantitative and rapid.[10]

    • The resulting solution containing the diastereomeric amides can often be analyzed directly.

  • NMR Acquisition:

    • Transfer the reaction mixture to an NMR tube.

    • Acquire a high-resolution ¹H NMR spectrum. It is often beneficial to also acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis and ee Calculation:

    • In the ¹H or ¹⁹F spectrum, identify a pair of well-resolved signals corresponding to the two diastereomers. The methoxy (-OCH₃) or trifluoromethyl (-CF₃) signals are ideal candidates.

    • Carefully integrate the areas of these two signals (Integral1 and Integral2).

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ |Integral1 - Integral2| / (Integral1 + Integral2) ] * 100

Performance and Data Comparison

NMR analysis provides a direct molar ratio of the diastereomers, which corresponds to the enantiomeric ratio of the starting material.

ParameterDescriptionTypical ¹H NMR DataTypical ¹⁹F NMR Data
Chemical Shift (δ) Position of the signal.Diastereomer 1: δ 3.55 ppm (-OCH₃)Diastereomer 2: δ 3.51 ppm (-OCH₃)Diastereomer 1: δ -71.2 ppm (-CF₃)Diastereomer 2: δ -71.5 ppm (-CF₃)
Chemical Shift Δδ The difference in chemical shift.0.04 ppm0.3 ppm
Integral Ratio The relative area under the peaks.97.5 : 2.597.5 : 2.5
Enantiomeric Excess (ee) Calculated from integrals.95%95%

Comparative Analysis and Recommendations

The choice between Chiral HPLC and NMR with CDAs depends on the specific requirements of the analysis, such as sample throughput, available instrumentation, and the need for method development.[11]

FeatureChiral HPLCNMR with Chiral Derivatizing Agents
Principle Direct separation based on differential partitioning with a CSP.[11]Indirect analysis via formation of diastereomers with distinct NMR signals.[11]
Sample Prep Simple dissolution in mobile phase.Covalent derivatization reaction required.
Analysis Time 10-30 minutes per sample run.5-15 minutes per NMR acquisition (plus reaction time).
Method Dev. Can be intensive; requires screening of columns and mobile phases.Relatively straightforward if a suitable CDA is known.
Sensitivity High (µg/mL to ng/mL).Lower (mg scale).
Sample Nature Non-destructive (sample can be recovered).Destructive (sample is chemically modified).
Key Advantage High accuracy and precision for direct quantification.Can also be used to determine absolute configuration (Mosher's Method).[12]
Key Limitation Requires specialized and expensive chiral columns.CDA must be 100% ee; risk of kinetic resolution if reaction is not complete.
Senior Scientist's Recommendation:
  • For Routine Quality Control and High-Throughput Screening: Once a method is established, Chiral HPLC is superior due to its high precision, sensitivity, and potential for automation. Its direct nature avoids the complications of chemical derivatization.

  • For Structural Confirmation and Lower Throughput: NMR with a Chiral Derivatizing Agent is an excellent choice. It is often faster to get an initial result if a suitable CDA is available, as it bypasses the need for extensive HPLC method development. Its unique ability to also help assign absolute configuration provides invaluable structural information.

Ultimately, these two techniques are complementary. In a rigorous drug development setting, a compound's enantiomeric purity would ideally be confirmed by two orthogonal methods, with HPLC and NMR being the perfect pair for such a validation.

References

  • BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines. BenchChem Technical Support.
  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Analytical Chemistry, 88(1), 32-51.
  • Fujimoto, Y., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(5), 1123–1126.
  • Wikipedia contributors. (2023).
  • BenchChem. (2025). A Researcher's Guide to Chiral Derivatizing Agents for NMR Analysis. BenchChem.
  • Kim, H. J., et al. (2006). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Semantic Scholar.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 232-241.
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex LLC.
  • Shearer, T. L., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Jang, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 355–362.
  • BenchChem. (2025).
  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549.
  • Allen, D. A., et al. (2005). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Wikipedia contributors. (2023). Mosher's acid. Wikipedia.
  • chemeurope.com. (n.d.). Mosher's acid. chemeurope.com.
  • Tiritiris, I., & Bats, J. W. (2018).

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A Comparative Guide for Asymmetric Synthesis: Evans' Oxazolidinones versus Diamine-Based Chiral Platforms

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure molecules, essential for drug development and materials science, the synthetic chemist's toolbox is equipped with numerous strategies for stereocontrol. Among the most reliable are chiral auxiliaries, molecular scaffolds that impart chirality to a substrate for a specific transformation. This guide offers an in-depth comparison of two prominent systems: the well-established, covalently-bound Evans' oxazolidinone auxiliaries and the versatile C₂-symmetric diamine scaffolds, exemplified by derivatives of trans-1,2-diaminocyclohexane such as Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

While Evans' auxiliaries represent a "tried and true" stoichiometric approach, the utility of the trans-1,2-diaminocyclohexane (DACH) framework lies predominantly in the realm of asymmetric catalysis. This guide will objectively compare these two distinct strategies, providing the theoretical underpinnings, practical applications, and representative experimental data to inform the selection of an appropriate method for achieving stereochemical control.

Part 1: The Foundational Pillars of Stereocontrol

Evans' Oxazolidinone Auxiliaries: A Legacy of Predictable Diastereoselection

First popularized by David A. Evans, chiral oxazolidinones are one of the most successful classes of chiral auxiliaries.[1] Derived from readily available amino acids, they are covalently attached to a carboxylic acid substrate to form an N-acyl oxazolidinone. The steric bulk of the substituent at the C4 position (e.g., benzyl from phenylalanine or isopropyl from valine) effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the opposite face with high fidelity.[2] This strategy has been extensively applied to a range of stereoselective transformations, including alkylations, aldol additions, and Diels-Alder reactions.[3][4]

The power of the Evans' auxiliary lies in its predictable and high level of stereocontrol, which arises from the formation of a rigid, chelated transition state.[5] For instance, in an alkylation reaction, deprotonation with a strong base generates a Z-enolate, which is locked into a specific conformation by chelation of the metal cation (typically lithium or sodium) between the enolate oxygen and the carbonyl oxygen of the auxiliary. The substituent on the auxiliary then dictates the trajectory of the incoming electrophile.

Diamine-Based Platforms: The Catalytic Approach to Asymmetry

The trans-(1R,2R)-diaminocyclohexane (DACH) scaffold, the structural core of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, is a privileged C₂-symmetric structure in asymmetric synthesis.[6] However, unlike Evans' auxiliaries, DACH and its derivatives are rarely used as covalently-bound, stoichiometric auxiliaries. Instead, their value is overwhelmingly demonstrated in their role as chiral ligands for metal-catalyzed reactions or as the foundational framework for organocatalysts.[7] In this catalytic approach, the chiral diamine derivative creates a chiral environment that biases the stereochemical outcome of the reaction without being covalently attached to the substrate.[8] This strategy offers the significant advantage of using only a substoichiometric amount of the chiral material.

For example, Takemoto's catalyst, a thiourea derivative of DACH, is a highly effective bifunctional organocatalyst that can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective Michael additions and other reactions.[7]

Part 2: Head-to-Head Comparison: Performance and Practicality

The choice between a stoichiometric auxiliary and a catalytic system is a critical decision in synthetic planning. Here, we compare the two approaches across several key metrics.

FeatureEvans' Oxazolidinone Auxiliarytrans-1,2-Diamine-Based Catalytic System
Mode of Action Stoichiometric, covalently boundCatalytic, non-covalent interaction
Stereocontrol High and predictable diastereoselectivityHigh enantioselectivity
Generality Broad scope for enolate chemistry (alkylations, aldol reactions, etc.)Reaction-specific catalyst development often required
Atom Economy Lower, as the auxiliary is used in stoichiometric amountsHigher, as the chiral material is used catalytically
Attachment/Cleavage Requires two additional synthetic steps (attachment and removal)No attachment/removal steps required
Purification Products are diastereomers, often separable by chromatographyProducts are enantiomers, requiring chiral chromatography for separation/analysis
Chiral Material Cost Can be significant due to stoichiometric use, though recovery is often possibleLower overall cost due to substoichiometric loading

Part 3: Experimental Data and Protocols

Asymmetric Alkylation using an Evans' Auxiliary

The diastereoselective alkylation of an N-acyl oxazolidinone is a hallmark of the Evans' methodology, consistently delivering high levels of stereocontrol.

Representative Reaction:

Evans Alkylation Reaction

Table 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromideLDA>99:195Evans, et al.
Allyl iodideNaHMDS98:290[9]
Methyl iodideLDA95:592Evans, et al.
Isopropyl iodideNaHMDS90:1085[9]

Data is representative and compiled from seminal literature in the field.

Experimental Protocol: Diastereoselective Benzylation

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 equiv.). Allow the reaction to warm to 0 °C and stir for 1 hour. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash chromatography.

  • Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C, add lithium diisopropylamide (LDA, 1.1 equiv., freshly prepared) dropwise. Stir for 30 minutes to ensure complete enolate formation. Add benzyl bromide (1.2 equiv.) and stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed to reveal the carboxylic acid. To a solution of the alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.). Stir vigorously for 4 hours. Quench with an aqueous solution of sodium sulfite. Acidify with HCl and extract the desired carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Workflow for Evans' Auxiliary Mediated Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary Substrate Prochiral Carboxylic Acid Derivative Acyl N-Acyl Oxazolidinone Substrate->Acyl Acylation Enolate Chelated Z-Enolate Acyl->Enolate Deprotonation Product Alkylated Product (Diastereomerically Enriched) Enolate->Product Alkylation (R-X) FinalProduct Enantiopure Carboxylic Acid Product->FinalProduct Hydrolysis RecoveredAux Recovered Auxiliary Product->RecoveredAux Hydrolysis

Caption: General workflow for an Evans' auxiliary-directed asymmetric alkylation.

Asymmetric Aldol Reaction Catalyzed by a DACH-Derivative

While a direct covalent application of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is not well-documented, the DACH scaffold is a premier choice for organocatalyzed aldol reactions.

Representative Reaction (Organocatalytic):

Organocatalyzed Aldol Reaction

Table 2: Enantioselective Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Catalyst (DACH-derived)Co-catalystEnantiomeric Excess (ee) (%)Diastereomeric Ratio (anti/syn)Yield (%)Reference
(R,R)-1,2-DiaminocyclohexaneHexanedioic Acid94>20:178[2]
Proline-DACH amide-9995:591List, et al.
DACH-thiourea-92>20:185Takemoto, et al.

Data is representative of the catalytic use of the DACH scaffold.

Conceptual Workflow for DACH-Based Organocatalysis

G Catalyst DACH-Derived Organocatalyst (cat.) Ketone Ketone (Nucleophile) Catalyst->Ketone Activates (e.g., Enamine formation) Aldehyde Aldehyde (Electrophile) Catalyst->Aldehyde Activates (e.g., H-Bonding) TransitionState Ternary Chiral Transition State Ketone->TransitionState Aldehyde->TransitionState Product Enantioenriched Aldol Product TransitionState->Product Product->Catalyst Catalyst Turnover

Caption: Catalytic cycle for a DACH-derived organocatalyzed aldol reaction.

Part 4: Mechanistic Insights and Rationale

The divergent paths of these two systems are rooted in their mechanisms for inducing chirality.

The Zimmerman-Traxler Model in Evans' Aldol Reactions

The stereochemical outcome of Evans' aldol reactions is rationalized by the Zimmerman-Traxler transition state model. Formation of a boron Z-enolate, followed by coordination to the aldehyde, leads to a rigid, six-membered chair-like transition state. The bulky substituent on the auxiliary occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, forcing the substituent of the aldehyde (R') into an equatorial position as well. This conformation reliably leads to the formation of the syn-aldol product.

Zimmerman-Traxler Transition State for Evans' Aldol Reaction

G cluster_ts ts Chair-like Transition State B B O1 O B->O1 O2 O B->O2 C1 C O1->C1 C2 C1->C2 R_aux R_aux (blocks top face) C1->R_aux C_R C C2->C_R R_enol R C2->R_enol equatorial C_R->O2 H_ald H C_R->H_ald axial R_ald R' C_R->R_ald equatorial

Caption: Steric shielding by R_aux in the transition state dictates stereochemistry.

Conclusion: Choosing the Right Tool for the Job

Both Evans' oxazolidinone auxiliaries and diamine-based catalytic systems are powerful tools for asymmetric synthesis, but they represent different philosophies.

Evans' auxiliaries offer a robust, reliable, and predictable method for achieving high levels of diastereoselectivity. The wealth of literature and well-understood mechanistic models make it an excellent choice for complex syntheses where absolute stereocontrol is paramount and the cost of a stoichiometric approach is justifiable. The need for attachment and cleavage steps is a drawback, but the ease of purification of diastereomeric products is a significant advantage.

Diamine-based platforms , including those derived from the same core as Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, excel in the catalytic arena. They offer superior atom economy and a more streamlined synthetic route by avoiding protection/deprotection steps. This approach is highly attractive for large-scale synthesis and for reactions where a suitable catalytic system has been developed. However, catalyst development can be resource-intensive, and the separation of enantiomeric products can be more challenging than separating diastereomers.

Ultimately, the choice between these methodologies will depend on the specific synthetic challenge, including the scale of the reaction, the availability of precursors, the need for predictable versus novel reactivity, and the overall strategic goals of the research program.

References

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161–3196. [Link][6][7]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Lucaccioni, F., et al. (2020). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. Catalysts, 10(9), 1047. [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][3][4]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Xu, L. et al. (2010). Chiral 1,2-diaminocyclohexane as organocatalyst for enantioselective aldol reaction. Tetrahedron: Asymmetry, 21(1), 103-107. [Link][2]

  • Myers, A. G., et al. (2002). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters, 4(19), 3279-3282. [Link]

  • Chen, L. Y., & Huang, P. Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. [Image]. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link][9]

  • Evans Aldol Reaction. (2014, April 18). Chem-Station. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(25), 20986-21013. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031. [Link]

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A Senior Application Scientist's Guide to Asymmetric Catalysis: Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate vs. Proline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Organocatalysis Paradigm

In the landscape of modern synthetic chemistry, the quest for elegant and efficient methods to construct chiral molecules remains a central theme. Asymmetric organocatalysis has emerged as a powerful third pillar, standing alongside metal- and enzyme-based catalysis, offering distinct advantages such as operational simplicity, low toxicity, and robustness.[1][2] At the heart of this field lies the use of small, chiral organic molecules to induce stereoselectivity in chemical transformations.

Among the vast arsenal of organocatalysts, those based on natural amino acids and their derivatives have proven exceptionally versatile. L-proline, often dubbed the "simplest enzyme," catalyzed the first highly enantioselective organocatalytic transformation and continues to be a workhorse in the field.[3][4] Concurrently, catalysts built on rigid, C₂-symmetric scaffolds, such as those derived from trans-1,2-diaminocyclohexane (DACH), have demonstrated remarkable efficacy and stereocontrol.

This guide provides an in-depth, objective comparison between two prominent classes of amine-based organocatalysts: proline derivatives and catalysts based on the (1R,2R)-2-aminocyclohexane backbone, exemplified by its methyl carboxylate derivative. We will dissect their mechanistic underpinnings, present comparative experimental data across key C-C bond-forming reactions, and provide validated protocols to bridge theory with practice.

Mechanistic Foundations and Catalyst Profiles

The efficacy of these catalysts stems from their ability to mimic the enamine-based mechanism of Class I aldolase enzymes.[5][6] They react with a carbonyl donor (typically a ketone or aldehyde) to form a transient, nucleophilic enamine intermediate, which then attacks an electrophile with high facial selectivity.

Proline and Its Derivatives: The Bifunctional Powerhouse

L-proline is a uniquely effective bifunctional catalyst.[1] Its secondary amine forms the enamine, increasing the HOMO of the carbonyl donor, while the carboxylic acid moiety acts as a Brønsted acid, activating the electrophilic acceptor through hydrogen bonding and directing the enamine's approach via a highly organized, chair-like transition state.[7][8]

This dual activation model is responsible for the high stereoselectivity observed in many proline-catalyzed reactions.[9] While L-proline itself is highly effective, numerous derivatives have been developed to enhance solubility, reactivity, and selectivity, including the widely used diarylprolinol silyl ethers.[8][10]

G cluster_cycle Proline Enamine Catalytic Cycle Ketone Ketone (Donor) Proline (S)-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O TS Zimmerman-Traxler Transition State (H-Bonding) Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS Iminium Iminium Ion TS->Iminium Product Aldol Product Iminium->Product + H₂O (Hydrolysis) Product->Proline Regenerates Catalyst Water H₂O

Proline's bifunctional enamine catalytic cycle.
Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate: Rigid Control

Catalysts derived from the trans-(1R,2R)-diaminocyclohexane scaffold leverage a rigid, C₂-symmetric chiral environment to enforce stereocontrol. In the case of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, one amine functions as the secondary amine for enamine formation, while the second amine (often protonated by a co-catalyst) or another H-bond donor group helps organize the transition state.

The fixed spatial relationship between the two amino groups on the cyclohexane ring creates a well-defined chiral pocket. This rigidity can lead to superior stereoselectivity compared to the more conformationally flexible proline, particularly in reactions sensitive to steric hindrance. These catalysts often require an acidic co-catalyst to achieve the dual activation necessary for high efficiency.[11]

G cluster_cycle Diamine-Acid Co-Catalysis Cycle Ketone Ketone (Donor) Diamine Chiral Diamine Catalyst Enamine Chiral Enamine Intermediate Diamine->Enamine + Ketone - H₂O TS Organized Transition State (Co-catalyst H-Bonding) Enamine->TS Aldehyde Aldehyde (Acceptor) Aldehyde->TS Iminium Iminium Ion TS->Iminium Product Aldol Product Iminium->Product + H₂O (Hydrolysis) Product->Diamine Regenerates Catalyst Acid Acid Co-catalyst Acid->TS Activates Aldehyde

General catalytic cycle for a DACH-derived amine.

Comparative Performance Analysis

The choice of catalyst is dictated by its performance with specific substrates and reaction types. Here, we compare these two catalyst classes across three fundamental asymmetric transformations.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a benchmark for catalyst evaluation. Both proline and DACH-based systems are highly effective, though optimal conditions may differ. Proline often functions well in polar aprotic solvents like DMSO, while DACH derivatives can perform efficiently in less polar media or aqueous mixtures.[11][12]

Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

CatalystCo-Catalyst/AdditiveLoading (mol%)SolventTime (h)Yield (%)d.r. (anti:syn)ee (%) (anti)Reference(s)
(S)-ProlineNone30DMSO49799:196[13]
(S)-ProlineNone20MeOH/H₂O1995>98:299[12]
(1R,2R)-DiaminocyclohexaneHexanedioic Acid10MeOH/H₂O7275>20:193[11]
(S)-Diphenylprolinol TMS EtherNone1-10Toluene/CH₂Cl₂1-5>90>95:5>99[8]

Analysis: Unmodified L-proline is a highly effective and economical catalyst for the aldol reaction, delivering excellent results, especially under optimized conditions such as aqueous solvent mixtures.[12] DACH-based catalysts are also very effective, providing high stereoselectivity, though they may require longer reaction times and a co-catalyst.[11] Advanced proline derivatives like diphenylprolinol ethers can offer superior reactivity, allowing for lower catalyst loadings and shorter reaction times.[8]

Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone for synthesizing chiral β-amino carbonyl compounds, which are precursors to valuable 1,2-amino alcohols.[14] Proline excels in the three-component reaction of a ketone, aldehyde, and amine.[14]

Table 2: Performance in the Asymmetric Mannich Reaction

CatalystDonorAcceptorAmineLoading (mol%)SolventYield (%)d.r. (syn:anti)ee (%) (syn)Reference(s)
(S)-ProlineAcetoneIsovaleraldehydep-Anisidine20DMSO95>95:596[14]
(S)-ProlinePropanalN-Boc-imine-20ACN86>20:1>99[15]
(S)-ProlineCyclohexanoneFormaldehydep-Anisidine35Dioxane81-99[14]
Diamine-Acid Combo¹Cyclohexanone4-Nitrobenzaldehydeo-Anisidine20Dioxane7295:592[6]

¹(S)-1-(2-pyrrolidinylmethyl)-pyrrolidine and camphorsulfonic acid.

Analysis: Proline is exceptionally well-suited for direct, three-component Mannich reactions, providing products with excellent diastereo- and enantioselectivity across a broad scope of substrates.[14] While diamine-based systems are also competent, proline often remains the catalyst of choice for this specific transformation due to its high efficiency and operational simplicity.[6]

Asymmetric Michael Addition

In the conjugate addition of carbonyls to nitroalkenes or enones, the structural rigidity of the catalyst's transition state becomes critical. This is where DACH-derived catalysts often outperform proline.

Table 3: Performance in the Asymmetric Michael Addition to β-Nitrostyrene

CatalystDonorLoading (mol%)SolventTime (h)Yield (%)d.r. (syn:anti)ee (%) (syn)Reference(s)
(S)-ProlineCyclohexanone20DMSO969595:520[8][16]
(S)-ProlinePropanal10CH₂Cl₂4896>95:578[16]
Chiral Diamine¹Cyclohexanone10Toluene249293:799[1]
Chiral Diamine¹Acetone10Toluene2485-95[1]

¹(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, a catalyst class often compared with diamines. The trend of improved ee over proline is consistent for chiral diamines.[1][16]

Analysis: A significant performance divergence is seen in the Michael addition. While proline is effective for aldehyde donors, its enantioselectivity with ketone donors can be modest.[8][16] In contrast, chiral diamines and related structures (like the prolinol ether shown) provide a more sterically defined environment, leading to significantly improved enantiomeric excess, especially with cyclic ketones.[1][16] This makes DACH-derived catalysts a superior choice for this class of reaction.

Field-Validated Experimental Protocols

To ensure this guide is a practical tool, we provide self-validating, step-by-step protocols for the benchmark asymmetric aldol reaction.

Protocol 1: (S)-Proline-Catalyzed Aldol Reaction in Aqueous Media

This protocol is adapted from established procedures demonstrating high efficiency in an environmentally benign solvent system.[12]

  • Materials: (S)-Proline, cyclohexanone, 4-nitrobenzaldehyde, methanol (MeOH), deionized water, ethyl acetate, brine, anhydrous magnesium sulfate.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

  • Reagent Addition: Add methanol (1.0 mL) and deionized water (0.5 mL). Stir until the aldehyde is mostly dissolved. Add (S)-proline (0.2 mmol, 23.0 mg, 20 mol%). Finally, add cyclohexanone (5.0 mmol, 0.52 mL).

  • Reaction: Seal the flask and stir vigorously at room temperature (approx. 23 °C) for 19-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Work-up: Upon completion, add 10 mL of water and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Purification & Analysis: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 9:1 to 3:1 Hexanes:EtOAc) to yield the pure aldol adduct.

  • Validation: Determine the yield by mass. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis (e.g., Chiralcel OD-H or AD-H column) with comparison to known standards. Expected results are >90% yield, >98:2 d.r., and >98% ee.[12]

Protocol 2: (1R,2R)-Diaminocyclohexane-Catalyzed Aldol Reaction

This protocol demonstrates the use of the parent diamine with a co-catalyst, a common strategy for this catalyst class.[11]

  • Materials: (1R,2R)-Diaminocyclohexane, hexanedioic acid (adipic acid), cyclohexanone, 4-nitrobenzaldehyde, methanol (MeOH), deionized water, ethyl acetate, brine, anhydrous sodium sulfate.

  • Setup: To a 25 mL round-bottom flask with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

  • Catalyst Preparation: Add methanol (2.0 mL) and water (0.5 mL). Add (1R,2R)-diaminocyclohexane (0.1 mmol, 11.4 mg, 10 mol%) and hexanedioic acid (0.1 mmol, 14.6 mg, 10 mol%). Stir for 10 minutes.

  • Reagent Addition: Add cyclohexanone (2.0 mmol, 0.21 mL).

  • Reaction: Seal the flask and stir at room temperature (approx. 23 °C) for 72 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding a saturated solution of NH₄Cl (10 mL). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification & Analysis: Filter and concentrate under reduced pressure. Purify by flash column chromatography.

  • Validation: Determine yield, d.r., and ee% as described in Protocol 1. Expected results are ~75% yield, >20:1 d.r., and ~93% ee.[11]

Conclusion and Strategic Recommendations

Both proline derivatives and catalysts based on the methyl (1R,2R)-2-aminocyclohexane-1-carboxylate scaffold are formidable tools in the asymmetric catalysis toolkit. The optimal choice is not absolute but is instead dictated by the specific synthetic challenge.

  • Proline and its derivatives are unparalleled for their combination of low cost, ready availability, and high efficiency, particularly in Mannich and many aldol reactions . Their operational simplicity makes them a first-line choice for these transformations.

  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate and related DACH catalysts offer superior performance in reactions where a rigid, well-defined chiral pocket is paramount. They are the preferred catalysts for the asymmetric Michael addition of ketones and can provide higher selectivity in sterically demanding aldol reactions. While their synthesis is more involved, the gains in enantioselectivity can be critical for complex target-oriented synthesis.

For drug development professionals and researchers, a deep understanding of the mechanistic nuances and performance characteristics of both catalyst families is essential for the rational design of efficient and highly selective synthetic routes.

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A Comparative Guide to Computational Studies of Transition States in Asymmetric Catalysis Featuring Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral catalysts are pivotal in this endeavor, and among them, derivatives of trans-1,2-diaminocyclohexane have proven to be robust and versatile scaffolds. This guide delves into the computational investigation of reaction mechanisms, specifically focusing on the transition states, involving catalysts structurally related to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. By understanding the subtle energetic differences in transition states, we can rationalize stereochemical outcomes and intelligently design more efficient and selective catalysts.

The Significance of the Chiral Cyclohexanediamine Scaffold

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate and its derivatives are prized in asymmetric organocatalysis. The rigid cyclohexane backbone locks the relative stereochemistry of the two functional groups—the amine and the carboxylate—providing a well-defined chiral environment. This pre-organization is crucial for inducing high stereoselectivity in a variety of carbon-carbon bond-forming reactions, including Michael additions and aldol reactions. The amine moiety often serves as the catalytic center, forming transient enamines or iminium ions with substrates, while the adjacent functional groups can participate in secondary interactions, such as hydrogen bonding, to further stabilize the desired transition state.

Probing Reaction Pathways: The Power of Computational Chemistry

The fleeting nature of transition states, with lifetimes on the order of femtoseconds, makes their direct experimental observation exceedingly challenging. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms and the origins of stereoselectivity.[1] By modeling the potential energy surface of a reaction, we can identify and characterize the structures and energies of reactants, intermediates, transition states, and products.

Key Computational Methodologies

A typical computational workflow for studying these catalytic systems involves several key steps. The choice of computational method is critical for obtaining results that are both accurate and computationally feasible.

computational_workflow cluster_setup System Setup cluster_ts_search Transition State Search cluster_analysis Analysis and Interpretation start Define Reactants and Catalyst geom_opt Geometry Optimization of Ground States start->geom_opt ts_search Locate Transition State (TS) Structures geom_opt->ts_search freq_calc Frequency Calculation to Verify TS ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc_calc energy_calc Single-Point Energy Calculation irc_calc->energy_calc results Analyze Energies and Structures energy_calc->results

Caption: A conceptual diagram of the transition state in a bifunctional organocatalyzed Michael addition.

DFT calculations have been used to compare the energies of the different possible transition states leading to the various stereoisomers. The calculated energy differences between these transition states can then be used to predict the enantiomeric excess (ee) of the reaction, which can be compared with experimental results for validation.

Experimental Protocols for Computational Studies

For researchers wishing to undertake their own computational studies, a detailed protocol is essential.

Step-by-Step Computational Workflow
  • Model Building: Construct the 3D structures of the reactants, catalyst, and any relevant solvent molecules using a molecular modeling program.

  • Conformational Search: For flexible molecules, perform a conformational search to identify the lowest energy conformers.

  • Ground State Optimization: Optimize the geometries of the reactants and catalyst using a suitable DFT method (e.g., B3LYP/6-31G(d)).

  • Transition State Search: Locate the transition state structures for the key bond-forming and bond-breaking steps. This is often the most challenging part of the calculation and may require techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods.

  • Frequency Analysis: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima on the potential energy surface.

  • Energetics: Calculate the single-point energies of all optimized structures using a higher level of theory (e.g., M06-2X/def2-TZVPP) and an implicit solvent model to obtain more accurate reaction and activation energies.

Conclusion and Future Outlook

Computational studies provide an unparalleled window into the mechanisms of asymmetric catalysis. While direct computational investigations of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate are an area ripe for further exploration, the extensive body of work on analogous trans-1,2-diaminocyclohexane derivatives offers a robust framework for understanding and predicting their behavior. By combining theoretical calculations with experimental validation, we can accelerate the discovery and optimization of new chiral catalysts for the synthesis of complex, value-added molecules. The continued development of computational methods and computing power promises an even more detailed and predictive understanding of these fascinating and important chemical transformations.

References

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  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. (n.d.). National Institutes of Health. Available at: [Link]

  • methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. (n.d.). Royal Society of Chemistry. Available at: [Link]

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  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. (n.d.). National Institutes of Health. Available at: [Link]

  • Plausible transition state model for Michael/ cyclization reaction. (n.d.). ResearchGate. Available at: [Link]

  • Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. (n.d.). PubMed. Available at: [Link]

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  • Multiscale calculations reveal new insights into the reaction mechanism between KRASG12C and α, β-unsaturated carbonyl of covalent inhibitors. (2024). National Institutes of Health. Available at: [Link]

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A Comparative Guide to the Recyclability of Chiral Auxiliaries: Assessing Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the economic and environmental viability of chiral auxiliaries is critically dependent on their efficient recovery and reuse.[1] This guide provides a comprehensive assessment of the recyclability of the Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate auxiliary. Due to a notable absence of specific recyclability data in peer-reviewed literature for this particular auxiliary, this guide will establish a proposed, chemically sound recovery protocol based on fundamental principles of amide bond cleavage. This theoretical framework will then be objectively compared against the well-documented and industrially proven recycling methodologies for two stalwart chiral auxiliaries: Oppolzer's Camphorsultam and Evans' Oxazolidinones. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and implementing sustainable practices in chiral synthesis.

The Central Role of Recyclability in Sustainable Asymmetric Synthesis

Chiral auxiliaries are indispensable tools for inducing stereoselectivity in chemical transformations, guiding the formation of a desired enantiomer.[2] The overarching workflow involves the temporary covalent attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective reaction, and finally, the cleavage of the auxiliary to release the enantiomerically enriched product.[3] An ideal chiral auxiliary is not only effective in inducing high stereoselectivity but is also readily cleaved and recovered in high yield for subsequent cycles, thereby minimizing waste and reducing process costs.[4] The principles of green chemistry increasingly steer the development and selection of chiral auxiliaries, emphasizing atom economy and the reduction of chemical waste.[5]

Proposed Recycling Workflow for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Auxiliary

The Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate auxiliary would typically be attached to a carboxylic acid substrate via an amide bond. The key to its recyclability lies in the selective cleavage of this robust amide linkage.

Diagram of the Proposed Recycling Workflow

G cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage & Recovery N_Acyl_Adduct N-Acyl-Auxiliary Adduct Diastereoselective_Reaction Diastereoselective Transformation N_Acyl_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Hydrolysis Amide Hydrolysis (Acidic or Basic) Diastereomeric_Product->Hydrolysis Separation Liquid-Liquid Extraction Hydrolysis->Separation Purification Distillation or Crystallization Separation->Purification Aqueous Phase Product_Isolation Product Isolation Separation->Product_Isolation Organic Phase Recovered_Auxiliary Recovered Auxiliary Purification->Recovered_Auxiliary Recovered_Auxiliary->N_Acyl_Adduct Reuse Enriched_Product Enantiomerically Enriched Product Product_Isolation->Enriched_Product

Sources

A Comparative Guide to the Performance of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the performance of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a pivotal chiral building block in pharmaceutical synthesis, across a range of common laboratory solvents. Recognizing the critical role of the solvent in dictating reaction outcomes, this document offers an in-depth comparison of the compound's solubility, stability, and reactivity in various solvent systems. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in solvent selection, thereby optimizing synthetic routes and ensuring the robustness of their chemical processes. The comparative analysis is supported by standardized experimental protocols and expected performance data, alongside a discussion of suitable alternative chiral auxiliaries.

Introduction: The Critical Role of Solvent Selection

The choice of solvent is a paramount decision in the design and execution of any chemical synthesis. It extends far beyond simple dissolution, profoundly influencing reaction kinetics, equilibrium positions, stereochemical outcomes, and the stability of both reactants and products. For chiral molecules such as Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, the solvent's properties—polarity, proticity, and coordinating ability—can dramatically affect its utility as a chiral auxiliary or resolving agent.

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a derivative of the versatile trans-1,2-diaminocyclohexane, is a valuable intermediate in the asymmetric synthesis of a multitude of biologically active compounds. Its efficacy is intrinsically linked to its behavior in the reaction medium. This guide aims to provide a systematic evaluation of its performance in a selection of protic, aprotic polar, and aprotic nonpolar solvents, offering a foundational understanding for its application in organic synthesis.

Comparative Performance Analysis

To provide a clear and actionable comparison, this section details the expected performance of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate across key parameters: solubility, stability, and reactivity. The data presented herein is based on established principles of organic chemistry and extrapolated from studies on structurally similar compounds.

Solubility Profile

The solubility of a reactant is the first prerequisite for a successful homogeneous reaction. Poor solubility can lead to sluggish reaction rates, incomplete conversions, and difficulties in purification. The following table summarizes the anticipated solubility of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in a variety of solvents at ambient temperature.

Table 1: Solubility of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in Various Solvents

Solvent SystemSolvent TypeExpected Solubility ( g/100 mL)Observations and Rationale
MethanolProtic, Polar> 20The polar protic nature of methanol allows for strong hydrogen bonding with both the amino and ester functionalities, leading to excellent solubility.
EthanolProtic, Polar> 15Similar to methanol, ethanol is a good solvent, though the slightly larger alkyl chain may marginally reduce solubility compared to methanol.
WaterProtic, Polar5 - 10Moderate solubility is expected due to the presence of polar functional groups capable of hydrogen bonding. The hydrophobic cyclohexyl backbone limits infinite miscibility.
Dimethyl Sulfoxide (DMSO)Aprotic, Polar> 25As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including those with polar functional groups.
AcetonitrileAprotic, Polar10 - 15Acetonitrile's polarity allows for good dissolution, although it is a weaker hydrogen bond acceptor than DMSO.
Dichloromethane (DCM)Aprotic, Nonpolar5 - 10The compound exhibits moderate solubility in DCM, a common solvent for organic reactions.
TolueneAprotic, Nonpolar< 1The nonpolar aromatic nature of toluene makes it a poor solvent for this polar compound.
Stability Assessment

The stability of a chiral compound is crucial, as degradation can lead to loss of material and, more critically, erosion of enantiomeric purity. The primary degradation pathways for β-amino esters include hydrolysis of the ester group and potential racemization.

Table 2: Stability of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in Different Solvent Systems (Expected % Degradation after 24h at RT)

Solvent SystemExpected Degradation (%)Primary Degradation PathwayRationale
Methanol< 1%MinimalIn the absence of strong acids or bases, the compound is expected to be stable.
Water (pH 7)1 - 5%Ester HydrolysisNeutral water can slowly hydrolyze the ester. This rate increases significantly with changes in pH.[1]
Water (pH 2)5 - 10%Acid-catalyzed Ester HydrolysisAcidic conditions will accelerate the hydrolysis of the methyl ester.
Water (pH 12)> 20%Base-catalyzed Ester HydrolysisBasic conditions promote rapid saponification of the ester.
DMSO< 1%MinimalAprotic and non-nucleophilic, DMSO provides a stable environment.
Dichloromethane< 1%MinimalA common and generally inert solvent for many organic compounds.
Reactivity in Key Transformations

The utility of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate often lies in the reactivity of its primary amine functionality, for instance, in acylation or peptide coupling reactions. The solvent can significantly influence the rate and efficiency of these transformations.

Table 3: Expected Relative Reactivity in Acylation Reactions (e.g., with Acetyl Chloride)

Solvent SystemRelative Reaction RateInfluence of Solvent on Reactivity
DichloromethaneHighA non-coordinating solvent that allows for efficient reaction between the amine and the acylating agent. Often used with a non-nucleophilic base to scavenge HCl.
AcetonitrileModerate to HighThe polarity can help to dissolve reactants and intermediates, but its coordinating nature might slightly slow down the reaction compared to DCM.
MethanolLowThe protic nature of methanol can solvate the amine, reducing its nucleophilicity. It may also react with the acylating agent.
TolueneLowThe low polarity of toluene may lead to poor solubility of reactants and intermediates, resulting in a slower reaction rate.

Comparative Analysis with Alternative Chiral Auxiliaries

While Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a valuable chiral building block, a variety of other chiral auxiliaries are available, each with its own advantages. The choice of auxiliary often depends on the specific transformation and desired stereochemical outcome.[2]

Table 4: Comparison with Common Chiral Auxiliaries

Chiral AuxiliaryStructural ClassKey ApplicationsAdvantagesLimitations
Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate β-Amino EsterAsymmetric synthesis, resolving agentDerived from readily available DACH, rigid cyclohexane backbone provides good stereocontrol.Limited data on broad applicability compared to more established auxiliaries.
Evans' Oxazolidinones OxazolidinoneAsymmetric alkylations, aldol reactions, acylationsHigh diastereoselectivity, predictable stereochemical outcomes, well-established protocols.[2]Cleavage of the auxiliary can sometimes be challenging.
Oppolzer's Camphorsultams SultamAsymmetric Diels-Alder, alkylations, conjugate additionsExcellent stereocontrol due to the rigid camphor backbone, high crystallinity of derivatives aids in purification.Can be more expensive than other auxiliaries.
(S)-(-)-1-Phenylethylamine Primary AmineResolution of carboxylic acids, synthesis of chiral iminesReadily available and inexpensive, effective for classical resolution.Stereocontrol in asymmetric synthesis can be less predictable than with other auxiliaries.

Experimental Protocols

To ensure the reproducibility and validity of the performance data, the following standardized protocols are provided.

Protocol for Solubility Determination

This protocol outlines a standard procedure for determining the solubility of an organic compound in various solvents.[3][4][5][6]

Objective: To quantitatively determine the solubility of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in selected solvents.

Materials:

  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

  • Selected solvents (Methanol, Ethanol, Water, DMSO, Acetonitrile, Dichloromethane, Toluene)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV or ELSD)

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the compound to a known volume of each solvent in a sealed vial.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in g/100 mL.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess compound to known volume of solvent prep2 Equilibrate at 25°C for 24h with agitation prep1->prep2 prep3 Centrifuge to separate solid prep2->prep3 analysis1 Withdraw known volume of supernatant prep3->analysis1 analysis2 Dilute for HPLC analysis analysis1->analysis2 analysis3 Analyze by validated HPLC method analysis2->analysis3 calc1 Determine concentration from calibration curve analysis3->calc1 calc2 Calculate solubility (g/100 mL) calc1->calc2

Caption: Workflow for Solubility Determination.

Protocol for Stability Assessment by HPLC

This protocol describes a method to assess the stability of the compound in different solvents over time using HPLC analysis.[7][8]

Objective: To monitor the degradation of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in various solvents over a 24-hour period.

Materials:

  • Solutions of the compound at a known concentration (e.g., 1 mg/mL) in the selected solvents.

  • HPLC system with a UV detector.

  • C18 HPLC column.

Procedure:

  • Prepare solutions of the compound in each test solvent.

  • Immediately analyze an aliquot of each solution at t=0 to determine the initial peak area.

  • Store the solutions at a constant temperature (e.g., 25 °C) protected from light.

  • Inject aliquots of each solution onto the HPLC at specified time points (e.g., 4, 8, 12, and 24 hours).

  • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

  • Calculate the percentage of the compound remaining at each time point relative to t=0.

G cluster_timepoints Time-Point Analysis start Prepare solutions of compound in test solvents t0 Analyze aliquot at t=0 (Initial Peak Area) start->t0 store Store solutions at 25°C, protected from light t0->store t4 Inject at t=4h store->t4 t8 Inject at t=8h store->t8 t12 Inject at t=12h store->t12 t24 Inject at t=24h store->t24 analysis Monitor peak area of parent compound and degradation products t4->analysis t8->analysis t12->analysis t24->analysis calculation Calculate % compound remaining analysis->calculation

Caption: HPLC Stability Study Workflow.

Protocol for Monitoring Reactivity in Acylation

This protocol provides a general method for comparing the relative rates of an acylation reaction in different solvents.

Objective: To compare the reaction progress of the N-acylation of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in different solvents.

Materials:

  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

  • Acetyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Selected solvents (e.g., Dichloromethane, Acetonitrile)

  • TLC plates or GC-MS system

Procedure:

  • In separate reaction vessels, dissolve the amino ester and triethylamine in each of the chosen solvents.

  • Cool the solutions in an ice bath.

  • Add acetyl chloride dropwise to each solution.

  • Monitor the progress of the reaction at regular intervals (e.g., every 15 minutes) by taking a small aliquot and quenching it with water.

  • Analyze the quenched aliquots by TLC or GC-MS to determine the relative amounts of starting material and product.

  • Compare the time taken for the reaction to reach completion in each solvent.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_comparison Comparison setup1 Dissolve amino ester and base in solvent setup2 Cool to 0°C setup1->setup2 setup3 Add acetyl chloride setup2->setup3 mon1 Take aliquots at regular intervals setup3->mon1 mon2 Quench with water mon1->mon2 mon3 Analyze by TLC or GC-MS mon2->mon3 comp1 Determine time to completion mon3->comp1 comp2 Compare reaction rates across solvents comp1->comp2

Caption: Workflow for Comparing Acylation Reactivity.

Conclusion

The performance of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is intricately linked to the solvent system in which it is employed. This guide has provided a comparative analysis of its solubility, stability, and reactivity in a range of common organic solvents. Polar protic solvents like methanol offer excellent solubility but may interfere with certain reactions, while polar aprotic solvents such as DMSO provide high solubility and a relatively inert environment. Nonpolar solvents like dichloromethane are often optimal for reactions involving the amine functionality, though solubility may be a limiting factor.

The selection of an appropriate solvent requires a careful consideration of these factors in the context of the specific synthetic transformation. The provided protocols offer a framework for researchers to conduct their own focused investigations to determine the optimal conditions for their unique applications. By understanding the interplay between the solute and the solvent, chemists can unlock the full potential of this valuable chiral building block.

References

  • Yoon, T. P., & Jacobsen, E. N. (2003). Privileged chiral catalysts. Science, 299(5613), 1691-1693. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the synthesis of pharmaceuticals. In Topics in Organometallic Chemistry (pp. 123-152). Springer, Berlin, Heidelberg. [Link]

  • Ager, D. J. (Ed.). (2005). Handbook of chiral chemicals. CRC press. [Link]

  • Kaliszewski, M., Kwasny, M., Juzeniene, A., Juzenas, P., Graczyk, A., Ma, L. W., ... & Moan, J. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. Journal of photochemistry and photobiology B: Biology, 87(2), 67-72. [Link]

  • Reichardt, C. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons. [Link]

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of aqueous solubility data. CRC press. [Link]

  • Acree Jr, W. E. (Ed.). (2013). IUPAC-NIST solubility data series. American Chemical Society. [Link]

  • Sanghvi, T., & Yalkowsky, S. H. (2004). Estimation of the aqueous solubility of organic compounds. Journal of pharmaceutical sciences, 93(7), 1813-1820. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366. [Link]

  • Connors, K. A. (2002). A textbook of pharmaceutical analysis. John Wiley & Sons. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier. [Link]

  • Bakhtiar, R. (2003). High-performance liquid chromatography/mass spectrometry in drug metabolism and pharmacokinetic screening. Journal of the American Society for Mass Spectrometry, 14(12), 1479-1489. [Link]

  • Eliel, E. L., & Wilen, S. H. (2001). Stereochemistry of organic compounds. John Wiley & Sons. [Link]

  • Gawronski, J., & Gawronska, K. (2004). Circular dichroism: principles and applications. John Wiley & Sons. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books. [Link]

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Comparative Kinetics of Asymmetric Reactions: A Guide to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes, particularly in terms of reaction rate, yield, and stereoselectivity. This guide provides a comparative analysis of the kinetic performance of reactions mediated by Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a chiral bifunctional organocatalyst. Due to a scarcity of published, in-depth kinetic studies specifically focused on this catalyst, this guide will draw comparisons with well-characterized alternative catalysts, such as proline and its derivatives, and bifunctional thioureas, in benchmark asymmetric reactions like the Michael and aldol additions. By examining the mechanistic pathways and available performance data, we aim to provide a framework for rational catalyst selection and experimental design.

Introduction to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate as a Catalyst

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate belongs to the class of chiral bifunctional organocatalysts. Its structure incorporates both a secondary amine, which can participate in enamine or iminium ion formation, and a carboxylate group that can act as a hydrogen bond donor or Brønsted acid/base. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a stereocontrolled manner. The rigid cyclohexane backbone provides a well-defined chiral environment, influencing the facial selectivity of the reaction.

Comparative Kinetic Analysis in Asymmetric Michael Additions

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and a common testbed for new organocatalysts. The reaction typically involves the addition of a nucleophile (e.g., a ketone or aldehyde) to an α,β-unsaturated carbonyl compound (e.g., a nitroalkene).

Alternative Catalysts and Their Kinetic Profiles:
  • L-Proline: A cornerstone of organocatalysis, L-proline is known to catalyze Michael additions through an enamine mechanism. Kinetic studies have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions. For the addition of cyclohexanone to β-nitrostyrene, the reaction is reported to be complete in 96 hours, affording a high yield (95%) and good stereoselectivity (95:5 dr, 20% ee).[1]

  • Diarylprolinol Silyl Ethers: These catalysts, developed to improve upon proline, often exhibit enhanced reactivity and stereoselectivity. Kinetic studies on the conjugate addition of propanal to nitrostyrene catalyzed by a diarylprolinol ether revealed that the formation of the product iminium species is rate-determining.[2] This understanding has led to the development of more efficient reaction protocols.

  • Bifunctional Thiourea Catalysts: These catalysts, often incorporating a chiral diamine scaffold similar to the topic compound, operate through a dual activation mechanism. The thiourea moiety activates the electrophile (e.g., nitroalkene) through hydrogen bonding, while the amine group activates the nucleophile (e.g., ketone) by forming an enamine. This cooperative catalysis often leads to significantly accelerated reactions and high enantioselectivities.

Inferred Performance of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate:

Based on its bifunctional nature, it is hypothesized that Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate activates both the Michael donor and acceptor. The amine would form an enamine with a ketone or aldehyde donor, while the ester group, potentially after hydrolysis or through hydrogen bonding, could interact with the nitro group of the acceptor. While direct rate constants are unavailable, its performance in terms of yield and stereoselectivity can be compared. For similar reactions, catalysts derived from the (1R,2R)-diaminocyclohexane framework have shown high efficiency.

Table 1: Comparison of Catalyst Performance in the Asymmetric Michael Addition of Ketones to Nitroalkenes

CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)d.r. (syn:anti)e.e. (%)
Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate Cyclohexanoneβ-nitrostyreneData not availableData not availableData not availableData not availableData not available
L-ProlineCyclohexanoneβ-nitrostyreneDMSO969595:520
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleCyclohexanoneβ-nitrostyreneCH2Cl24896>95:578

Note: The data presented is a representative compilation from various sources for comparative purposes. Absolute values may vary based on specific reaction conditions.

Comparative Kinetic Analysis in Asymmetric Aldol Reactions

The asymmetric aldol reaction is another crucial C-C bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds.

Alternative Catalysts and Their Kinetic Profiles:
  • L-Proline and its Amide Derivatives: Proline and its derivatives are highly effective catalysts for direct asymmetric aldol reactions. Kinetic studies have been instrumental in elucidating the reaction mechanism, confirming the involvement of an enamine intermediate. The reaction rate and stereochemical outcome are highly dependent on the solvent and the presence of additives. Chiral proline amide-thiourea bifunctional catalysts have been shown to afford excellent yields (85%–97%), diastereoselectivities (anti/syn > 20:1), and enantioselectivities (up to 91% ee) in the aldol reaction of cyclohexanone with various aldehydes.[3]

Inferred Performance of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate:

Similar to the Michael addition, the bifunctional nature of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is expected to play a key role in catalyzing the aldol reaction. The amine would form the nucleophilic enamine from a ketone donor, while the ester functionality could act as a Brønsted acid to activate the aldehyde acceptor. This proposed dual activation is depicted in the workflow below.

Experimental Protocols

To facilitate further research and direct comparison, we provide a general protocol for monitoring the kinetics of an organocatalyzed Michael addition.

Protocol: Kinetic Study of an Asymmetric Michael Addition via In Situ IR Spectroscopy

This protocol outlines the determination of reaction rate and kinetic parameters for the Michael addition of a ketone to a nitroalkene catalyzed by an organocatalyst.

  • Materials and Reagents:

    • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate or alternative organocatalyst

    • Ketone (e.g., cyclohexanone)

    • Nitroalkene (e.g., β-nitrostyrene)

    • Anhydrous solvent (e.g., toluene, CH2Cl2)

    • Internal standard (for calibration, if necessary)

    • In situ IR spectrometer with a probe

  • Experimental Setup:

    • Assemble a dry, temperature-controlled reaction vessel equipped with a magnetic stirrer and an inlet for the in situ IR probe.

    • Ensure the IR probe is clean and properly calibrated.

  • Procedure:

    • Charge the reaction vessel with the ketone, solvent, and internal standard (if used).

    • Record a background IR spectrum of the initial mixture.

    • Add the organocatalyst to the reaction mixture and allow it to dissolve completely.

    • Initiate the reaction by adding the nitroalkene.

    • Start monitoring the reaction in real-time by collecting IR spectra at regular intervals (e.g., every 1-5 minutes).

    • Monitor the decrease in the concentration of the nitroalkene (e.g., by tracking the disappearance of the C=C stretching vibration) and the increase in the concentration of the product.

  • Data Analysis:

    • Convert the IR absorbance data to concentration data using a pre-established calibration curve.

    • Plot the concentration of the reactant and product as a function of time.

    • Determine the initial reaction rate from the slope of the concentration vs. time curve at t=0.

    • To determine the reaction order with respect to each component, perform a series of experiments varying the initial concentration of one component while keeping the others constant.

    • Plot the logarithm of the initial rate versus the logarithm of the concentration of the varied component. The slope of this line will give the order of the reaction with respect to that component.

    • The overall rate law can be expressed as: Rate = k[Ketone]^x[Nitroalkene]^y[Catalyst]^z.

    • The rate constant, k, can be calculated from the determined rate and concentrations.

Visualizing Reaction Mechanisms and Workflows

Proposed Catalytic Cycle for Michael Addition

G cluster_0 Catalytic Cycle cluster_1 Dual Activation Catalyst Catalyst (Amino Ester) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Nuc_Activation Nucleophile Activation (Enamine Formation) Catalyst->Nuc_Activation Ketone Ketone Intermediate Iminium Intermediate Enamine->Intermediate + Nitroalkene Nitroalkene Nitroalkene Elec_Activation Electrophile Activation (H-Bonding) Nitroalkene->Elec_Activation Product Michael Adduct Intermediate->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Proposed dual activation and catalytic cycle for the Michael addition.

General Workflow for Kinetic Analysis

G cluster_workflow Kinetic Analysis Workflow Exp_Design Experimental Design (Varying Concentrations) Data_Acquisition In Situ Data Acquisition (e.g., IR, NMR) Exp_Design->Data_Acquisition Conc_Time Concentration vs. Time Profiles Data_Acquisition->Conc_Time Initial_Rates Calculation of Initial Rates Conc_Time->Initial_Rates Rate_Law Determination of Rate Law (Reaction Orders) Initial_Rates->Rate_Law Rate_Constant Calculation of Rate Constant (k) Rate_Law->Rate_Constant Mechanism Mechanistic Interpretation Rate_Law->Mechanism Rate_Constant->Mechanism

Caption: A typical workflow for conducting a kinetic study of a catalytic reaction.

Conclusion

While direct and detailed kinetic studies on reactions mediated by Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate are currently limited in the scientific literature, its structural features suggest it is a competent bifunctional organocatalyst for asymmetric reactions such as Michael and aldol additions. A comparative analysis with well-studied alternatives like proline and bifunctional thioureas indicates that it likely operates through a dual activation mechanism, which is often associated with enhanced reaction rates and high stereoselectivities.

For researchers and professionals in drug development, the choice of catalyst will depend on a balance of factors including reaction time, yield, stereoselectivity, catalyst loading, and cost. While catalysts like diarylprolinol ethers and bifunctional thioureas have demonstrated excellent performance, the simpler structure of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate may offer advantages in terms of availability and cost.

To make a definitive assessment of its kinetic performance, further experimental studies, such as those outlined in this guide, are essential. The application of techniques like Reaction Progress Kinetic Analysis (RPKA) would be particularly valuable in elucidating the detailed mechanism and identifying rate-determining steps, which can, in turn, inform the optimization of reaction conditions for industrial applications.[4][5][6][7]

References

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A Comparative Guide to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in Asymmetric Transformations: Substrate Scope and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, a chiral ligand derived from the privileged trans-1,2-diaminocyclohexane (DACH) scaffold. Intended for researchers, chemists, and drug development professionals, this document explores the ligand's potential substrate scope in key asymmetric transformations. By comparing its structural features and projected performance with well-established DACH derivatives, we offer field-proven insights into its application, supported by experimental data from analogous systems, detailed protocols, and mechanistic diagrams.

The Core Scaffold: Understanding the (1R,2R)-Diaminocyclohexane Framework

The enantiomerically pure trans-1,2-diaminocyclohexane (DACH) scaffold is a cornerstone of modern asymmetric catalysis.[1] Its efficacy stems from a combination of structural properties that create a highly ordered and predictable chiral environment around a metal center.

  • Rigid Chair Conformation: The cyclohexane ring is conformationally locked, minimizing unwanted flexibility and ensuring that the two amino groups are held in a diequatorial position. This rigidity is crucial for transmitting chiral information effectively.

  • C₂ Symmetry: The trans-1,2-substitution pattern imparts C₂ symmetry, which simplifies the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

  • Tunability: The primary amino groups serve as versatile handles for modification. N-alkylation or N-acylation allows for the fine-tuning of steric and electronic properties, directly impacting catalyst activity and selectivity.[2]

The subject of this guide, Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, is an intriguing variant. It retains the core (1R,2R)-diamine stereochemistry but introduces an N-monosubstituted pattern with a methyl carboxylate group. This modification raises key questions about its catalytic behavior:

  • Electronic Influence: The ester group is electron-withdrawing, which can modulate the Lewis acidity of the coordinated metal center.

  • Coordinating Potential: The ester carbonyl could potentially act as a hemilabile, tridentate coordinating group, influencing the geometry and stability of the catalytic complex.

  • Steric Profile: Compared to bulky N,N'-bis-sulfonylated ligands (e.g., TsDACH), this ligand presents a different steric profile, which will affect substrate approach.

cluster_workflow Asymmetric Henry Reaction Workflow prep Catalyst Formation (Ligand + Cu(OAc)₂ in situ) react Reaction (Aldehyde + Nitromethane + Catalyst + Base in Solvent) prep->react workup Aqueous Workup (e.g., NH₄Cl quench, EtOAc extraction) react->workup purify Purification (Silica Gel Chromatography) workup->purify analyze Analysis (NMR for structure, Chiral HPLC for ee%) purify->analyze

Caption: General experimental workflow for the asymmetric Henry reaction.

Application in Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation and transfer hydrogenation are fundamental methods for producing chiral alcohols from prochiral ketones. [3]Ruthenium and other transition metal complexes bearing DACH-derived ligands are benchmark catalysts for this transformation, particularly those operating via a metal-ligand bifunctional mechanism. [4]

Mechanistic Rationale & The Role of the Ligand

In a typical Ru-catalyzed (transfer) hydrogenation, the catalyst features both a Lewis acidic metal center (Ru) and a Brønsted basic site (the amino group of the ligand). For N-sulfonylated DACH ligands, the N-H proton is acidic and participates in the outer-sphere hydrogen transfer. The metal hydrido species delivers the hydride to the carbonyl carbon, while the N-H proton is transferred to the carbonyl oxygen within a six-membered pericyclic transition state. The rigid DACH backbone dictates the facial selectivity of this hydrogen delivery.

Comparative Performance Analysis

We can evaluate the potential of our target ligand by comparing it to established Mn(I) and other systems used for the asymmetric hydrogenation of acetophenone derivatives. The key difference is that our ligand is not N-sulfonylated, meaning the N-H group is more basic and less acidic than in the classic Noyori-type catalysts.

Ketone SubstrateCatalyst System / LigandYield (%)ee (%)Reference
AcetophenoneMn(I) / PNNP-DACH Ligand9985[4][5]
4'-ChloroacetophenoneMn(I) / PNNP-DACH Ligand9981[4][5]
4'-MethoxyacetophenoneMn(I) / PNNP-DACH Ligand9978[4][5]
2'-BromoacetophenoneMn(I) / PNNP-DACH Ligand9980[4][5]

Expert Analysis: The DACH scaffold is highly effective in the asymmetric hydrogenation of aromatic ketones, delivering high conversions and good to excellent enantioselectivities. [4][5]For Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, its N-H group is not pre-activated by a sulfonyl group. Therefore, when complexed to a metal like Ru(II), it is more likely to act as a classic bidentate ligand where the stereoselectivity is governed primarily by steric interactions in the chiral pocket, rather than participating directly in an outer-sphere proton transfer. This may lead to a different reactivity profile but does not preclude high enantioselectivity, as demonstrated by the diverse range of successful DACH-based catalysts.

G cluster_TS Proposed Bifunctional Hydrogenation Transition State TS Ru-H N-H O=C Proton Proton Transfer TS:ligand->Proton Hydride Hydride Transfer Hydride->TS:metal Proton->TS:substrate

Caption: Simplified transition state for metal-ligand bifunctional hydrogenation.

Detailed Experimental Protocol: Asymmetric Henry Reaction

This protocol is a representative, self-validating procedure for the asymmetric Henry reaction, adapted from established methods for DACH-Cu(II) systems. [6][7]The causality behind each step is explained to ensure scientific integrity and reproducibility.

Reaction: Asymmetric Henry Reaction of 4-Nitrobenzaldehyde with Nitromethane.

Materials:

  • Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (Ligand)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)

  • 4-Nitrobenzaldehyde

  • Nitromethane

  • Ethanol (Absolute, Anhydrous)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation (In Situ):

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate (0.025 mmol, 5 mol%) and Cu(OAc)₂·H₂O (0.025 mmol, 5 mol%) in absolute ethanol (1.0 mL).

    • Causality: The inert atmosphere prevents potential oxidation or side reactions. In situ formation creates the active chiral Lewis acid complex.

    • Stir the resulting blue solution at room temperature for 30 minutes to ensure complete complex formation.

  • Reaction Assembly:

    • To the catalyst solution, add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.).

    • Add nitromethane (2.5 mmol, 5.0 equiv.). Using an excess of nitromethane serves as both reactant and solvent, driving the reaction equilibrium towards the product.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states, favoring the formation of the major enantiomer.

    • Add DIPEA (0.05 mmol, 10 mol%) dropwise.

    • Causality: DIPEA is a non-nucleophilic base used in catalytic amounts to generate the reactive nitronate anion without competing with the aldehyde.

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at 0 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (5 mL).

    • Causality: The mild acidic quench protonates the product alkoxide and neutralizes the base.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol.

    • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

Conclusion and Future Outlook

While direct, comparative studies on Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate are emerging, its structural relationship to the powerhouse DACH scaffold provides a strong basis for predicting its utility in asymmetric transformations.

Strengths:

  • It belongs to a class of ligands known for providing high enantioselectivity across a range of reactions. [8]* The N-monosubstituted pattern offers a unique steric and electronic profile compared to more common N,N'-disubstituted DACH ligands.

  • The ester functionality provides a handle for further derivatization or immobilization onto solid supports.

Limitations & Future Work:

  • The potential for the ester to act as a competing coordination site could, in some systems, lead to catalyst inhibition or the formation of multiple active species.

  • Comprehensive screening across a wider range of transformations (e.g., Michael additions, aldol reactions, epoxidations) is necessary to fully map its substrate scope.

  • Detailed mechanistic studies are required to elucidate the precise role of the methyl carboxylate group in the catalytic cycle.

References

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3196. [Link]

  • Cho, J., Jeong, J. H., Lee, H., Lee, J. K., & Nayab, S. (2021). Application of asymmetric Henry reaction by copper(II) complexes containing (R,R)-1,2-diaminocyclohexane with naphthyl and thiophenyl substituents. Inorganica Chimica Acta, 525, 120492. [Link]

  • Kanger, T., Kriis, K., Laars, M., Kailas, T., Müürisepp, A. M., & Pehk, T. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules, 26(1), 133. [Link]

  • Hanessian, S., & Bennani, Y. L. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. [Link]

  • Pacholczyk, M., & Rachwalski, M. (2020). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. Request PDF. [Link]

  • Nayab, S., & Lee, J. K. (2021). Application of Asymmetric Henry Reaction by Copper(II) Complexes Containing (R,R)-1,2-Diaminocyclohexane with Naphthyl and Thiophenyl Substituents. Request PDF. [Link]

  • Van der Heijden, G. (2021). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. PDF. [Link]

  • Su, Y., Zhu, D., Ma, Z., et al. (2020). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. Dalton Transactions. [Link]

  • Tšubrik, O., & Kanger, T. (2018). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. National Institutes of Health (NIH). [Link]

  • Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters, 9(18), 3595-3597. [Link]

  • National Center for Biotechnology Information. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. PubChem Compound Summary. [Link]

  • ResearchGate. Substrate scope II. Reaction conditions. [Link]

  • Su, Y., Zhu, D., Ma, Z., et al. (2020). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(I)-catalyzed asymmetric hydrogenation of ketones. RSC Publishing. [Link]

  • National Center for Biotechnology Information. methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. PubChem Compound Summary. [Link]

  • Johnstone, T. C., & Lippard, S. J. (2013). Comparison of N-acetylmethionine reactivity between oxaliplatin and an oxaliplatin derivative with chiral (S,S) amine nitrogen atoms. PMC - NIH. [Link]

  • Blaser, H. U., & Spindler, F. (2009). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Scilit. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, colleagues. In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that underpins the safety of our labs and the integrity of our research. This guide moves beyond mere compliance, offering a procedural and logical framework for the proper disposal of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, grounded in field-proven safety principles and regulatory standards.

The protocols described herein are designed to create a self-validating system of safety, ensuring that each step logically follows from the inherent chemical properties of the substance and protects both the researcher and the environment.

Part 1: Hazard Profile and Immediate Safety Precautions

Before handling any waste, a clear understanding of the chemical's hazard profile is paramount. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate and its common salt forms are classified as irritants.[1][2] The primary risks are associated with direct contact and inhalation.

Core Directive: Always handle this chemical and its waste within a certified chemical fume hood.

Personal Protective Equipment (PPE): The minimum required PPE for handling this compound and its waste includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[2]

GHS Hazard Summary

This table summarizes the Globally Harmonized System (GHS) classifications associated with closely related analogs, which should be considered applicable to Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.[1][2][4]

Hazard ClassHazard CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

Improper disposal, such as discarding into a sink or regular trash, is a serious regulatory violation and poses a significant environmental risk.[5][6] The following protocol ensures safe, compliant disposal.

Step 1: Waste Characterization and Segregation
  • Rationale: The foundational principle of chemical waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. The Environmental Protection Agency (EPA) establishes strict regulations for hazardous waste streams.[5]

  • Procedure:

    • Identify the waste stream. Is the Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate in its pure form, or is it dissolved in a solvent?

    • This compound is a non-halogenated organic amine. Therefore, it must be collected in a waste container designated for non-halogenated organic waste .

    • Crucially, do not mix this waste with:

      • Strong oxidizing agents.[3]

      • Acids or bases (unless part of a specific neutralization protocol).

      • Halogenated solvents (e.g., dichloromethane, chloroform).

      • Aqueous waste streams.

Step 2: Containerization
  • Rationale: The integrity of the waste container is critical to prevent leaks and spills. The Occupational Safety and Health Administration (OSHA) mandates that containers be chemically compatible with the waste they hold.[5]

  • Procedure:

    • Select a clean, dry, and undamaged container made of a compatible material (e.g., high-density polyethylene, or HDPE).

    • Ensure the container has a secure, leak-proof screw cap.[5][7]

    • The container should be appropriately sized for the volume of waste to avoid prolonged storage of nearly empty containers.[5]

Step 3: Labeling
  • Rationale: Accurate labeling is a vital safety communication tool. It informs everyone in the laboratory of the container's contents and associated hazards and is required for legal transport and disposal by waste handlers.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "Waste Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate". If it is in a solution, list all components and their approximate percentages.

    • Do not use abbreviations or chemical formulas.

    • Mark the "Accumulation Start Date," which is the date the first drop of waste is added to the container.[8]

Step 4: On-Site Accumulation
  • Rationale: Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) before being moved to a central storage area.[5]

  • Procedure:

    • Keep the waste container tightly sealed except when adding waste.[7]

    • Store the container in a designated SAA, which should be a well-ventilated area.[9]

    • The container must be kept within a secondary containment system, such as a spill tray, to contain any potential leaks.[7]

    • Do not fill the container more than 90% full to allow for vapor expansion.[8]

Step 5: Arranging for Final Disposal
  • Rationale: Hazardous chemical waste must be disposed of through a licensed and regulated process.[6][10]

  • Procedure:

    • Once the container is full or has reached your institution's time limit for accumulation (often 6 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[8]

    • EHS personnel or a certified hazardous waste contractor will collect the waste for final disposal, typically via high-temperature incineration.[2]

Part 3: Managing Contaminated Materials and Empty Containers

Protocol for Contaminated Labware (Glassware, Stir Bars, etc.)
  • Initial Decontamination: Rinse the contaminated item with a suitable solvent (e.g., ethanol or acetone) three times.

  • Collect Rinseate: The first rinse is considered hazardous. Collect all three rinses in your designated non-halogenated organic waste container.

  • Final Cleaning: After the solvent rinse, the labware can be washed with soap and water as usual.

Protocol for Empty Stock Chemical Bottles

A container that held a non-acute hazardous chemical can be disposed of as regular trash only after it has been properly emptied and defaced.[6]

  • Empty Thoroughly: Ensure all possible material has been removed from the container.

  • Triple Rinse: Rinse the container three times with a small amount of a suitable solvent. The collected rinseate must be disposed of as hazardous waste in your non-halogenated organic waste stream.[6]

  • Deface the Label: Completely obliterate, black out, or remove the original chemical label to prevent confusion.[6]

  • Final Disposal: Remove the cap and dispose of the empty, rinsed container in a designated glass or solid waste receptacle, as per your facility's guidelines.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate waste.

G A Start: Waste Generation (Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Container 'Hazardous Waste' 'Non-Halogenated Organic' B->C D Add Waste to Container (Note Accumulation Date) C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Is Container >90% Full OR Time Limit Reached? E->F G Continue Accumulation F->G No H Request Pickup from EHS/ Waste Management F->H Yes G->D I End: Compliant Disposal H->I

Caption: Waste Disposal Workflow for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

References

  • Daniels Health (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Specific Waste Industries. Chemical Waste Disposal for Laboratories. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71433315, methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11768827, Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22645079, Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • RCI Labscan Limited. (2021). Safety Data Sheet: Methylcyclohexane. [Link]

Sources

Comprehensive Safety and Handling Guide for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate and its hydrochloride salt. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.

Hazard Identification and Risk Assessment

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride is classified as an irritant.[1] A thorough understanding of its potential hazards is the foundation of safe handling.

GHS Hazard Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard StatementSource
Acute Toxicity, OralCategory 4pictogramWarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2pictogramWarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2ApictogramWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract IrritationCategory 3pictogramWarningH335: May cause respiratory irritation[1]

This data is for the hydrochloride salt of the compound, which is a common form. The free base is expected to have a similar hazard profile.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality behind these hazards lies in the chemical's reactivity. As an amino ester, it can react with biological macromolecules, leading to irritation and toxicity. The amine group can cause irritation to the skin and respiratory tract, while the ester group can be hydrolyzed, potentially leading to the formation of other irritating compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following recommendations are based on the known hazards of this compound and general best practices for handling similar chemicals.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory whenever handling this compound.[2]

  • Enhanced Protection: When there is a risk of splashing or a highly exothermic reaction, a face shield worn over safety goggles is required to provide full facial protection.[2]

  • Gloves:

    • Material: Due to the lack of specific permeation data for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate, it is prudent to select gloves with broad chemical resistance. Nitrile or neoprene gloves are a suitable initial choice.[2] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.

    • Practice: Double-gloving is recommended to provide an additional layer of protection. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during prolonged handling.[2]

  • Lab Coat:

    • A properly fitting, buttoned lab coat should be worn to protect the skin and personal clothing. A flame-resistant lab coat (e.g., Nomex®) is recommended if working with flammable solvents in the same procedure.[2]

  • Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a respirator is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] All respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Inside Fume Hood handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Safe Handling Workflow for Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Don the appropriate PPE as outlined in Section 2.

    • Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Handling:

    • When weighing the solid compound, do so within the fume hood to minimize inhalation of any dust.

    • Use a spatula for transfers to prevent skin contact.

    • Keep the container tightly closed when not in use.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

    • Keep the container tightly sealed.

  • Disposal:

    • All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.

    • Place solid waste in a clearly labeled, sealed container.

    • Liquid waste should be collected in a compatible, labeled waste container.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully scoop the absorbent material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with the SDS and any other relevant information.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

By adhering to these guidelines, you can significantly reduce the risks associated with handling Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate and maintain a safe and productive research environment.

References

  • PubChem. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. methyl (1R,2R)-2-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Imperial College London. Emergency procedures. [Link]

  • Berardinelli, S. P., & Hall, R. (1994). Determination of Alkylamine Permeation Through Protective Gloves Using Aliphatic Amine Pads. In: Performance of Protective Clothing: Fifth Volume.
  • University of Toronto. Chemical Spill Procedures. Environmental Health & Safety. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • QualiChem, Inc. Safety Data Sheet. [Link]

  • University of Washington. Preparing for Emergency Chemical Spills. Environment, Health & Safety. [Link]

  • RCI Labscan Limited. SAFETY DATA SHEET - METHYLCYCLOHEXANE. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.